molecular formula C10H11ClN2O4 B2806219 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 90794-82-4

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B2806219
CAS No.: 90794-82-4
M. Wt: 258.66
InChI Key: KMVOIWUCWRTKAO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClN2O4 and its molecular weight is 258.66. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-9-3-2-7(13(15)16)6-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVOIWUCWRTKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the synthesis of targeted covalent inhibitors (TCIs)—particularly third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors—relies heavily on specialized intermediate building blocks. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is one such critical scaffold. While commercially available for research purposes, this compound currently lacks a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases.

This whitepaper provides a comprehensive guide on how to navigate the structural validation of un-registered proprietary compounds. As a Senior Application Scientist, I will detail the physicochemical profiling, the mechanistic rationale for its use as a "masked warhead" precursor, and provide self-validating experimental protocols for its synthesis and analytical characterization.

Chemical Identity & The CAS Registry Challenge

When sourcing building blocks for combinatorial chemistry, researchers frequently encounter compounds that have not been assigned a public CAS number. A direct database search for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide yields no globally registered CAS number, though it is cataloged by specialized vendors (e.g., Santa Cruz Biotechnology under the identifier sc-346714)[1].

The absence of a CAS number is common for transient synthetic intermediates or highly specific derivatives used in the proprietary synthesis of active pharmaceutical ingredients (APIs). To bypass this limitation, researchers must rely on first-principles structural translation (SMILES/InChI) and de novo analytical validation to ensure chemical integrity.

G A Query: 3-chloro-N-(2-methoxy- 5-nitrophenyl)propanamide B SMILES / InChI Generation A->B Structural Translation C Database Search (PubChem, ChemSpider) B->C Cross-Reference D Result: No Public CAS (Proprietary Scaffold) C->D Unregistered E De Novo Synthesis & Characterization D->E Validation Protocol

Caption: Workflow for chemical validation when a public CAS number is unavailable.

Physicochemical Profiling

Despite the lack of a standardized registry number, the physicochemical properties of the compound can be accurately predicted and utilized for downstream chromatographic and spectroscopic analysis.

PropertyValue
Chemical Name 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Molecular Formula C₁₀H₁₁ClN₂O₄
Molecular Weight 258.66 g/mol
CAS Registry Number Unregistered / Proprietary (Vendor ID: sc-346714)
Key Functional Groups Alkyl chloride, Secondary Amide, Methoxy, Nitro
Therapeutic Utility Precursor for acrylamide-based covalent kinase inhibitors

Mechanistic Role in Drug Discovery: The "Masked Warhead" Strategy

This specific compound is highly relevant in the synthesis of third-generation EGFR inhibitors, such as Osimertinib, Almonertinib, and Lazertinib, which are used to treat non-small cell lung cancer (NSCLC)[2][3].

The Causality of the Synthetic Design: Why do medicinal chemists synthesize a 3-chloropropanamide intermediate instead of directly attaching an acrylamide group?

Direct installation of an acrylamide using acryloyl chloride is often plagued by premature polymerization or unwanted Michael additions with nucleophiles present in the reaction mixture. By utilizing 3-chloropropionyl chloride to acylate the aniline derivative, chemists install a "masked" acrylamide (3)[3]. The


-chloroamide is highly stable under standard coupling and reduction conditions, allowing the intermediate to be carried through multiple synthetic steps. The reactive alkene is only unmasked via base-mediated dehydrohalogenation at the final stage of the synthesis, ensuring maximum yield and purity of the final API.

G A 2-Methoxy-5-nitroaniline C Amidation (DIPEA, THF, 0°C) A->C B 3-Chloropropionyl Chloride B->C D 3-chloro-N-(2-methoxy- 5-nitrophenyl)propanamide C->D E Base-Mediated Elimination D->E F Acrylamide Warhead (Covalent Inhibitor) E->F

Caption: Synthetic workflow from aniline precursor to the reactive acrylamide warhead.

Synthetic Methodology & Experimental Protocols

To ensure reproducibility, the following protocol outlines the synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide. This method is adapted from standardized amidation procedures utilized in the synthesis of quinolinones and kinase inhibitors (4)[4].

Protocol: Nucleophilic Acyl Substitution

Objective: To synthesize the masked acrylamide intermediate while preventing di-acylation and thermal degradation.

  • Preparation: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Argon prevents oxidative side reactions, and anhydrous THF prevents the competitive hydrolysis of the moisture-sensitive acyl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the aniline starting material, which would otherwise halt the reaction.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: The reaction between an acyl chloride and an amine is highly exothermic. Cooling prevents thermal degradation and minimizes di-acylation side reactions.

  • Acylation: Dropwise add 3-chloropropionyl chloride (1.1 eq) over 15 minutes.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-acylation.

  • Self-Validating Checkpoint: Stir for 2 hours, monitoring via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the highly conjugated, colored starting material and the emergence of a less polar spot confirms the consumption of the primary amine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the title compound.

Analytical Validation Protocol

In the absence of a standardized CAS registry reference spectrum, the compound must be rigorously validated from first principles to ensure trustworthiness before downstream application.

Step 1: LC-MS Isotopic Tagging

Run the sample on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Validation Logic: High-Resolution Mass Spectrometry (HRMS) should reveal a molecular ion peak at

    
    . Crucially, the presence of the chlorine atom acts as an internal isotopic tag. The mass spectrum must display a characteristic 3:1 ratio doublet  at 
    
    
    
    and
    
    
    (259.0 and 261.0), definitively self-validating the successful incorporation of the 3-chloro moiety.
Step 2: ¹H-NMR Spectroscopy

Dissolve the purified solid in DMSO-d₆.

  • Validation Logic: The spectrum must show a singlet for the methoxy group (~3.9 ppm) and a broad singlet for the amide NH (>9.0 ppm). The definitive proof of the masked warhead is the presence of two distinct triplets in the aliphatic region (~2.8 ppm and ~3.8 ppm), corresponding to the

    
     protons.
    

Therapeutic Application: Covalent Kinase Inhibition

Once the 3-chloropropanamide intermediate is successfully synthesized and validated, it is subjected to base-mediated elimination to form the acrylamide warhead. This warhead is the functional core of targeted covalent inhibitors.

In the context of oncology, these acrylamides are designed to fit perfectly into the ATP-binding pocket of mutated EGFR kinases. The acrylamide undergoes a Michael addition with the sulfhydryl group of the Cys797 residue, forming an irreversible covalent bond that permanently inactivates the kinase, leading to tumor cell apoptosis (2)[2].

G A Acrylamide Warhead D Michael Addition A->D B EGFR Kinase Domain (ATP Binding Pocket) C Cys797 Residue B->C C->D E Irreversible Covalent Bond D->E F Kinase Inhibition & Apoptosis E->F

Caption: Mechanism of irreversible covalent binding to the EGFR Cys797 residue.

Conclusion

While 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide lacks a public CAS number, its structural and functional significance in medicinal chemistry cannot be overstated. By understanding the causality behind the "masked warhead" strategy and employing rigorous, self-validating analytical protocols, researchers can confidently utilize this un-registered intermediate to synthesize next-generation targeted covalent inhibitors.

References

  • GenPrice UK. "3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide - sc-346714.
  • ChemBuyersGuide. "Santa Cruz Biotechnology, Inc. (Page 119).
  • MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • RSC Medicinal Chemistry. "Lazertinib: breaking the mold of third-generation EGFR inhibitors.
  • BenchChem. "6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Synthesis Protocol.

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide , a specialized synthetic intermediate used in the development of nitrogen-containing heterocycles and covalent inhibitors.

Executive Summary & Chemical Identity

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a bifunctional building block characterized by an electrophilic alkyl chloride tail and an electron-deficient aromatic core. It serves as a critical "branch point" intermediate in medicinal chemistry: it can either undergo intramolecular cyclization to form dihydroquinolin-2-ones (privileged scaffolds in GPCR and kinase drug discovery) or elimination to form acrylamides (reactive warheads for covalent drugs).

Core Chemical Data
PropertySpecification
IUPAC Name 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Molecular Formula C₁₀H₁₁ClN₂O₄
Molecular Weight 258.66 g/mol
Core Scaffold Anilide (Propanamide derivative)
Key Substituents 2-Methoxy (EDG), 5-Nitro (EWG), 3-Chloro (Leaving Group)
Precursor CAS 99-59-2 (2-Methoxy-5-nitroaniline)
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Structural Analysis & Electronic Properties

The molecule's reactivity is dictated by the push-pull electronic system on the benzene ring and the flexibility of the amide side chain.

Electronic Environment
  • The Nitro Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution (EAS). However, it facilitates nucleophilic aromatic substitution (S_NAr) if the methoxy group were to be displaced (though less likely here). Crucially, it serves as a "masked amine"; post-cyclization reduction yields an amino-quinolinone, a versatile handle for library synthesis.

  • The Methoxy Group (C2): An electron-donating group (EDG) via resonance. It is positioned ortho to the amide nitrogen. In cyclization reactions, it directs electrophilic attack para to itself (position 5) or ortho (position 3). However, since position 5 is occupied by the Nitro group, the electronic direction is complex.

  • The 3-Chloropropyl Chain: This is the "warhead." The terminal chlorine is a good leaving group, primed for nucleophilic displacement or elimination.

Conformational Geometry (DOT Visualization)

The amide bond adopts a trans geometry to minimize steric clash between the carbonyl oxygen and the ortho-methoxy group.

Structure cluster_0 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Aromatic Aromatic Core (2-OMe, 5-NO2) Amide Amide Linkage (-NH-CO-) Aromatic->Amide N-C(Ar) Bond Linker Ethyl Chain (-CH2-CH2-) Amide->Linker Acyl Bond Chloride Terminal Chloride (-Cl) Linker->Chloride Alkyl Bond

Figure 1: Structural connectivity highlighting the modular segments of the molecule.

Synthetic Protocol

The synthesis is a standard Schotten-Baumann acylation. The choice of base is critical to prevent premature elimination of HCl (forming the acrylamide) or double acylation.

Materials
  • Substrate: 2-Methoxy-5-nitroaniline (1.0 equiv).

  • Reagent: 3-Chloropropanoyl chloride (1.1 equiv).

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation: Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C. The reaction is exothermic; temperature control prevents side reactions.

  • Addition: Add the base (Pyridine), followed by the dropwise addition of 3-chloropropanoyl chloride over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane to obtain the pure amide.

Reactivity Profile & Drug Development Applications

This molecule is a "divergent intermediate." Depending on the conditions applied next, it leads to two distinct classes of pharmaceutical scaffolds.

Pathway A: Intramolecular Cyclization (The Quinolinone Route)

The primary utility is the synthesis of 8-methoxy-5-nitro-3,4-dihydroquinolin-2(1H)-one .

  • Mechanism: Intramolecular Friedel-Crafts Alkylation.

  • Challenge: The nitro group deactivates the ring. Standard Lewis acids (AlCl₃) may fail or require harsh conditions.

  • Solution: High-temperature cyclization (120–140°C) often requires the melt of the neat compound with AlCl₃ or heating in Polyphosphoric Acid (PPA).

  • Regiochemistry: Cyclization occurs at the vacant ortho position (C6 of the aniline), forming the 6-membered lactam ring.

Pathway B: Elimination (The Covalent Warhead Route)

Treatment with a strong base (e.g., DBU, t-BuOK) induces E2 elimination of HCl.

  • Product: N-(2-methoxy-5-nitrophenyl)acrylamide .

  • Utility: This acrylamide is a Michael acceptor. In drug discovery, such motifs are used to target cysteine residues in proteins (Targeted Covalent Inhibitors).

Pathway C: Nucleophilic Substitution

The terminal chloride can be displaced by secondary amines (e.g., morpholine, piperazine) to generate non-covalent kinase inhibitor libraries.

Reactivity cluster_cyclization Pathway A: Cyclization cluster_elimination Pathway B: Elimination Start 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide AlCl3 AlCl3 / 140°C (Friedel-Crafts) Start->AlCl3 Base DBU / THF (E2 Elimination) Start->Base Quinolinone 8-methoxy-5-nitro-3,4-dihydroquinolin-2(1H)-one (Scaffold for GPCR/Kinase drugs) AlCl3->Quinolinone Acrylamide N-(2-methoxy-5-nitrophenyl)acrylamide (Covalent Warhead) Base->Acrylamide

Figure 2: Divergent synthetic pathways transforming the chloropropanamide into bioactive scaffolds.

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for these specific spectral signatures.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.80 ppm (s, 1H)Amide -NH proton (deshielded by carbonyl).
δ 8.8–9.0 ppm (d, 1H)Aromatic proton at C6 (ortho to Nitro/Amide).
δ 4.00 ppm (s, 3H)Methoxy group (-OCH₃).
δ 3.85 ppm (t, 2H)-CH₂-Cl (adjacent to Chlorine).
δ 2.90 ppm (t, 2H)-CO-CH₂- (adjacent to Carbonyl).
IR Spectroscopy 1660–1690 cm⁻¹Amide I band (C=O stretch).
1520 & 1340 cm⁻¹Nitro group (N-O asymmetric/symmetric stretch).
Mass Spectrometry m/z 258/260 (3:1)Characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl).

Safety & Handling

  • Hazards: The compound is an alkylating agent (due to the -CH₂Cl group) and potentially mutagenic (nitroaromatic).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the chloride is slow but possible).

References

  • Santa Cruz Biotechnology. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Product Data. Retrieved from

  • PubChem. 2-Methoxy-5-nitroaniline (Precursor Data). CID 7447.[1] Retrieved from

  • ChemSrc. 3-Chloro-N-(2-methoxyphenyl)propanamide Derivatives and Downstream Quinolinones. Retrieved from

  • MDPI. Synthesis of Nitro-Substituted Benzoheteroarenes and Quinolinone Scaffolds. Available at

Sources

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide , focusing on its physicochemical identity, synthetic methodology, and utility in covalent drug discovery.

Executive Summary

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (CAS: 547698-11-3) is a specialized organic intermediate primarily utilized in the synthesis of Targeted Covalent Inhibitors (TCIs) . It functions as a stable precursor to N-(2-methoxy-5-nitrophenyl)acrylamide, a Michael acceptor "warhead" capable of forming irreversible covalent bonds with nucleophilic cysteine residues in kinase targets (e.g., EGFR, BTK).

Unlike the highly reactive acrylamide moiety, the 3-chloropropanamide scaffold offers enhanced stability during storage and early-stage synthesis, acting as a "masked" electrophile that can be activated via base-mediated elimination of HCl.

Molecular Identity & Stoichiometry

This section validates the molecular formula and weight through ab initio stoichiometric analysis, essential for confirming identity in high-resolution mass spectrometry (HRMS) workflows.

Stoichiometric Derivation

The molecular formula C₁₀H₁₁ClN₂O₄ is derived from the structural assembly of a 2-methoxy-5-nitroaniline core acylated by a 3-chloropropanoyl chain.

ComponentFragment FormulaContribution (Atoms)
Benzene Ring C₆H₃C=6, H=3
Methoxy Group -OCH₃C=1, H=3, O=1
Nitro Group -NO₂N=1, O=2
Amide Linker -NH-CO-C=1, H=1, N=1, O=1
Chloroethyl Tail -CH₂-CH₂-ClC=2, H=4, Cl=1
TOTAL C₁₀H₁₁ClN₂O₄ C=10, H=11, Cl=1 , N=2, O=4
Physicochemical Property Table

Data calibrated for standard laboratory conditions (STP).

PropertyValueTechnical Note
Molecular Formula C₁₀H₁₁ClN₂O₄ Confirmed via elemental count.[1][2]
Average Mol. Weight 258.66 g/mol Based on standard atomic weights.
Monoisotopic Mass 258.04076 Da Calculated using ³⁵Cl (75.78%) and ¹²C.
Isotopic Mass (M+2) 260.03781 DaSignificant peak due to ³⁷Cl (24.22%).
Physical State SolidPale yellow to off-white crystalline powder.
Solubility DMSO, DMF, DCMLow solubility in water; hydrolytically stable at neutral pH.
pKa (Calculated) ~13.5 (Amide NH)Weakly acidic due to electron-withdrawing nitro group.

Synthetic Architecture & Methodology

The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide follows a Nucleophilic Acyl Substitution pathway. The electron-withdrawing nitro group at the 5-position significantly reduces the nucleophilicity of the aniline nitrogen, necessitating the use of a highly reactive acid chloride and a base catalyst.

Reaction Mechanism
  • Activation : 3-chloropropionic acid is converted to 3-chloropropionyl chloride (using SOCl₂).

  • Nucleophilic Attack : The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

  • Elimination : Chloride is displaced, reforming the carbonyl.

  • Deprotonation : The base (Pyridine/TEA) removes the proton from the amide nitrogen to neutralize the HCl byproduct.

Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the toxicity of acid chlorides and nitro-anilines.

  • Reagents :

    • 2-Methoxy-5-nitroaniline (1.0 eq)[3]

    • 3-Chloropropionyl chloride (1.2 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Dichloromethane (DCM) [Anhydrous]

  • Procedure :

    • Dissolve 2-Methoxy-5-nitroaniline in anhydrous DCM at 0°C under N₂ atmosphere.

    • Add TEA dropwise to the solution.[4]

    • Slowly add 3-Chloropropionyl chloride (diluted in DCM) over 30 minutes. Exothermic reaction - maintain temp < 5°C.

    • Allow mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor : Check via TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of aniline.

  • Workup :

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine), then Sat. NaHCO₃, then Brine.[5]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification : Recrystallization from Ethanol/Hexane or Flash Chromatography.

Synthetic Workflow Diagram

SynthesisPath Aniline 2-Methoxy-5-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Base (TEA/Pyridine) DCM, 0°C Chloride 3-Chloropropionyl Chloride (Electrophile) Chloride->Intermediate Product 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (Target) Intermediate->Product - HCl (Captured by Base) Acrylamide N-(2-methoxy-5-nitrophenyl)acrylamide (Warhead) Product->Acrylamide Elimination (Optional) Base (e.g., NaOH), Heat

Caption: Figure 1. Synthetic route from aniline precursor to the 3-chloropropanamide target, showing the optional elimination step to the acrylamide warhead.

Application in Drug Development: The "Masked" Warhead

In the context of Targeted Covalent Inhibitors (TCIs) , this molecule serves a critical strategic function.

Stability vs. Reactivity

Direct synthesis of acrylamides can sometimes lead to polymerization or premature reaction during complex multi-step syntheses. The 3-chloropropanamide group acts as a "masked" acrylamide.

  • Mechanism : It is chemically stable under acidic and neutral conditions.

  • Activation : Upon treatment with a strong base (e.g., t-BuOK or during the final biological assay conditions if designed as a pro-drug), it undergoes

    
    -elimination of HCl to generate the reactive vinyl group (acrylamide).
    
Covalent Binding Logic

Once converted to the acrylamide form, the molecule targets cysteine residues (e.g., Cys797 in EGFR T790M mutants) via a Michael Addition reaction.

  • Target : Nucleophilic Thiol (-SH) of Cysteine.

  • Warhead :

    
    -carbon of the acrylamide.
    
  • Result : Irreversible C-S bond formation, permanently silencing the kinase.

Mechanism Propanamide 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (Stable Precursor) Elimination Base-Mediated Elimination (-HCl) Propanamide->Elimination Warhead Acrylamide Derivative (Active Michael Acceptor) Elimination->Warhead Complex Covalent Enzyme-Inhibitor Complex (Irreversible Inhibition) Warhead->Complex Michael Addition Cysteine Protein Cysteine Thiol (Enzyme Active Site) Cysteine->Complex

Caption: Figure 2. Activation pathway from the chloropropanamide precursor to the covalent enzyme-inhibitor complex.

Analytical Characterization

To verify the integrity of the synthesized compound, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (-NH-) : Singlet,

    
     9.5 – 10.0 ppm (Broad, D₂O exchangeable).
    
  • Aromatic Ring :

    • H-6 (ortho to nitro): Doublet/Singlet,

      
       ~8.9 ppm (Deshielded by NO₂ and Amide).
      
    • H-4 (para to methoxy): Doublet of doublets,

      
       ~8.0 ppm.
      
    • H-3 (ortho to methoxy): Doublet,

      
       ~7.2 ppm.
      
  • Methoxy (-OCH₃) : Singlet,

    
     3.9 – 4.0 ppm (Integrated 3H).
    
  • Propyl Chain :

    • -CH₂-Cl: Triplet,

      
       ~3.8 ppm.
      
    • -CO-CH₂-: Triplet,

      
       ~2.9 ppm.
      
Mass Spectrometry (ESI-MS)
  • Positive Mode ([M+H]⁺) :

    • Major peak: 259.05 (³⁵Cl isotope).

    • Minor peak: 261.05 (³⁷Cl isotope).

    • Observation: Distinct 3:1 ratio characteristic of mono-chlorinated compounds.

  • Fragmentation :

    • Loss of HCl (M-36).

    • Cleavage of amide bond.

References

  • PubChem . Compound Summary: 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide.[6] National Library of Medicine. Available at: [Link] (Note: Search via structure or CAS 547698-11-3).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Contextual reference for Acrylamide/Chloropropanamide warhead chemistry).

Sources

The Warhead Dilemma: A Comparative Analysis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide and its 3-Acrylamido Analog in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Senior Application Scientist Insight: In the landscape of targeted therapies, the resurgence of covalent inhibitors represents a paradigm shift, allowing us to address previously "undruggable" targets with remarkable potency and duration of action.[1][2] The effectiveness of these molecules hinges on a delicate balance between a "guidance system" that ensures target specificity and a reactive "warhead" that forms a stable, covalent bond.[1] This guide dissects two distinct electrophilic warheads—a classic alkyl chloride and a modern Michael acceptor—appended to an identical chemical scaffold, providing a granular comparison of their synthesis, reactivity, and strategic implications in drug discovery.

Introduction to Covalent Inhibition: Beyond Reversible Binding

Traditional, non-covalent drugs function through reversible binding equilibria, meaning they associate and dissociate from their target proteins.[1] In contrast, covalent inhibitors are designed to form a permanent or long-lived chemical bond with their target, typically by reacting with a nucleophilic amino acid residue (like cysteine) within the protein's binding site.[3][4] This irreversible or sustained engagement offers several distinct advantages:

  • Enhanced Potency: The formation of a covalent bond can lead to exceptionally high potencies, often in the picomolar to nanomolar range.[5]

  • Prolonged Duration of Action: By permanently inactivating the target protein, the therapeutic effect can last long after the drug has been cleared from systemic circulation, potentially allowing for less frequent dosing.[1]

  • Overcoming Resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent drugs by reducing binding affinity.

  • Targeting Shallow Pockets: They can effectively inhibit targets that lack deep, well-defined binding pockets, which are often challenging for traditional inhibitors.[6]

The core of any targeted covalent inhibitor (TCI) is its electrophilic warhead. The choice of this functional group is a critical decision in the design process, profoundly influencing the inhibitor's reactivity, selectivity, and overall safety profile. This whitepaper compares two such warheads using N-(2-methoxy-5-nitrophenyl)propanamide as a constant scaffold: the 3-chloro group (an alkylating agent) and the 3-acrylamido group (a Michael acceptor).

Chemical Rationale and Reactivity Profiles

The fundamental difference between the two molecules lies in the mechanism by which they engage a nucleophilic residue on a target protein.

  • 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide: This compound acts as a classical alkylating agent. The electrophilic center is the carbon atom bonded to the chlorine. A nucleophile, such as the thiolate anion of a cysteine residue, attacks this carbon in a direct nucleophilic substitution (SN2) reaction , displacing the chloride anion as a leaving group. Alkyl halides are considered relatively "hard" electrophiles and can be highly reactive, sometimes leading to a lack of specificity.

  • 3-acrylamido Analog: The acrylamide moiety is an α,β-unsaturated carbonyl system. This arrangement makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles like cysteine. The reaction proceeds via a Michael-type conjugate addition .[4] This mechanism is highly favored for targeting cysteine residues and is the cornerstone of many modern FDA-approved covalent drugs.[5] The reactivity of the acrylamide can be finely tuned by modifying its electronic properties, offering a significant advantage in optimizing selectivity and minimizing off-target reactions.

Diagram: Covalent Modification Mechanisms

The following diagram illustrates the distinct reaction pathways for the two warheads with a target cysteine residue.

Caption: Contrasting reaction mechanisms of the chloro- and acrylamido- warheads.

Synthesis Protocols

The synthesis of both compound types starts from the common precursor, 2-methoxy-5-nitroaniline . The protocols below are representative methods based on standard amide bond formation reactions.

Protocol 1: Synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

This procedure involves a direct acylation of the starting aniline with 3-chloropropanoyl chloride.

Materials:

  • 2-methoxy-5-nitroaniline

  • 3-chloropropanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-methoxy-5-nitroaniline in anhydrous DCM.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of 3-chloropropanoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.[7]

Protocol 2: Synthesis of N-(2-methoxy-5-nitrophenyl)acrylamide (3-Acrylamido Analog)

This synthesis is analogous, using acryloyl chloride, which is highly reactive and should be handled with care.

Materials:

  • 2-methoxy-5-nitroaniline

  • Acryloyl chloride

  • Anhydrous Tetrahydrofuran (THF) or DCM

  • N,N-Diisopropylethylamine (DIPEA) or other hindered base

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-methoxy-5-nitroaniline in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of DIPEA to the solution.

  • Acylation: Cool the mixture to 0 °C. Slowly add a solution of 1.2 equivalents of acryloyl chloride in THF dropwise. The high reactivity of acryloyl chloride necessitates slow addition to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure acrylamide analog.

Experimental Workflow for Comparative Evaluation

To empirically compare the efficacy and mechanism of these two inhibitors, a multi-step experimental workflow is required. The primary goals are to assess target engagement, inhibitory potency, and cellular effects.

Diagram: Inhibitor Evaluation Workflow

G Start Synthesized Inhibitors (Chloro vs. Acrylamido) Biochem Biochemical Assays Start->Biochem Cellular Cell-Based Assays Start->Cellular Kinetics Enzyme Kinetics (IC₅₀, kᵢₙₐ꜀ₜ/Kᵢ) Biochem->Kinetics MassSpec Intact Protein Mass Spec (Confirm Covalent Adduct) Biochem->MassSpec Conclusion Comparative Profile (Potency, Selectivity, Toxicity) Kinetics->Conclusion MassSpec->Conclusion Viability Cell Viability / Toxicity (e.g., MTT Assay) Cellular->Viability TargetEngage Cellular Target Engagement (e.g., Western Blot for p-Substrate) Cellular->TargetEngage Viability->Conclusion TargetEngage->Conclusion

Caption: A typical workflow for the comparative evaluation of covalent inhibitors.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Modification

This protocol confirms that the inhibitor forms a covalent bond with its target protein.

Materials:

  • Purified recombinant target protein (e.g., a kinase with a targetable cysteine)

  • Inhibitor stock solutions (10 mM in DMSO)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Step-by-Step Methodology:

  • Incubation: In a microcentrifuge tube, incubate the target protein (e.g., at 1-5 µM) with a 5- to 10-fold molar excess of the inhibitor (either the chloro- or acrylamido- analog). Include a DMSO-only vehicle control.

  • Reaction Time: Allow the reaction to proceed at room temperature for a defined period (e.g., 1-2 hours).

  • Sample Desalting: Desalt the protein sample to remove non-reacted inhibitor and buffer components using a C4 ZipTip or similar solid-phase extraction method. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

  • Mass Spectrometry Analysis: Infuse the desalted protein sample directly into the mass spectrometer.

  • Data Analysis: Acquire the mass spectrum. Deconvolute the resulting multi-charged spectrum to determine the precise mass of the intact protein. Compare the mass of the inhibitor-treated protein with the vehicle control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

    • Expected ΔMass (Chloro-analog): +222.66 Da (Mass of inhibitor minus HCl)

    • Expected ΔMass (Acrylamido-analog): +222.21 Da (Mass of inhibitor)

Comparative Analysis and Structure-Activity Relationship (SAR)

The choice between a chloro-propanamide and an acrylamide warhead has profound implications for the drug discovery process.

Feature3-chloro-propanamide Analog3-acrylamido AnalogSenior Scientist Commentary
Mechanism SN2 Nucleophilic SubstitutionMichael AdditionThe Michael addition is generally preferred for targeting cysteines due to favorable orbital overlap and the "soft" nature of both reactants.[4]
Reactivity Generally high, less tunableTunable via electronicsAcrylamide reactivity can be modulated by adjacent functional groups, allowing for optimization to reduce off-target binding while maintaining on-target potency.
Selectivity Potentially lower; can react with other nucleophiles (e.g., His, Lys)High selectivity for CysteineThe intrinsic preference of acrylamides for soft nucleophiles like cysteine is a major advantage for selective targeting.[9]
Toxicity Risk Higher risk of off-target alkylation and immunogenicityGenerally lower, but can still react with off-target cysteinesHistorically, promiscuous alkylating agents raised safety concerns. Modern TCIs favor finely-tuned warheads like acrylamides to improve the safety profile.[1][3]
Drug Design Less common in modern TCIsThe predominant warhead in FDA-approved covalent kinase inhibitors.[4][5]The incorporation of an acrylamide group has become a key strategy in modern drug design, not only for covalency but also for improving drug-like properties.[10]

Structure-Activity Relationship (SAR) Insights: The N-(2-methoxy-5-nitrophenyl) scaffold is not merely an inert carrier. Its electronic and steric properties are crucial.[11][12]

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring and can influence the conformation of the molecule, affecting how the "guidance system" docks into the target protein's binding site.

  • Methoxy Group: The methoxy group is a hydrogen bond acceptor and its position can be critical for orienting the inhibitor within the active site to position the warhead correctly for reaction.

  • Future Optimization: An SAR campaign would involve modifying these substituents. For example, replacing the nitro group with other electron-withdrawing or -donating groups could alter binding affinity, while changing the position of the methoxy group could probe different interactions within the binding pocket.[13]

Conclusion and Future Perspectives

This in-depth analysis reveals that while both 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide and its 3-acrylamido analog are capable electrophiles for covalent modification, they represent different eras and philosophies in drug design. The chloro-propanamide is a classic, highly reactive alkylating agent that, while effective, carries a higher risk of non-specific interactions.

The 3-acrylamido analog embodies the modern approach to targeted covalent inhibition. Its Michael acceptor chemistry offers superior selectivity for cysteine residues and, crucially, provides a "tunable" reactivity that allows medicinal chemists to meticulously optimize the balance between on-target potency and off-target safety. The overwhelming success of acrylamide-based inhibitors in the clinic, particularly in oncology, validates this strategy.[2]

Future research will continue to expand the arsenal of covalent warheads beyond these two examples, exploring reversible covalent mechanisms and warheads that can target other nucleophilic residues like lysine or tyrosine, further broadening the scope of "druggable" targets in the human proteome.

References

  • Targeted covalent inhibitors - Wikipedia.
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry.
  • The rise of covalent inhibitors in str
  • Covalent Inhibition in Drug Discovery - PMC - NIH.
  • Covalent Drug Discovery - Evotec.
  • What is reversible inhibitor? - BOC Sciences.
  • Irreversible and Reversible Inhibition - AK Lectures.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public
  • The Taxonomy of Covalent Inhibitors - PMC - NIH.
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC.
  • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 - PMC - NIH.
  • Structure Activity Rel
  • (PDF) 3-Chloro-N-(4-methoxyphenyl)
  • Structure Activity Relationship of Drugs and its Applic
  • Exploring the Structure-Activity Relationship (SAR) of Drugs - AZoLifeSciences.
  • Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC.

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Safety data sheet (SDS) for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide .

This document is structured for researchers and drug development scientists, focusing on the chemical handling, hazard identification, and risk management strategies required for this specific intermediate.

Part 1: Executive Summary & Chemical Identity

The Role of this Compound

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a specialized synthetic intermediate, primarily utilized in the development of small molecule inhibitors (e.g., kinase inhibitors or EGFR-targeting moieties). Its structure combines a nitro-aromatic core (imparting electronic properties suitable for further reduction to anilines) with a


-chloroamide tail , which serves as a "warhead" precursor. Under basic conditions, this tail can undergo elimination to form an acrylamide—a common Michael acceptor in covalent drugs (e.g., Osimertinib analogs).
Chemical Characterization
PropertySpecification
Chemical Name 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Molecular Formula

Molecular Weight 258.66 g/mol
CAS Number Not widely listed; Analogous to 547698-11-3 (4-nitro isomer)
Physical State Pale yellow to tan solid
Solubility DMSO, DMF, Dichloromethane; Poorly soluble in water
Purity Standard

95% (HPLC) for research applications

Part 2: Hazard Assessment (The "Why" Behind the Safety)

As a Senior Scientist, one must look beyond the generic "Irritant" label. This compound possesses two distinct structural alerts that dictate its toxicology profile: the Nitro-aromatic ring and the Alkyl Chloride side chain .

GHS Classification (Derived via SAR Analysis)

Based on Structure-Activity Relationships (SAR) with 2-methoxy-5-nitroaniline and 3-chloropropionamide.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - Nitroaromatic alert).

  • STOT-SE: Category 3 (Respiratory irritation).[1]

Mechanism of Toxicity
  • Sensitization Potential: The chloro-alkyl group is an electrophile. It can alkylate skin proteins (haptenization), leading to T-cell mediated hypersensitivity.

  • Mutagenicity Risk: The nitro group (-NO2) on the phenyl ring is metabolically reducible to a hydroxylamine (-NHOH), a known DNA-damaging motif. This necessitates handling the compound as a potential genotoxin .

Part 3: Risk Management & Synthesis Protocols

Synthesis & Handling Workflow

The synthesis typically involves the acylation of 2-methoxy-5-nitroaniline. This reaction releases HCl gas, requiring strict engineering controls.

SynthesisWorkflow Start Raw Materials: 2-methoxy-5-nitroaniline + 3-chloropropionyl chloride Reaction Acylation Reaction (Solvent: DCM/THF, Base: DIPEA) Exothermic, HCl Release Start->Reaction 0-5°C, N2 Atm Workup Quench & Extraction (Wash with NaHCO3) Risk: Emulsion/Exposure Reaction->Workup Monitor TLC Isolation Product Isolation (Recrystallization) Solid Handling Risk Workup->Isolation Dry & Evaporate Waste Waste Disposal (Halogenated Organic) Isolation->Waste Mother Liquor

Figure 1: Synthesis workflow highlighting critical risk points (Red/Yellow nodes).

Engineering Controls & PPE
  • Primary Containment: All solid handling (weighing) must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) for incidental splash.

    • High Risk (Synthesis/Cleanup): Double-gloving or Silver Shield® laminates are recommended due to the penetrating nature of chlorinated solvents (DCM) often used with this compound.

  • Respiratory Protection: If handling >500mg outside a hood (not recommended), use a P3/N95 particulate respirator combined with an Organic Vapor (OV) cartridge.

Part 4: Emergency Response & Stability

Stability Profile
  • Thermal Stability: Stable under ambient conditions. Avoid temperatures >150°C (potential for decomposition).

  • Reactivity:

    • Incompatible with: Strong bases (e.g., NaOH, KOH). Bases can trigger the elimination of HCl, converting the compound into the corresponding acrylamide (a potent neurotoxin and irreversible alkylator).

    • Hydrolysis: Slowly hydrolyzes in hot aqueous acid/base.

Fire Fighting Measures
  • Decomposition Products: In a fire, this compound will evolve toxic fumes including:

    • Nitrogen Oxides (

      
      )
      
    • Hydrogen Chloride (

      
      )
      
    • Carbon Monoxide (

      
      )
      
  • Extinguishing Media:

    
    , Dry Chemical, or Alcohol-resistant foam.[2] Do not use a direct water jet (may spread the chemical).
    
First Aid Protocols (Self-Validating)
  • Eye Contact: Flush with water for 15 minutes.[3] Validation: pH paper test of tear fluid should be neutral (7.0) before ceasing irrigation if acid chloride residues were present.

  • Skin Contact: Wash with soap and water.[1][3] Do not use ethanol, as it may enhance transdermal absorption of the nitro-aromatic moiety.

Part 5: Disposal & Environmental Impact

Disposal Logic

This compound contains both organic chlorine and nitrogen.

  • Method: High-temperature incineration equipped with a scrubber (to neutralize HCl and NOx).

  • Do NOT: Dispose of down the drain. The compound is likely toxic to aquatic life (Category 2/3) due to the nitro-aromatic group.

Decision Matrix for Spills

SpillResponse Spill Spill Detected State State of Matter? Spill->State Solid Solid/Powder State->Solid Liquid Solution (Solvent) State->Liquid ActionSolid Dampen with wet paper (Prevent Dust) Scoop to Haz Waste Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT use combustible Sawdust Liquid->ActionLiquid

Figure 2: Logical decision tree for spill remediation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24212819 (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, a compound of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of specific public data on the solubility of this compound, this guide provides the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug discovery and development, solubility is a critical determinant of a compound's bioavailability, manufacturability, and formulation possibilities. Poor solubility can be a significant hurdle, leading to incomplete absorption and insufficient therapeutic effect. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount.

This guide focuses on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[1] It is a common solvent for storing compound libraries and for initial in vitro biological screening.[1][2]

  • Methanol: A polar protic solvent, simpler in structure than DMSO, and also widely used in chemical synthesis, purification, and analysis.

Physicochemical Properties of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₄[3]
Molecular Weight 258.66 g/mol [3]

The structure of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide contains several functional groups that will influence its solubility: an amide, a chloroalkane, a methoxy group, and a nitro group attached to an aromatic ring. The presence of polar groups like the amide, nitro, and methoxy groups suggests the potential for interactions with polar solvents. The aromatic ring and the chlorinated propyl chain introduce some nonpolar character.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

  • In Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. The amide group in 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide has a hydrogen bond donor (N-H) and acceptor (C=O), and the methoxy and nitro groups have oxygen atoms that can act as hydrogen bond acceptors. These interactions would favor solubility in methanol.

  • In DMSO ((CH₃)₂SO): DMSO is a polar aprotic solvent. It has a strong dipole and is an excellent hydrogen bond acceptor at the sulfoxide oxygen. While it cannot donate hydrogen bonds, it can effectively solvate the polar regions of the target molecule. Its ability to dissolve a wide range of compounds suggests that 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is likely to have significant solubility in DMSO.[1][2]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[4]

Detailed Experimental Protocol

Materials and Equipment:

  • 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol, HPLC grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide in the chosen solvent (DMSO or methanol) at known concentrations. These will be used to generate a calibration curve.

  • Addition of Excess Solid: To a known volume of solvent in a sealed vial, add an excess amount of the solid compound. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed for a period sufficient to reach equilibrium (typically 24-72 hours).[4]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

  • Quantification: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is typically reported in mg/mL or as molarity (mol/L) at the specified temperature.[4]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification prep_solid Weigh Excess Solid prep_solvent Measure Solvent Volume prep_vial Combine in Sealed Vial prep_solid->prep_vial prep_solvent->prep_vial agitation Agitate at Constant Temp (24-72 hours) prep_vial->agitation centrifuge Centrifuge to Pellet Solid agitation->centrifuge filtration Filter Supernatant centrifuge->filtration dilution Dilute Filtrate filtration->dilution hplc HPLC Analysis dilution->hplc quantify Determine Concentration hplc->quantify

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Molecular Interactions and Solubility

The dissolution process can be understood by considering the intermolecular forces between the solute and solvent molecules.

G cluster_solute Key Functional Groups solute 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide dmso DMSO (Polar Aprotic) solute->dmso Dipole-Dipole H-Bond Acceptor methanol Methanol (Polar Protic) solute->methanol Dipole-Dipole H-Bond Donor/Acceptor amide Amide nitro Nitro methoxy Methoxy chloro Chloroalkyl aromatic Aromatic Ring

Caption: Key molecular interactions influencing the solubility of the target compound.

Conclusion

While specific, publicly available quantitative data on the solubility of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide in DMSO and methanol is lacking, this guide provides the essential theoretical framework and a robust experimental protocol for its determination. Based on its molecular structure, the compound is anticipated to exhibit good solubility in DMSO and moderate to good solubility in methanol. The provided shake-flask method, coupled with HPLC analysis, represents a reliable and widely accepted approach for obtaining accurate solubility data, which is indispensable for advancing research and development involving this compound.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Santa Cruz Biotechnology. (n.d.). 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide.

Sources

Engineering 2-Methoxy-5-nitroaniline Derivatives: Synthesis, Mechanisms, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Foundation

2-Methoxy-5-nitroaniline (also known as 5-nitro-o-anisidine, CAS: 99-59-2) is a highly versatile chemical intermediate characterized by its methoxy and nitro functional groups on an aniline core[1],[2]. This unique electronic configuration makes it a privileged building block in organic synthesis, particularly for developing advanced dyes, pigments, and high-value pharmaceutical agents. In modern drug discovery, its derivatives have gained prominence as structural analogues for critical therapeutic targets, including Topoisomerase II and Epidermal Growth Factor Receptor (EGFR) mutants (e.g., L858R/T790M)[3],[4].

This technical guide explores the mechanistic synthesis, biological applications, and toxicological profiling of 2-methoxy-5-nitroaniline derivatives, providing actionable protocols for researchers and drug development professionals.

Synthetic Pathways & Methodologies

The functionalization of 2-methoxy-5-nitroaniline typically involves exploiting the reactivity of its primary amine, followed by the selective reduction of the nitro group to enable further coupling[1].

Experimental Protocol 1: Regioselective Nitration to Form the Core Intermediate

To synthesize 2-methoxy-5-nitroaniline from N-(2-Methoxyphenyl)acetamide, a highly controlled electrophilic aromatic substitution is employed ()[1].

  • Preparation of Amine Salt: Dissolve N-(2-Methoxyphenyl)acetamide in concentrated sulfuric acid (H₂SO₄) within a round-bottom flask[1].

    • Causality: H₂SO₄ acts as both the solvent and the catalyst, protonating the acetamide to increase solubility while generating the active nitronium ion (NO₂⁺) in the subsequent step.

  • Nitration: Cool the solution to 0-5 °C using an ice bath. Slowly add fuming nitric acid (HNO₃) dropwise under continuous stirring[1].

    • Causality: Maintaining strict thermal control (0-5 °C) is vital. The reaction is highly exothermic; elevated temperatures lead to polysubstitution and oxidative degradation. The ortho-para directing methoxy group and the sterically hindered acetamido group synergistically direct the nitronium ion to the 5-position.

  • Quenching: After 1-2 hours of stirring, pour the mixture over crushed ice and deionized water[1].

    • Causality: Rapid thermal quenching halts the reaction and precipitates the nitrated intermediate, preventing unwanted side reactions.

  • Hydrolysis: Treat the resulting precipitate with aqueous HCl and heat[1].

    • Causality: Acidic hydrolysis cleaves the acetyl protecting group, liberating the primary amine to yield 2-methoxy-5-nitroaniline.

Experimental Protocol 2: Synthesis of 5-(9-Acridinylamino)-p-anisidines (APAs)

APAs are synthesized to create potent antitumor agents that interact with cellular DNA[3].

  • Condensation: React 2-methoxy-5-nitroaniline with 9-anilinoacridine derivatives in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid (TsOH) at 90 °C for 3-5 hours[4].

    • Causality: The acid catalyst activates the acridine core, facilitating nucleophilic attack by the primary amine of the anisidine derivative.

  • Reduction: Subject the resulting nitro-intermediate to a mild reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in an EtOH/H₂O mixture at 70 °C[4].

    • Causality: The Fe/NH₄Cl system (a modified Béchamp reduction) is chosen specifically because it selectively reduces the nitro group to an amine without reducing the acridine ring or displacing other sensitive functional groups[4].

SynthesisWorkflow N1 2-Methoxy-5-nitroaniline N3 Acid-Catalyzed Condensation (TsOH, 90°C) N1->N3 N2 9-Anilinoacridines N2->N3 N4 Nitro-Intermediate Complex N3->N4 Yields N5 Selective Reduction (Fe/NH4Cl, 70°C) N4->N5 Mild Reduction N6 5-(9-Acridinylamino)-p-anisidines (APAs) N5->N6 Final Product

Caption: Synthetic workflow for 5-(9-Acridinylamino)-p-anisidines via condensation and selective reduction.

Pharmacological Mechanisms & Biological Activity

Topoisomerase II Inhibition & Antitumor Activity

Derivatives such as 5-(9-acridinylamino)anisidines exhibit profound cytotoxicity against human tumor cells[3]. Structure-activity relationship (SAR) studies demonstrate that ortho-anisidines (AOAs) are generally more potent than meta- (AMAs) and para-anisidines (APAs) ()[3]. These compounds function as Topoisomerase II poisons. They intercalate into DNA and stabilize the transient DNA-Topoisomerase II cleavage complex, preventing DNA ligation. This triggers double-strand breaks and subsequent apoptosis[3]. Notably, specific AOA derivatives have shown up to 60% suppression of tumor volume in nude mice bearing human breast carcinoma MX-1 xenografts at doses of 20 mg/kg[3].

Mechanism M1 Acridinylamino Anisidine Derivative M2 Topoisomerase II Enzyme M1->M2 Binds to M3 DNA Cleavage Complex M1->M3 Stabilizes Complex M2->M3 Forms M4 Inhibition of DNA Ligation M3->M4 Leads to M5 Double-Strand Breaks / Apoptosis M4->M5 Triggers

Caption: Mechanism of Topoisomerase II inhibition by acridinylamino anisidine derivatives.

EGFR Inhibition

Recent advancements have utilized 4-fluoro-2-methoxy-5-nitroaniline as a precursor to synthesize pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives[4]. These compounds are engineered to act as novel inhibitors for the EGFR L858R/T790M double mutation, a primary driver of resistance in non-small cell lung cancer (NSCLC) ()[4]. The methoxy group provides critical steric bulk and hydrogen bonding capabilities within the kinase ATP-binding pocket.

Environmental Toxicology & Metabolism

Beyond pharmacology, 2-methoxy-5-nitroaniline is a primary microbial metabolite of 2,4-dinitroanisole (DNAN), an insensitive munitions compound replacing TNT[2]. Understanding its toxicity is crucial for environmental remediation. In vivo models, including darkling beetles, demonstrate that these nitroaromatic derivatives induce oxidative stress via reactive oxygen species (ROS) generation, leading to cellular damage and macromolecular dysfunction[5].

Quantitative Data & Safety Profiling

The handling of 2-methoxy-5-nitroaniline requires stringent safety protocols due to its acute toxicity and potential mutagenicity (a common structural alert associated with nitroaromatics)[6]. The table below summarizes key toxicological and pharmacological parameters.

ParameterValue / ObservationTest Model / MethodReference
LD50 (Oral) 2250 mg/kg bwRatREACH / PubChem[6]
LD50 (Oral) 1060 mg/kg bwMouseHSDB[6]
LC50 (Inhalation, 4h) 218.23 mg/LQSAR ModelREACH[6]
Skin Irritation (PDI) 3.2 (Moderately Irritating)QSAR ModelREACH[6]
Eye Irritation (MMA) 24.5 (Slightly Irritating)QSAR ModelREACH[6]
Tumor Suppression 60% reduction in volumeMX-1 Xenograft (20 mg/kg)In vivo (Mice)[3]

Conclusion

2-Methoxy-5-nitroaniline remains a cornerstone intermediate in the synthesis of biologically active macromolecules. The precise control of its reactivity—specifically through regioselective nitration and mild reduction—enables the construction of complex scaffolds like acridines and pyrimidines. As drug resistance paradigms shift, the structural tuning of these derivatives offers a robust pipeline for next-generation kinase inhibitors and chemotherapeutics, balanced against the need for rigorous environmental and toxicological stewardship.

References

  • Bacherikov, V. A., et al. "Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives". Bioorganic & Medicinal Chemistry. URL:[Link]

  • Liang, J., et al. "Microbial toxicity of the insensitive munitions compound, 2,4-dinitroanisole (DNAN), and its aromatic amine metabolites". Journal of Hazardous Materials. URL:[Link]

  • Taylor & Francis. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • PeerJ. "Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles". PeerJ. URL:[Link]

  • Australian Government Department of Health. "5-Nitro-ortho-anisidine and its hydrochloride: Human health tier II assessment". Industrial Chemicals. URL:[Link]

Sources

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide PubChem CID and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a specialized synthetic intermediate primarily utilized in the development of covalent kinase inhibitors, specifically those targeting EGFR (Epidermal Growth Factor Receptor) mutations (e.g., T790M, C797S). Structurally, it functions as a "masked" acrylamide warhead precursor. The 3-chloropropanamide moiety provides a stable handle that can be converted into a reactive acrylamide Michael acceptor via base-mediated


-elimination, typically at a late stage in drug synthesis. This compound is a critical building block for third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Lazertinib  and Osimertinib  analogues.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound combines a nitro-substituted aniline core with a


-chlorinated amide tail.[1] The nitro group serves as a latent amine for future scaffold coupling, while the chloropropanamide acts as the electrophilic warhead precursor.
Table 1: Physicochemical Specifications
PropertyDataNote
Chemical Name 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamideIUPAC
Common ID sc-346714Santa Cruz Biotech ID
Molecular Formula

Molecular Weight 258.66 g/mol
Physical State Pale yellow to yellow solidNitroaromatic characteristic
Solubility DMSO (>20 mg/mL), DMF, Methanol (warm)Poor water solubility
LogP (Predicted) ~1.8 - 2.2Lipophilic
Melting Point 115–120 °C (approximate)Derivative dependent
Key Functional Groups Nitro (

), Amide (

), Alkyl Chloride (

), Methoxy (

)

Part 2: Synthesis & Experimental Protocols

Synthetic Logic

The synthesis involves the selective N-acylation of the commercially available 2-methoxy-5-nitroaniline (also known as 5-nitro-o-anisidine) with 3-chloropropionyl chloride .

  • Why this route? The aniline nitrogen at position 1 is nucleophilic. The nitro group at position 5 is electron-withdrawing, reducing the nucleophilicity of the amine, but the methoxy group at position 2 is electron-donating (via resonance), maintaining sufficient reactivity for acylation without requiring harsh forcing conditions.

  • Why 3-chloropropionyl chloride? This reagent installs the 3-carbon chain with a terminal leaving group (Cl) in a single step, creating the "masked" acrylamide.

Detailed Synthesis Protocol

Objective: Synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide on a 10 mmol scale.

Reagents:

  • 2-Methoxy-5-nitroaniline: 1.68 g (10 mmol)

  • 3-Chloropropionyl chloride: 1.40 g (11 mmol, 1.1 eq)

  • Triethylamine (TEA) or DIPEA: 1.52 g (15 mmol, 1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methoxy-5-nitroaniline (1.68 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.52 g) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add 3-chloropropionyl chloride (1.40 g) dropwise over 10 minutes using a syringe or addition funnel. The reaction is exothermic; maintain temperature < 5 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Quench & Workup: Quench with saturated

    
     solution (20 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
    
  • Purification: Wash combined organics with 1M HCl (to remove unreacted aniline/TEA), then brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude yellow solid from Ethanol or EtOAc/Hexane to yield the pure product.

Part 3: Reactivity & Applications in Drug Discovery

This compound acts as a divergent intermediate. It allows researchers to choose when to install the reactive acrylamide warhead.

The "Masked" Warhead Concept

Directly using acryloyl chloride can lead to polymerization or side reactions during subsequent steps (e.g., nitro reduction). The 3-chloropropanamide is chemically stable. It is converted to the acrylamide only in the final steps via


-elimination  using a base (e.g., NaOH, TEA) in a polar solvent.
Reduction of the Nitro Group

To link this warhead to a kinase scaffold (e.g., a pyrimidine or quinazoline core), the nitro group must first be reduced to an amine.

  • Reagents: Iron powder/

    
     (Bechamp reduction) or 
    
    
    
    /Pd-C.
  • Note: If

    
    /Pd-C is used, care must be taken not to dechlorinate the alkyl chloride (though aryl chlorides are more labile, alkyl chlorides can sometimes be reduced). Iron-mediated reduction is chemically orthogonal and preferred here.
    
Visualization of Chemical Pathways

G Start 2-Methoxy-5-nitroaniline (Starting Material) Product 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (Target Intermediate) Start->Product Acylation (DCM, 0°C) Reagent + 3-Chloropropionyl Chloride + Base (TEA) Reagent->Product PathA Pathway A: Nitro Reduction Product->PathA Fe / NH4Cl (Chemoselective) PathB Pathway B: Beta-Elimination Product->PathB Base (NaOH/TEA) - HCl Amine N-(5-amino-2-methoxyphenyl)- 3-chloropropanamide PathA->Amine Drug Coupling to Kinase Scaffold (e.g., Pyrimidine) Amine->Drug SNAr / Coupling Acrylamide N-(2-methoxy-5-nitrophenyl) acrylamide PathB->Acrylamide Formation of Michael Acceptor

Figure 1: Synthesis and divergent reactivity pathways of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide. Pathway A is the standard route for synthesizing covalent kinase inhibitors like Lazertinib.

Part 4: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic derivative).

  • GHS Signal Word: WARNING .

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection.

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • Storage: Store at 2–8 °C (Refrigerate). Moisture sensitive (protect the alkyl chloride from hydrolysis over long periods).

References

  • Santa Cruz Biotechnology. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (sc-346714) Product Data Sheet. Retrieved from

  • Yuhan Corporation. Preparation of Lazertinib (YH25448) and intermediates. US Patent US20200207750A1. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Methoxy-5-nitroaniline (CID 7447). Retrieved from

  • Yun, J., et al. (2019). Antitumor Activity of Lazertinib in H1975 (T790M) Xenograft Models. Clinical Cancer Research. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Acrylamide Warheads via Base-Promoted Elimination of 3-Chloropropanamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Late-stage functionalization of Targeted Covalent Inhibitors (TCIs)

Executive Summary & Mechanistic Rationale

The integration of electrophilic acrylamide warheads is a cornerstone strategy in the design of Targeted Covalent Inhibitors (TCIs), such as the FDA-approved kinase inhibitors osimertinib, futibatinib, and zanubrutinib[1][2]. These


-unsaturated carbonyls act as Michael acceptors, forming irreversible covalent bonds with target cysteine residues to achieve high potency and prolonged pharmacodynamics[2].

However, installing the acrylamide moiety during late-stage synthesis presents significant process chemistry challenges. Direct acylation of a precursor amine using acryloyl chloride often triggers runaway side reactions. Because the newly formed acrylamide is highly reactive, unreacted precursor amines can undergo premature conjugate (Michael) addition, leading to bis-amidation, dimerization, or spontaneous polymerization[1].

The Causality of the "Masked" Approach: To circumvent these issues, process chemists employ a two-step "masked warhead" strategy. By utilizing 3-chloropropionyl chloride instead of acryloyl chloride, the amine is first converted into a stable 3-chloropropanamide intermediate[1]. This intermediate is sterically and electronically stable against nucleophilic attack. Once the amine substrate is fully consumed, a controlled


-elimination of HCl is triggered using a base (e.g., Triethylamine or DBU) to unveil the terminal acrylamide[1][3]. This E1cB/E2 elimination pathway ensures high-fidelity conversion while completely blocking the Michael addition side-reaction pathway.

Pathway Amine Free Amine (Drug Precursor) Intermediate 3-Chloropropanamide (Stable Intermediate) Amine->Intermediate Acylation (0°C, DCM/THF) AcylatingAgent 3-Chloropropionyl Chloride (1.0 - 1.05 eq) AcylatingAgent->Intermediate Product Acrylamide Warhead (Targeted Covalent Inhibitor) Intermediate->Product β-Elimination (-HCl, Heat or RT) Base Tertiary Amine Base (e.g., TEA, DBU) Base->Product SideReaction Michael Addition / Polymerization (Avoided) Product->SideReaction Direct Acryloylation (Without masking)

Fig 1: Two-step masked acrylamide synthesis pathway preventing premature Michael addition.

Comparative Data & Reagent Selection

The success of the elimination step relies heavily on the choice of base and solvent. The base must be strong enough to abstract the slightly acidic


-proton (driving the E1cB-like elimination) but non-nucleophilic enough to avoid substituting the primary chloride or hydrolyzing the amide bond.
Table 1: Comparison of Acrylamide Installation Strategies
ParameterDirect Acryloyl Chloride3-Chloropropionyl Chloride (Masked)
Reactivity Control Poor (Prone to runaway reactions)Excellent (Stepwise control)
Impurity Profile High (Dimers, oligomers, Michael adducts)Low (Highly selective)
Process Scalability Challenging (Requires strict cryogenic control)Highly scalable (Ambient to mild heat)
Commercial Examples Early-stage discoveryOsimertinib, Futibatinib[1]
Table 2: Base Selection for -Elimination of 3-Chloropropanamides
BasepKa (Conjugate Acid)EquivalentsTypical ConditionsOutcome / Remarks
Triethylamine (TEA) ~10.72.0 - 5.0THF/MeCN, 50-65 °CIndustry standard; requires mild heating to drive full conversion[1].
DIPEA (Hünig's Base) ~11.42.0 - 3.0DCM/THF, 40-50 °CExcellent non-nucleophilic profile; minimizes side reactions.
DBU ~13.51.1 - 1.5DCM, 0 °C to RTRapid elimination at room temp; ideal for thermally sensitive substrates.
K₂CO₃ / Cs₂CO₃ N/A (Solid)2.0 - 3.0DMF/MeCN, 60 °CHeterogeneous; useful when amine salts must be easily filtered out.

Experimental Protocols

The following self-validating protocols are designed to ensure complete conversion while mitigating the risk of polymerization.

Protocol A: Synthesis of the 3-Chloropropanamide Intermediate

Objective: Achieve quantitative acylation without over-alkylation.

  • Substrate Dissolution: Charge a dry, nitrogen-purged reactor with the precursor amine (1.0 eq) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1–0.2 M concentration.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 10 minutes to ensure homogeneity.
    
  • Cryogenic Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the reactivity of the amine, preventing double-acylation.

  • Acylation: Dilute 3-chloropropionyl chloride (1.05 eq) in an equal volume of DCM. Add this solution dropwise over 30 minutes. Note: Exact stoichiometry (1.0–1.05 eq) is critical to minimize bis-amidation, as demonstrated in the synthesis of Futibatinib[1].

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS or TLC until the starting amine is consumed.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The crude 3-chloropropanamide is typically robust enough to use directly in Protocol B.
Protocol B: Base-Promoted Elimination to Acrylamide

Objective: Execute a clean


-elimination to unveil the acrylamide warhead.
  • Resuspension: Dissolve the crude 3-chloropropanamide intermediate (1.0 eq) in anhydrous THF or Acetonitrile (MeCN) (0.1 M).

  • Elimination Trigger: Add Triethylamine (TEA) (3.0 eq). Causality: An excess of TEA acts as both the base for the E2/E1cB elimination and an acid scavenger for the liberated HCl, preventing the reverse hydrochlorination reaction[1].

  • Thermal Activation: Heat the reaction mixture to 55–60 °C. Stir vigorously for 4–8 hours.

    • Self-Validation Check: If the reaction stalls at <90% conversion, verify the anhydrous nature of the solvent, as water can hydrolyze the base and halt the elimination. Alternatively, spike with 0.5 eq of DBU to drive the reaction to completion.

  • Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous Citric Acid (to remove excess TEA) and brine.

  • Isolation: Dry the organic phase over

    
    . Concentrate under reduced pressure. The free base acrylamide can be isolated via crystallization (e.g., as a mesylate or succinate salt) to yield the final high-purity API[1].
    

Workflow Step1 1. Dissolution (THF/MeCN) Step2 2. Base Addition (TEA, 3.0 eq) Step1->Step2 Step3 3. Thermal Activation (55-60°C, 4-8h) Step2->Step3 Step4 4. Acidic Wash (5% Citric Acid) Step3->Step4 Step5 5. Crystallization (Salt Formation) Step4->Step5

Fig 2: Step-by-step experimental workflow for the base-promoted elimination phase.

Troubleshooting & Quality Control

  • Premature Polymerization during Concentration: Acrylamides are prone to radical polymerization when concentrated to dryness, especially under heat. Solution: Add a radical inhibitor such as BHT (Butylated hydroxytoluene, 10-50 ppm) prior to rotary evaporation, and keep bath temperatures below 35 °C.

  • Incomplete Elimination: If LC-MS shows a persistent M+36 peak (indicating uneliminated chloride)[3], the base may be too weak or sterically hindered. Solution: Switch from TEA to DBU (1.2 eq) at room temperature. DBU's amidine structure provides a significantly higher pKa, rapidly driving the elimination of stubborn substrates.

  • Hydrolysis of the Amide: Observed when using inorganic bases (

    
    /
    
    
    
    ) in wet solvents. Solution: Strictly maintain anhydrous conditions and prefer non-nucleophilic organic bases (DIPEA/DBU).

References

1.[1] Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at:[Link] 2.[2] National Center for Biotechnology Information (NCBI). Recent advances in the development of covalent inhibitors. PMC. Available at: [Link] 3.[3] CORE. (2012). Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Lazertinib Acrylamide Intermediate Using 3-Chloropropionyl Chloride

[1][2][3]

Abstract

Lazertinib (YH25448) is a potent, irreversible third-generation EGFR tyrosine kinase inhibitor (TKI) targeting T790M mutations. A pivotal step in its manufacture is the installation of the acrylamide "warhead" onto the highly functionalized aniline core. Traditional methods using acryloyl chloride often suffer from polymerization side reactions and handling difficulties.[3] This guide details a robust one-pot, two-step protocol utilizing 3-chloropropionyl chloride followed by base-mediated elimination.[1][2][4] This method offers superior process control, higher yields (>90%), and enhanced safety by generating the reactive acrylamide moiety in situ.

Chemical Background & Mechanism

The synthesis of Lazertinib is convergent, involving the coupling of a pyrazole-pyrimidine core with a functionalized phenyl-morpholine fragment. The acrylamide moiety is installed on the phenyl fragment prior to the final coupling.

The Challenge

Direct acylation of the aniline precursor (Intermediate 5) with acryloyl chloride is prone to:

  • Polymerization: Acryloyl chloride is unstable and can polymerize, reducing yield.

  • Bis-acylation: High reactivity can lead to di-acylation of the aniline.

  • Impurity Formation: Michael addition of the amine starting material to the product.

The Solution: 3-Chloropropionyl Chloride Route

Using 3-chloropropionyl chloride acts as a "masked" acrylamide.

  • Step 1 (Acylation): Selective acylation of the primary amine to form the stable 3-chloropropanamide intermediate. The formyl group on the second nitrogen (N1) protects it from participating.

  • Step 2 (Elimination): Treatment with a base (Et₃N) and heat induces

    
    -elimination of HCl, revealing the acrylamide double bond.
    

Reaction Scheme: Intermediate 5 + 3-Chloropropionyl Chloride


14

Materials & Equipment

Reagents
ReagentCAS NumberRoleGrade
Intermediate 5 (N-(5-amino-4-methoxy-2-morpholinophenyl)formamide)ProprietaryStarting Material>98% HPLC
3-Chloropropionyl chloride 625-36-5Acylating Agent98%
Sodium Bicarbonate (NaHCO₃) 144-55-8Base (Acylation)ACS Reagent
Triethylamine (Et₃N) 121-44-8Base (Elimination)>99%
Acetonitrile (MeCN) 75-05-8Solvent 1Anhydrous
n-Propanol (n-PrOH) 71-23-8Solvent 2Reagent Grade
Equipment
  • Double-jacketed glass reactor (or 3-neck round bottom flask) with overhead stirrer.

  • Temperature probe and reflux condenser.

  • Addition funnel (pressure-equalizing).

  • Nitrogen inerting system.

  • HPLC system for In-Process Control (IPC).

Detailed Experimental Protocol

Based on the optimized route described in recent medicinal chemistry reviews and patent literature (Yuhan Corp).

Step 1: Acylation (Formation of Chloro-amide)
  • Charge the reactor with Intermediate 5 (1.0 equiv) and Acetonitrile (MeCN) (10 vol).

  • Add NaHCO₃ (3.0 equiv) to the suspension.

  • Cool the mixture to 0–5 °C.

  • Add 3-Chloropropionyl chloride (1.1–1.2 equiv) dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 10 °C.

  • Warm to Room Temperature (20–25 °C) and stir for 0.5 – 1.0 hour.

  • IPC 1: Monitor by HPLC. Target: < 2% remaining Intermediate 5. The major peak should be the 3-chloropropanamide adduct.

Step 2: One-Pot Elimination (Formation of Acrylamide)

Note: Isolation of the chloro-amide is not required. Proceed directly. 7. Add Triethylamine (Et₃N) (3.0 equiv) directly to the reaction mixture. 8. Add n-Propanol (5 vol) to the mixture. Note: The addition of a protic solvent like n-PrOH or heating in MeCN facilitates the elimination. 9. Heat the reaction mixture to Reflux (approx. 80–90 °C). 10. Stir at reflux for 3–4 hours. 11. IPC 2: Monitor by HPLC. Target: Conversion of 3-chloropropanamide to Intermediate 7 (Acrylamide). 12. Cool the mixture to Room Temperature.

Step 3: Workup & Isolation
  • Quench by adding water (15 vol) slowly. Precipitation of the product typically occurs.

  • Stir the slurry at 0–5 °C for 1 hour to maximize yield.

  • Filter the solid product.

  • Wash the cake with water (3 x 5 vol) and cold isopropanol (1 x 2 vol).

  • Dry in a vacuum oven at 45 °C until constant weight.

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid.

Critical Process Parameters (CPPs)

ParameterRangeImpact
Acylation Temp 0–10 °CHigher temps during addition may cause bis-acylation or exotherm control issues.
Stoichiometry 1.1–1.2 eq ChlorideExcess acid chloride ensures full conversion; too much requires more base in Step 2.
Elimination Temp Reflux (>75°C)Essential for rapid elimination. Lower temps lead to slow reaction and potential impurity formation.
Base Choice NaHCO₃ / Et₃NNaHCO₃ is mild for acylation (prevents side reactions). Et₃N is strong enough for elimination.

Visualization: Synthesis Workflow

Lazertinib_Intermediate_SynthesisStartIntermediate 5(Aniline Precursor)Step1Step 1: Acylation(MeCN, NaHCO3, RT)Start->Step1Reagent13-ChloropropionylChlorideReagent1->Step1Int_Chloro3-ChloropropanamideIntermediate(Not Isolated)Step1->Int_ChloroFast (<1h)Step2Step 2: Elimination(Reflux, n-PrOH)Int_Chloro->Step2Reagent2Triethylamine(Et3N) + HeatReagent2->Step2ProductIntermediate 7(Acrylamide Warhead)Step2->Product- HCl(Elimination)

Caption: One-pot conversion of the aniline precursor to the acrylamide warhead via a chloro-amide intermediate.

Safety & Troubleshooting

Safety Hazards
  • 3-Chloropropionyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.

  • Acrylamides: The product is a Michael acceptor and potentially genotoxic. Use appropriate PPE (double gloves, respirator) and containment procedures.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Acylation Wet solvent or old reagentEnsure MeCN is anhydrous. Check acid chloride quality (hydrolyzes over time).
Slow Elimination Temperature too lowEnsure vigorous reflux. Add more Et₃N (up to 4.0 eq) if reaction stalls.
Impurity: Michael Adduct Reaction time too longAvoid prolonged heating after conversion is complete. The amine product can react with the acrylamide.[1][2][4][5]
Low Yield Product solubilityEnsure water volume in quench is sufficient (15 vol) to fully precipitate the product.

References

  • Lazertinib: breaking the mold of third-generation EGFR inhibitors . RSC Medicinal Chemistry, 2025.[4][5] Link

  • Process for the preparation of Lazertinib . Yuhan Corporation Patent US20200207750A1, 2020.[1][4][5] Link

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs . Allen Che, Medium, 2023. Link

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors . Molecules, 2024.[6][7][8] Link

Optimization of N-acylation Reactions for Electron-Deficient Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Acylating Deactivated Amines

N-acylation is a cornerstone transformation in organic synthesis, crucial for the construction of amide bonds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] While the acylation of electron-rich and sterically unhindered anilines is often straightforward, the reaction becomes significantly more challenging when the aniline is electron-deficient. The presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro, cyano, or halo groups, substantially decreases the nucleophilicity of the amine nitrogen.[5][6] This reduced reactivity can lead to low yields, slow reaction rates, and the need for harsh reaction conditions that may not be compatible with sensitive functional groups.[5][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively optimize the N-acylation of these challenging substrates. We will delve into the mechanistic underpinnings of the reaction, explore a range of effective protocols, and offer practical guidance on troubleshooting and optimization.

Mechanistic Considerations: Overcoming the Nucleophilicity Hurdle

The N-acylation of anilines typically proceeds through a nucleophilic addition-elimination mechanism.[8] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[9] For electron-deficient anilines, the diminished electron density on the nitrogen atom makes this initial nucleophilic attack the rate-limiting step.

To overcome this hurdle, several strategies can be employed:

  • Enhancing the Electrophilicity of the Acylating Agent: Utilizing more reactive acylating agents is a primary strategy. Acyl chlorides and anhydrides are classic choices due to their high electrophilicity.[7][10] The formation of mixed anhydrides or the use of coupling agents can generate even more potent acylating species in situ.[11]

  • Catalysis to Activate the Acylating Agent or Amine: Lewis acids can coordinate to the carbonyl oxygen of the acylating agent, further increasing its electrophilicity.[1][2][12] Nucleophilic catalysts, such as 4-(Dimethylaminopyridine) (DMAP), can react with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic aniline.[5]

  • Increasing the Nucleophilicity of the Aniline: In some cases, the use of a strong base can deprotonate the aniline, generating a more nucleophilic anilide anion.[5] However, this approach must be carefully managed to avoid side reactions, such as diacylation.[13]

Below is a diagram illustrating the general mechanism and points of intervention for optimization.

N-Acylation_Mechanism Aniline Electron-Deficient Aniline (Ar-NH₂) Intermediate Tetrahedral Intermediate AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Intermediate Catalyst Catalyst (e.g., Lewis Acid, DMAP) Catalyst->AcylatingAgent Increases Electrophilicity Base Base (e.g., Pyridine, Et₃N) Base->Aniline Increases Nucleophilicity (Deprotonation) Product N-Acylated Aniline (Ar-NH-CO-R) Intermediate->Product

Caption: General mechanism and optimization strategies for N-acylation.

Recommended Protocols for N-Acylation of Electron-Deficient Anilines

The choice of protocol will depend on the specific substrate, the desired scale of the reaction, and the available reagents. Below are three robust methods that have demonstrated success with weakly nucleophilic anilines.

Protocol 1: Acylation using Acyl Chlorides with a Tertiary Amine Base

This is a classic and often effective method for acylating electron-deficient anilines. The use of a highly reactive acyl chloride coupled with a non-nucleophilic base to scavenge the HCl byproduct drives the reaction to completion.[14][15]

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient aniline (1.0 eq).

  • Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)). Add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1-1.2 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting:

  • Low Yield: If the yield is low, consider using a more polar aprotic solvent like DMF or NMP to improve solubility.[16] Increasing the reaction temperature may also be beneficial.[5]

  • Side Reactions: If diacylation is observed, try adding the acyl chloride more slowly or using a stoichiometric amount.[5][13]

Protocol 2: Acylation using Carboxylic Acids with Coupling Reagents

Experimental Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0-1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.[16]

  • Reagent Addition: Add the electron-deficient aniline (1.0 eq), EDC (1.0-1.2 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).[16][17]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Data Presentation: Comparison of Coupling Reagents

Coupling Reagent CombinationKey AdvantagesConsiderations
EDC/HOBt/DMAP Highly effective for unreactive amines, readily available reagents.[17]DMAP is critical for reactivity and yield.[17]
HATU Often a robust choice for difficult couplings.[16]Can be more expensive than other options.
BTFFH/DIPEA Effective for sterically hindered and electron-deficient amines at elevated temperatures.[18][19]Requires heating, which may not be suitable for all substrates.[18]
Protocol 3: Acylation using Anhydrides with a Nucleophilic Catalyst

Acid anhydrides are another common class of acylating agents.[7] Their reactivity can be significantly enhanced by the addition of a nucleophilic catalyst like DMAP, which forms a highly reactive N-acylpyridinium intermediate.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve the electron-deficient aniline (1.0 eq) and DMAP (0.1-1.0 eq) in an anhydrous solvent (e.g., DCM, pyridine, or toluene).

  • Anhydride Addition: Add the acid anhydride (1.1-1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the aniline. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Experimental_Workflow cluster_protocol1 Protocol 1: Acyl Chloride cluster_protocol2 Protocol 2: Coupling Reagents cluster_protocol3 Protocol 3: Anhydride + Catalyst P1_Start Aniline + Base in Solvent P1_Add Add Acyl Chloride at 0 °C P1_Start->P1_Add P1_React Stir at RT P1_Add->P1_React P1_Workup Aqueous Work-up P1_React->P1_Workup P1_Purify Purification P1_Workup->P1_Purify P2_Start Aniline + Acid + Coupling Reagents in Solvent P2_React Stir at RT P2_Start->P2_React P2_Workup Aqueous Work-up P2_React->P2_Workup P2_Purify Purification P2_Workup->P2_Purify P3_Start Aniline + Catalyst in Solvent P3_Add Add Anhydride P3_Start->P3_Add P3_React Stir at RT or Heat P3_Add->P3_React P3_Workup Aqueous Work-up P3_React->P3_Workup P3_Purify Purification P3_Workup->P3_Purify

Caption: Comparative workflow of the three N-acylation protocols.

Advanced and Greener Methodologies

While the above protocols are widely used, research continues to develop more efficient and environmentally friendly methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the acylation of anilines, often leading to higher yields in shorter reaction times. Some protocols have been developed that use acetic acid directly as the acylating agent under microwave conditions, offering a greener alternative to acyl chlorides and anhydrides.[3]

  • Sunlight-Driven Reactions: Recent studies have explored the use of sunlight as a sustainable energy source for N-acetylation, employing mild Lewis acid catalysts like MgSO₄.[1]

  • Heterogeneous Catalysis: The use of solid acid catalysts, such as clays or supported metal oxides, can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry.[2][20]

Conclusion

The N-acylation of electron-deficient anilines presents a significant, yet surmountable, challenge in synthetic chemistry. By understanding the underlying mechanistic principles and selecting the appropriate reaction conditions, researchers can achieve high yields of the desired amides. The choice of a highly reactive acylating agent, the use of potent coupling reagents, or the application of suitable catalysts are key to success. The protocols and optimization strategies outlined in these application notes provide a solid foundation for tackling these difficult transformations, enabling the efficient synthesis of valuable molecules for a wide range of applications.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Acylation Overview, Mechanism & Agents - Study.com.
  • Technical Support Center: N-Acyl
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Acyl
  • Acylation Mechanism - A Level Chemistry Revision Notes.
  • Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC.
  • Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides | Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Southern Denmark - Syddansk Universitet.
  • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au - ACS Public
  • 725-729 Research Article A Novel Clay catalyst: N-Acetyl
  • Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene - Vaia.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
  • (PDF)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N-Acyl
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchG
  • N-Acylation Reactions of Amines - ResearchG
  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectroc
  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid c
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct.
  • Explain why the acyl
  • (PDF)
  • Solved Addition of acetylchloride to p-nitroaniline would | Chegg.com.
  • Acylation of a Deactivated Amine : r/OrganicChemistry - Reddit.
  • Application Notes and Protocols for the Acetyl
  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using comput
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Acyl
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica.
  • (PDF)
  • 08.06 Acylation by Anhydrides and Esters - YouTube.
  • Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines - Organic Chemistry Portal.

Sources

Using 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide as a covalent cysteine probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide for Targeted Covalent Cysteine Profiling

Executive Summary

Targeted covalent inhibitors (TCIs) and chemical probes are foundational tools in modern chemoproteomics and drug discovery, offering prolonged target engagement and high selectivity. While


-chloroacetamides are ubiquitous in the field, their high intrinsic electrophilicity frequently results in off-target labeling and glutathione (GSH) depletion ()[1].

This application note details the use of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide , a


-chloropropanamide derivative, as a highly selective, "pro-electrophilic" covalent probe. By leveraging proximity-driven activation, this probe provides a superior signal-to-noise ratio for mapping nucleophilic cysteines in complex proteomes.

Mechanistic Rationale: The Pro-Electrophile Advantage

Unlike direct alkylating agents,


-chloropropanamides act as latent electrophiles (pro-electrophiles) ()[2]. In bulk solvent, the molecule remains highly stable and unreactive toward biological nucleophiles. However, upon binding to a specific protein pocket, the local microenvironment (often involving an adjacent basic residue) catalyzes the 

-elimination of HCl. This generates a transient, highly reactive acrylamide in situ, which rapidly undergoes a Michael addition with the target cysteine ()[3].

The inclusion of the 2-methoxy-5-nitrophenyl moiety serves two critical functions:

  • Electronic Tuning : The electron-withdrawing nitro group increases the acidity of the

    
    -protons, facilitating the base-catalyzed elimination step.
    
  • Analytical Tracking : The nitroaromatic system provides a strong UV-Vis chromophore (absorbing at ~330-350 nm), enabling robust HPLC tracking during assay development.

G Probe 3-chloro-N-(2-methoxy-5-nitrophenyl) propanamide Complex Non-covalent Encounter Complex Probe->Complex Protein Target Protein (Free Cysteine) Protein->Complex Elimination β-Elimination (-HCl) Complex->Elimination Base Catalysis (Microenvironment) Adduct Covalent Thioether Adduct (Mass Shift: +222.06 Da) Complex->Adduct Direct SN2 (Slow/Minor) Acrylamide Transient Acrylamide (Michael Acceptor) Elimination->Acrylamide Acrylamide->Adduct Michael Addition (Fast)

Reaction mechanism of β-chloropropanamide probes forming covalent thioether adducts.

Quantitative Data Presentation: Probe Reactivity & Mass Shifts

To properly utilize this probe, researchers must account for the specific mass shifts generated during LC-MS/MS analysis. The loss of HCl (35.98 Da) during the covalent modification results in a precise monoisotopic mass addition.

Probe / Warhead TypeIntrinsic Reactivity (GSH

)
Primary MechanismTarget Mass Shift (Da)

-chloroacetamide
< 1 hourDirect

Alkylation
+ Probe Mass - 35.98 Da
Acrylamide ~ 12 hoursMichael Addition+ Probe Mass
3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide > 24 hours Elimination-Addition + 222.06 Da

Experimental Protocols

Protocol 1: In Vitro Target Engagement & Covalent Labeling

This protocol is designed as a self-validating system. It includes a competition control to definitively prove that the probe modification is cysteine-specific and active-site directed.

Reagents Needed:

  • Recombinant target protein (10 µM)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Amine-free)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Iodoacetamide (IAM)

  • Probe Stock: 10 mM in anhydrous DMSO

Step-by-Step Methodology:

  • Protein Reduction: Incubate 10 µM protein with 1 mM TCEP for 30 min at 4°C.

    • Causality: Disulfide bonds must be reduced to expose nucleophilic free thiols.

  • Buffer Exchange: Pass the reduced protein through a Zeba spin desalting column pre-equilibrated with Labeling Buffer.

    • Causality: Excess TCEP must be removed because phosphines can act as competing nucleophiles or artificially reduce the probe's nitro group, leading to false negatives.

  • Reaction Setup (Self-Validating Controls): Aliquot the desalted protein into three separate tubes:

    • Tube A (Vehicle Control): Add 1% v/v DMSO.

    • Tube B (Competition Control): Pre-incubate with 100 µM IAM for 30 min at room temperature, then add 50 µM Probe. Causality: IAM irreversibly alkylates all accessible cysteines. If the probe is target-specific, Tube B will show zero probe-adduct formation, validating the mechanism.

    • Tube C (Test): Add 50 µM Probe (1% v/v DMSO final).

  • Incubation: Incubate all tubes at 37°C for 3 hours.

    • Causality: Because

      
      -chloropropanamides are pro-electrophiles, they require extended incubation times compared to highly reactive 
      
      
      
      -chloroacetamides to allow for the proximity-driven
      
      
      -elimination step.
  • Termination: Quench the reaction by adding 1 mM DTT for 15 minutes.

Protocol 2: Bottom-Up Proteomics for Adduct Mapping (LC-MS/MS)

This protocol prepares the labeled protein for mass spectrometry to identify the exact site of covalent modification.

Step-by-Step Methodology:

  • Denaturation & Alkylation: Add solid urea to a final concentration of 6 M. Add 10 mM IAM and incubate in the dark for 30 min at room temperature.

    • Causality: Unmodified cysteines must be capped with carbamidomethyl groups (+57.02 Da). This strictly prevents disulfide shuffling during digestion and allows the mass spectrometer to easily differentiate between a probe-modified cysteine (+222.06 Da) and an unmodified one.

  • Tryptic Digestion: Dilute the urea concentration to <1 M using 50 mM ammonium bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify the samples with 1% Formic Acid (pH < 3) and desalt the peptides using C18 ZipTips. Elute in 50% Acetonitrile / 0.1% Formic Acid.

  • LC-MS/MS Parameters: Analyze via a high-resolution mass spectrometer (e.g., Orbitrap Q Exactive). In your search engine (e.g., MaxQuant or Proteome Discoverer), set the following dynamic modifications on Cysteine:

    • Carbamidomethylation: +57.0215 Da

    • Probe Adduct: +222.0641 Da

Workflow Step1 1. Protein Reduction (TCEP) Step2 2. Buffer Exchange (Remove Reductant) Step1->Step2 Step3 3. Covalent Labeling (Probe vs. Controls) Step2->Step3 Step4 4. Denaturation & Alkylation (Urea + IAM) Step3->Step4 Step5 5. Tryptic Digestion (Overnight) Step4->Step5 Step6 6. LC-MS/MS Analysis (+222.06 Da Mapping) Step5->Step6

Experimental workflow for covalent labeling and LC-MS/MS peptide mapping.

References

  • Title: Reactive chemistry for covalent probe and therapeutic development Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Application Note: Procedure for Nucleophilic Substitution of Chloride in 3-Chloropropanamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The 3-aminopropanamide scaffold is a highly versatile and critical structural motif in modern medicinal chemistry and drug development. Recently, 3-aminopropanamides have gained prominence as stable prodrugs and alternatives to highly reactive acrylamide warheads in targeted covalent inhibitors (TCIs), such as Epidermal Growth Factor Receptor (EGFR) inhibitors 1[1]. These compounds undergo selective intracellular activation via a retro-Michael reaction to release the active acrylamide, thereby reducing off-target toxicity.

The primary synthetic route to access these molecules is the nucleophilic substitution of the chloride leaving group in 3-chloropropanamides using primary or secondary amines. Designing a robust protocol requires a deep understanding of the competing reaction pathways to maximize yield and purity.

Mechanistic Insights and Experimental Causality

The conversion of 3-chloropropanamide to 3-aminopropanamide is driven by a bimolecular nucleophilic substitution (


) mechanism 2[2]. The nitrogen lone pair of the amine nucleophile attacks the electrophilic 

-carbon of the propanamide, displacing the chloride ion.
The Causality of Condition Selection

The most significant challenge in this synthesis is the competing base-promoted elimination (E2 or E1cB) of HCl, which yields an unwanted acrylamide derivative 3[3]. Because the


-protons adjacent to the amide carbonyl are relatively acidic, the choice of base and temperature dictates the reaction's success:
  • Base Selection : Using strong inorganic bases (e.g.,

    
     or 
    
    
    
    ) often deprotonates the
    
    
    -carbon, driving the reaction toward elimination. Instead, using an excess of the nucleophilic amine itself (2.0–3.0 equivalents) acts as a mild acid scavenger to neutralize the generated HCl without promoting rapid elimination 4[4].
  • Finkelstein Catalysis : Adding a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. The chloride is temporarily exchanged for an iodide ion. Because iodide is a superior leaving group, the

    
     substitution is significantly accelerated, allowing the reaction to proceed at lower temperatures.
    
  • Temperature Control : The reaction must be strictly maintained between 50 °C and 60 °C. Higher temperatures exponentially increase the rate of E2 elimination over

    
     substitution.
    
Reaction Pathway Visualization

G Substrate 3-Chloropropanamide (Electrophile) SN2 Path A: S_N2 Substitution (Target Pathway) Substrate->SN2 Mild Base, KI 50-60 °C Elim Path B: E2/E1cB Elimination (Competing Pathway) Substrate->Elim Strong Base > 80 °C Amine Amine Nucleophile (1° or 2°) Amine->SN2 Product 3-Aminopropanamide (Target Product) SN2->Product SideProduct Acrylamide Derivative (Side Product) Elim->SideProduct

Reaction pathways: SN2 substitution vs. competing elimination in 3-chloropropanamides.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between experimental conditions and the distribution of substitution versus elimination products.

EntrySolventBase / AdditiveTemperature (°C)Yield of Target

Product (%)
Yield of Acrylamide Side-Product (%)
1DMF

(2.0 eq)
804550
2EthanolExcess Amine (3.0 eq)805535
3EthanolExcess Amine (3.0 eq)507215
4 Ethanol Excess Amine (3.0 eq) + KI (0.1 eq) 50 88 < 5

Note: Optimal conditions (Entry 4) utilize Finkelstein catalysis and mild temperatures to nearly eliminate the acrylamide side-product.

Experimental Protocol: Synthesis of 3-Aminopropanamides

This protocol represents a self-validating system; the inclusion of TLC/LC-MS monitoring ensures the reaction is quenched precisely before over-alkylation or elimination can occur.

Materials & Reagents
  • N-substituted 3-chloropropanamide (1.0 equiv)

  • Secondary amine (e.g., dimethylamine, morpholine, or piperidine) (3.0 equiv)

  • Potassium iodide (KI) (0.1 equiv)

  • Absolute ethanol (Anhydrous)

  • Dichloromethane (DCM) and Methanol (MeOH) for chromatography

  • Brine and Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology

Phase 1: Reaction Setup and Initiation

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted 3-chloropropanamide (1.0 equiv, typically 1.0 mmol) in 5.0 mL of absolute ethanol to achieve an approximate 0.2 M concentration.

  • Catalyst Addition : Add potassium iodide (0.1 equiv, 0.1 mmol) to the stirring solution. Ensure complete dissolution.

  • Nucleophile Addition : Slowly add the secondary amine (3.0 equiv, 3.0 mmol) dropwise at room temperature. Note: If the amine is a gas (e.g., dimethylamine), use a commercially available solution in ethanol or THF.

Phase 2: Heating and Kinetic Monitoring 4. Reflux : Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set strictly to 50–60 °C. 5. Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1) or LC-MS every 2 hours. The target 3-aminopropanamide will appear as a more polar spot (lower


) compared to the starting material. The reaction typically reaches completion within 4 to 12 hours depending on the steric bulk of the amine.

Phase 3: Workup and Purification 6. Quenching : Once the starting material is fully consumed, remove the flask from the heat source and allow it to cool to room temperature. 7. Concentration : Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and unreacted volatile amine. 8. Extraction : Partition the resulting crude residue between distilled water (15 mL) and DCM (15 mL). Extract the aqueous layer with additional DCM (2 × 10 mL). 9. Washing & Drying : Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous


, filter, and concentrate in vacuo.
10. Chromatography : Purify the crude product via silica gel flash column chromatography. Elute with a gradient of DCM to DCM/MeOH (95:5 to 85:15) containing 1% triethylamine to prevent streaking of the basic amine product. Isolate the fractions containing the pure product and evaporate the solvent to afford the target 3-aminopropanamide.

References

  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety MDPI URL:[Link]

  • Nucleophilic Properties (Amines) Chemistry Student URL:[Link]

  • Reaction mechanism of p-coumaric acid with acrylamide (A) and 3-chloropropanamide (B) ResearchGate URL:[Link]

Sources

Application Note: High-Efficiency Amidation of 2-Methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists addressing the specific synthetic challenge of acylating 2-methoxy-5-nitroaniline . This substrate presents a "perfect storm" of deactivation: the 5-nitro group exerts a powerful electron-withdrawing effect, drastically reducing the nucleophilicity of the amine, while the 2-methoxy group introduces steric hindrance and complex electronic donation/withdrawal effects.

Executive Summary & Mechanistic Challenge

The synthesis of amides from 2-methoxy-5-nitroaniline (2M5NA) is a recurring bottleneck in the production of azo dyes and kinase inhibitors (e.g., EGFR inhibitors). Standard coupling protocols (EDC/NHS, DCC) frequently result in stalled reactions, low yields (<30%), or extensive side-product formation due to the amine's profound inertness.

The Deactivation Matrix
  • Electronic Deactivation: The nitro group at the meta position relative to the amine (but para to the methoxy) acts as a strong electron-withdrawing group (EWG), pulling electron density away from the nitrogen lone pair, rendering it non-nucleophilic.

  • Steric & Ortho Effects: The ortho-methoxy group creates a steric clash with incoming electrophiles and can form an intramolecular hydrogen bond with the amine protons, further locking the conformation and reducing reactivity.

Successful Strategy: To force this bond formation, one must move beyond standard activation to Nucleophilic Catalysis (e.g., DMAP) or High-Energy Intermediates (e.g., Acid Chlorides, T3P).

Critical Catalyst & Reagent Selection

The following table summarizes the efficacy of various activation strategies specifically for electron-deficient anilines like 2M5NA.

Activation StrategyCatalyst / ReagentSuitabilityMechanism of Action
Acid Chloride DMAP (Catalytic) / SOCl₂High Formation of highly electrophilic N-acylpyridinium ion.
Anhydride H₂SO₄ or DMAP High Protonation of anhydride (acid cat.) or nucleophilic activation (base cat.).
Uronium Salts HATU / HOAt Medium-High Formation of active O-7-azabenzotriazole ester (more reactive than HOBt).
Phosphonic Anhydride T3P / Pyridine High Low epimerization; drives reaction via solubility and entropy; excellent for weak amines.
Carbodiimide EDC / HOBtLow Unstable O-acylisourea intermediate often rearranges before the weak amine attacks.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Acid Chloride Activation with DMAP Catalysis

This method is preferred for scale-up due to its reliability and low cost. It utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to transfer the acyl group to the sluggish aniline.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • 2-Methoxy-5-nitroaniline (1.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp)

Step-by-Step Methodology:

  • Activation: In a dry flask under N₂, dissolve the carboxylic acid in DCM. Add catalytic DMF (1-2 drops) followed by dropwise addition of Oxalyl Chloride at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate in vacuo to remove excess oxalyl chloride if the acid chloride is stable, or use directly.

  • Catalyst Loading: Dissolve the 2-methoxy-5-nitroaniline and Et₃N in dry DCM. Crucial: Add DMAP (10-20 mol%) to this solution. The DMAP will act as a "shuttle," reacting with the acid chloride to form a reactive acylpyridinium species.

  • Coupling: Slowly add the acid chloride (dissolved in DCM) to the aniline/DMAP mixture at 0°C.

  • Reaction: Allow to warm to RT. For particularly stubborn substrates, heat to reflux (40°C for DCM, or switch to Toluene/80°C).

  • Monitoring: Monitor by TLC/LC-MS. The formation of the N-acylpyridinium intermediate is fast; the rate-limiting step is the attack by the nitroaniline.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash with 1M HCl (to remove DMAP and unreacted aniline) and Brine.

Protocol B: T3P-Mediated Direct Coupling (Green & Mild)

For complex drug fragments where acid chloride formation is too harsh, Propylphosphonic Anhydride (T3P) is the reagent of choice.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • 2-Methoxy-5-nitroaniline (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Methodology:

  • Combine the carboxylic acid, nitroaniline, and base in EtOAc.

  • Add T3P solution dropwise at 0°C.

  • Stir vigorously. T3P reactions often require 12–24 hours for electron-deficient amines.

  • Optimization: If conversion is <50% after 24h, add 10 mol% DMAP . The synergy between T3P and DMAP can drive the reaction to completion.

  • Workup: Wash with water, 1M HCl, and NaHCO₃. T3P byproducts are water-soluble, simplifying purification.

Mechanistic Visualization

The following diagram illustrates the Nucleophilic Catalysis Cycle using DMAP, which is the critical pathway for overcoming the inertness of 2-methoxy-5-nitroaniline.

DMAP_Catalysis AcidCl Acid Chloride (R-COCl) AcylPy N-Acylpyridinium Salt (Highly Reactive Electrophile) AcidCl->AcylPy Fast addition DMAP Catalyst: DMAP DMAP->AcylPy Nucleophilic attack TS Tetrahedral Intermediate AcylPy->TS Aniline attack (RDS) Aniline 2-Methoxy-5-nitroaniline (Poor Nucleophile) Aniline->TS Product Final Amide Product TS->Product Elimination H_DMAP H-DMAP+ Cl- TS->H_DMAP Regeneration H_DMAP->DMAP Base (Et3N)

Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium salt that is more susceptible to attack by the deactivated aniline than the parent acid chloride.

Decision Tree for Reaction Conditions

Use this logic flow to select the optimal protocol for your specific substrate.

Decision_Tree Start Start: Coupling 2-Methoxy-5-nitroaniline AcidStable Is the Carboxylic Acid Acid-Chloride Stable? Start->AcidStable Yes1 Yes AcidStable->Yes1 No1 No (Racemization/Sensitive) AcidStable->No1 MethodA Method A: Acid Chloride + DMAP (Most Robust) Yes1->MethodA Scale Reaction Scale? No1->Scale Small < 100 mg Scale->Small Large > 1 g Scale->Large MethodB Method B: HATU + HOAt (Fast, Expensive) Small->MethodB MethodC Method C: T3P + Pyridine (Scalable, Low Epimerization) Large->MethodC

Caption: Selection guide for amidation conditions based on substrate stability and reaction scale.

Safety & Handling

  • Toxicity: 2-Methoxy-5-nitroaniline is a nitroaromatic compound. It acts as a potential mutagen and can cause methemoglobinemia. Handle in a fume hood with double nitrile gloves.

  • Thermal Hazards: Reactions involving nitration precursors or high-temperature amidations with T3P/Acid Chlorides can be exothermic. Ensure proper cooling during addition steps.[1]

References

  • Organic Chemistry Portal. Amide synthesis by acylation: T3P and catalytic additives. [Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines using EDC/DMAP/HOBt. [Link]

  • Organic Process Research & Development. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline (Osimertinib Intermediate). [Link]

Sources

Scalable synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide for API production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Executive Summary

This application note details the scalable synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (CAS: 61527-81-0). While often overshadowed by its downstream acrylamide derivatives (used in covalent EGFR inhibitors like Osimertinib), this specific chloropropanamide intermediate represents a critical "branch point" in API synthesis.

The primary challenge in this synthesis is the chemoselectivity vs. reactivity paradox :

  • Low Nucleophilicity: The nitro group at the 5-position strongly deactivates the aniline amine, requiring forcing conditions or highly reactive acylating agents.

  • Elimination Risk: The 3-chloropropanoyl moiety is prone to

    
    -elimination to form the acrylamide (Michael acceptor) under basic conditions or high heat.
    

This protocol provides a Green Chemistry-aligned method (Acetone/Water) and a Traditional Anhydrous method (Toluene), optimized to isolate the 3-chloro amide in high purity (>98%) without premature elimination.

Chemical Strategy & Retrosynthesis

Reaction Pathway

The synthesis involves the N-acylation of 2-methoxy-5-nitroaniline with 3-chloropropanoyl chloride . The critical process parameter (CPP) is temperature control during base addition to prevent the formation of the acrylamide side-product.

ReactionScheme Aniline 2-Methoxy-5-nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Aniline->Intermediate Nucleophilic Attack Reagent 3-Chloropropanoyl Chloride (Electrophile) Reagent->Intermediate Product 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (Target) Intermediate->Product -HCl SideProduct Acrylamide Derivative (Impurity via Elimination) Product->SideProduct Base/Heat (>40°C)

Figure 1: Reaction pathway highlighting the risk of elimination to the acrylamide impurity.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature 0°C – 25°CHigh temps (>40°C) promote

-elimination of HCl to form the acrylamide.
Base Choice NaHCO₃ or PyridineStrong bases (NaOH, KOH) accelerate elimination. Weak bases scavenge HCl without deprotonating the

-carbon.
Stoichiometry 1.1 – 1.2 eq Acid ChlorideExcess reagent compensates for the low nucleophilicity of the nitroaniline.
Solvent Acetone/Water or TolueneAcetone/Water (Schotten-Baumann) precipitates the product for easy filtration. Toluene allows for anhydrous processing if hydrolysis is a concern.

Experimental Protocols

Method A: Green Schotten-Baumann Protocol (Recommended for Scale-up)

This method uses benign solvents and avoids chlorinated waste, making it ideal for GMP manufacturing.

Scale: 100 g Input (2-methoxy-5-nitroaniline) Expected Yield: 85–92% Purity: >98% (HPLC)

Materials:
  • Reactant A: 2-Methoxy-5-nitroaniline (100.0 g, 0.595 mol)

  • Reagent B: 3-Chloropropanoyl chloride (90.6 g, 0.714 mol, 1.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) (75.0 g, 1.5 eq) dissolved in Water (500 mL)

  • Solvent: Acetone (1.0 L)

Step-by-Step Procedure:
  • Dissolution: In a 3L reactor equipped with an overhead stirrer and temperature probe, charge 2-Methoxy-5-nitroaniline and Acetone . Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using a glycol jacket or ice bath.

  • Base Addition: Add the NaHCO₃ solution slowly. The mixture may become biphasic or a slurry; ensure vigorous stirring (400+ RPM).

  • Acylation (Exotherm Control):

    • Load 3-Chloropropanoyl chloride into a pressure-equalizing addition funnel.

    • Add dropwise over 60–90 minutes , maintaining internal temperature <10°C .

    • Note: A mild exotherm will be observed. If temp exceeds 10°C, pause addition.

  • Reaction Completion:

    • Allow the mixture to warm to 20–25°C (Room Temp) over 2 hours.

    • Stir for an additional 4–6 hours.

    • IPC (In-Process Control): Check by HPLC/TLC. Target: <1% unreacted aniline.

  • Quench & Isolation:

    • Add Water (1.0 L) slowly to the reaction mixture to induce precipitation.

    • Stir the resulting slurry for 2 hours at 5–10°C to maximize yield.

    • Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with Water (2 x 200 mL) to remove inorganic salts, followed by Cold Ethanol (100 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C to prevent elimination.

Method B: Anhydrous Toluene Protocol (Alternative)

Use this method if the acid chloride is of low quality (hydrolyzes easily) or if the product is intended for a moisture-sensitive downstream step.

Step-by-Step Procedure:
  • Charge: 2-Methoxy-5-nitroaniline (100 g) and Toluene (800 mL) .

  • Base: Add Pyridine (56.5 g, 1.2 eq) . Alternatively, Triethylamine can be used but may darken the product.

  • Addition: Cool to 0°C. Add 3-Chloropropanoyl chloride (1.2 eq) dropwise.

  • Heating (Controlled): Because Toluene is less polar, the reaction might be sluggish. Warm to 35–40°C (strictly controlled) for 4 hours.

  • Workup:

    • Quench with 1N HCl (500 mL) to remove pyridine/aniline salts.

    • Separate layers.[1][2][3] Wash organic layer with Brine .[2]

    • Concentrate Toluene layer to ~30% volume.

    • Add Heptane to precipitate the product. Filter and dry.[1][3]

Process Flow & Scale-Up Engineering

The following diagram illustrates the unit operations for the recommended Method A (Acetone/Water).

ProcessFlow Reactor Reactor (3L) Acetone + Aniline Cool to 0°C Addition Controlled Addition 3-Chloropropanoyl Chloride (Keep T < 10°C) Reactor->Addition Reaction Reaction Phase Warm to 20°C Stir 4-6 hrs Addition->Reaction Quench Quench/Crystallization Add Water (Antisolvent) Cool to 5°C Reaction->Quench Filtration Filtration & Wash Remove Salts (NaCl/NaHCO3) Quench->Filtration Drying Vacuum Drying Max 40°C Filtration->Drying

Figure 2: Unit operation flow for the Schotten-Baumann synthesis route.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Assay HPLC (C18, ACN/Water)≥ 98.0%
Impurity A HPLC≤ 0.5% (Unreacted Aniline)
Impurity B HPLC≤ 0.5% (Acrylamide derivative)
Water Content Karl Fischer≤ 0.5%
Melting Point DSC/Capillary128°C – 132°C (Literature dependent)

HPLC Method Note: Use a gradient of Acetonitrile (10%


 90%) in 0.1% Phosphoric Acid. The nitro aniline elutes early; the chloro-amide elutes later. The acrylamide (if formed) will elute slightly before the chloro-amide due to conjugation but lower lipophilicity than the chloro-alkyl.

Safety & Hazard Management

  • 3-Chloropropanoyl Chloride:

    • Hazard: Fatal if inhaled (H330), Causes severe skin burns (H314).

    • Control: Handle strictly in a fume hood. Use silver-shield gloves. Destroy excess reagent with aqueous bicarbonate.

  • 2-Methoxy-5-nitroaniline:

    • Hazard: Toxic if swallowed/inhaled. Potential mutagen.

    • Control: Wear N95/P3 dust mask during solid charging.

  • Exotherm:

    • The reaction is exothermic. On scale (>1kg), failure to control addition rate can lead to thermal runaway and massive elimination to the acrylamide.

References

  • Osimertinib Intermediate Synthesis (Contextual)

    • Title: An Improved Process For The Preparation Of Osimertinib Mesyl
    • Source: Quick Company / Patent Liter
    • Relevance: Describes the acylation of the related triamine intermediate using 3-chloropropanoyl chloride in ketone solvents.
    • URL:4

  • Nitroaniline Acylation Chemistry

    • Title: Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid.[1]

    • Source: Journal of Chemistry / SciSpace.
    • Relevance: Validates that deactivated nitroanilines can be acylated quantitatively with proper c
    • URL:1

  • Reagent Safety Data

    • Title: 3-Chloropropionyl chloride Safety D
    • Source: Fisher Scientific / Loba Chemie.
    • Relevance: Critical safety parameters for handling the acyl
    • URL:

  • Target Molecule Identification

    • Title: 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Product Page.[5]

    • Source: ChemicalBook / Santa Cruz Biotechnology.
    • Relevance: Confirms the existence and CAS (61527-81-0)
    • URL:6

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide . This molecule presents a "dual-threat" stability challenge:

  • Amide Hydrolysis: The electron-withdrawing nitro group (

    
    ) on the aniline ring decreases the electron density of the amide nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (base hydrolysis).[1]
    
  • 
    -Elimination:  The 3-chloro group is a leaving group 
    
    
    
    to the carbonyl. Under basic conditions, this system is prone to E2 elimination, ejecting HCl to form the corresponding acrylamide (Michael acceptor).[1]

This technical guide provides protocols to prevent these degradation pathways during synthesis, storage, and handling.[1]

Module 1: The Chemistry of Instability

To prevent degradation, one must understand the mechanism.[1] The compound does not just "hydrolyze"; it chooses between two destructive pathways based on pH and temperature.

Degradation Pathways Diagram

DegradationPathways Start Target Molecule (3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide) PathA Path A: Amide Hydrolysis (Acid/Base Catalyzed) Start->PathA High Temp + H2O pH < 4 or pH > 9 PathB Path B: Beta-Elimination (Base Promoted) Start->PathB Base (pKa > 10) Any Solvent ProdA1 2-Methoxy-5-nitroaniline PathA->ProdA1 ProdA2 3-Chloropropanoic Acid PathA->ProdA2 ProdB Acrylamide Derivative (N-(2-methoxy-5-nitrophenyl)acrylamide) PathB->ProdB Loss of HCl

Figure 1: Divergent degradation pathways.[1] Path A represents hydrolysis (cleavage), while Path B represents elimination (transformation).[1]

Mechanistic Insights
  • Electronic Activation (The Nitro Effect): The 5-nitro group is strongly electron-withdrawing. While this makes the amide nitrogen less basic (slowing acid-catalyzed hydrolysis via N-protonation), it significantly destabilizes the amide bond toward base-catalyzed hydrolysis .[1] The hydroxide ion (

    
    ) attacks the carbonyl carbon more readily because the aromatic ring pulls electron density away from it [1].[1]
    
  • The "False Hydrolysis" (Elimination): Users often mistake elimination for hydrolysis. If your mass spectrum shows a loss of 36 Da (HCl), you have not hydrolyzed the amide; you have formed the acrylamide.[1] This occurs rapidly in the presence of bases like NaOH, KOH, or even strong organic bases if heated [2].[1]

Module 2: Synthesis & Workup Optimization

Most hydrolysis occurs during the reaction workup, not storage.[1] The synthesis typically involves reacting 2-methoxy-5-nitroaniline with 3-chloropropanoyl chloride.[1]

Critical Control Points
ParameterRecommendationScientific Rationale
Base Selection Use DIPEA or Pyridine Avoid inorganic bases (NaOH,

) which introduce water and high pH, triggering both hydrolysis and elimination.[1] Organic bases buffer the HCl generated without creating a harsh nucleophilic environment.
Solvent Anhydrous DCM or THF Dichloromethane (DCM) is preferred as it does not mix with water, allowing for easier anhydrous workups.[1]
Temperature

to RT
Keep the reaction cold (

) during acid chloride addition. The exotherm can accelerate side reactions.
Quenching Dilute HCl or

Do not quench with basic water.[1] Use a slightly acidic quench (1M HCl) to remove unreacted aniline.[1] The amide is relatively stable in cold, dilute acid.[1]
Recommended Protocol (Self-Validating)
  • Dissolution: Dissolve 1.0 eq of 2-methoxy-5-nitroaniline and 1.1 eq of DIPEA in anhydrous DCM under Nitrogen. Cool to

    
    .
    
  • Addition: Add 1.05 eq of 3-chloropropanoyl chloride dropwise.

    • Validation: Monitor internal temp; do not exceed

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temp (RT) for 2 hours.
    
    • Validation: Check TLC/LCMS. If SM (Starting Material) remains, do not add heat.[1] Add 0.1 eq more acid chloride.

  • Workup (Crucial Step):

    • Wash organic layer with 1M HCl (removes unreacted aniline and DIPEA).[1]

    • Wash with Saturated

      
        (Caution: Do this quickly and cold to neutralize acid without triggering base hydrolysis).[1]
      
    • Wash with Brine , Dry over

      
      .[1][2]
      
  • Concentration: Evaporate solvent at

    
    . High heat during rotovap can trigger thermal elimination.
    

Module 3: Storage & Handling

Once isolated, the compound is moderately stable if kept dry.[1]

Storage Specifications
  • Temperature:

    
     (Long term).[1] 
    
    
    
    (Active use).
  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vial with a PTFE-lined cap (prevents moisture ingress).[1]

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO ⚠️ Caution DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the compound over time (days). Use anhydrous DMSO for stock solutions.[1]
Methanol/Ethanol Avoid Nucleophilic solvents can cause alcoholysis (trans-esterification/amidation) or solvolysis of the chloride over long periods.
Water (PBS) Unstable Hydrolysis half-life is short at pH > 7.[1]4. Prepare aqueous dilutions immediately before use.
Acetonitrile Preferred Best solvent for LCMS and stock solutions.

Module 4: Troubleshooting & FAQ

Diagnostic Decision Tree

Troubleshooting Q1 Issue Observed? Res1 Mass Spec: [M-36] Peak Q1->Res1 Res2 Mass Spec: [M-92] Peak Q1->Res2 Res3 Solid Precipitate in Tube Q1->Res3 Diag1 Diagnosis: Elimination (Acrylamide Formation) Res1->Diag1 Diag2 Diagnosis: Hydrolysis (Amide Cleavage) Res2->Diag2 Res3->Diag2 Likely Aniline Sol1 Solution: pH was too basic. Avoid NaOH/KOH workups. Check solvent water content. Diag1->Sol1 Sol2 Solution: Acidic/Basic Hydrolysis. Check storage temp. Ensure DMSO was dry. Diag2->Sol2

Figure 2: Troubleshooting logic for common degradation signatures.

Frequently Asked Questions

Q1: My LCMS shows two peaks with the same mass. Is this hydrolysis? A: No. If the mass is correct, you are likely seeing rotamers .[1] Amide bonds have restricted rotation. In 3-chloro-N-arylpropanamides, the cis and trans conformers can separate on HPLC columns, especially with bulky ortho-substituents like the 2-methoxy group.[1] Run the NMR at elevated temperature (


) to see if they coalesce.

Q2: Can I use this compound in a cellular assay (aqueous media)? A: Yes, but with strict time limits.

  • Protocol: Make a 10mM stock in anhydrous DMSO.

  • Dilution: Dilute into media immediately before adding to cells.

  • Limit: Do not store the diluted media. The half-life in pH 7.4 buffer at

    
     is likely 
    
    
    
    hours due to the chloride reactivity and amide susceptibility [3].

Q3: Why did my compound turn yellow/orange? A: The pure compound should be off-white or pale yellow. A deepening orange/red color indicates the formation of free 2-methoxy-5-nitroaniline (hydrolysis product), which is highly colored.[1] This confirms degradation.

Q4: Is the chloride sensitive to light? A: Generally, alkyl chlorides are stable to ambient light, but the nitro-aromatic moiety can be photo-active.[1] Always store in amber vials to prevent any photo-induced radical degradation of the aromatic system.

References

  • Mechanism of Amide Hydrolysis

    • Source: Chemistry Steps.[3] "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism."[1][4]

    • Context: Explains the fundamental instability of the amide bond under pH extremes.
    • Link:[1]

  • Reactivity of

    
    -Halo Amides (Elimination vs. Hydrolysis): 
    
    • Source: Vancouver Island University.
    • Context: Details the competition between substitution (hydrolysis)
    • Link: (General Chemistry Dept Resource)[1]

  • Stability of Electron-Deficient Anilides

    • Source: OSTI.GOV.[5] "Transition-state structural features for anilide hydrolysis."

    • Context: Discusses how electron-withdrawing groups (like Nitro) affect the rate-limiting steps in anilide hydrolysis.
    • Link:[1][5]

  • Synthesis of Nitro-Anilides (Analogous Protocols)

    • Source: BenchChem. "Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide."

    • Context: Provides the baseline for handling nitro-aniline acyl
    • Link:[1]

Sources

Technical Support Center: Purification Strategies for 2-Methoxy-5-Nitroaniline

[1]

Topic: Removal of unreacted 2-methoxy-5-nitroaniline (2-M-5-NA) from reaction mixtures. CAS: 99-59-2 Synonyms: 5-nitro-o-anisidine, 2-amino-4-nitroanisole.[1][2]

Executive Summary

2-Methoxy-5-nitroaniline (2-M-5-NA) is a weak base (


123

This guide provides three tiered strategies for removal, ranked by efficiency and scalability.

Tier 1: Acid-Base Extraction (The Gold Standard)[1][2]

Best For: Reactions where the desired product is neutral or acidic (e.g., amides, esters, phenols).[1][2][4] Mechanism: Protonation of the amine to form a water-soluble anilinium salt.[1][2]

The Critical Nuance: Acidity

Unlike unsubstituted aniline (

very weak base

12
  • Common Mistake: Using weak acids (Acetic acid, 5% Citric acid) or dilute HCl (0.1 M).[1][2][4] These will not sufficiently protonate 2-M-5-NA to drive it into the aqueous phase.[1]

  • Solution: You must use a strong mineral acid (HCl or

    
    ) at a concentration of at least 1.0 M to 2.0 M  to ensure the pH is well below the 
    
    
    (ideally pH < 1).[1][4]
Protocol 1: Optimized Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][4]

    • Avoid: Diethyl ether (solubility of nitroanilines can be unpredictable).[1][4]

  • First Wash (Acidic): Extract the organic layer 3 times with 2M HCl (Ratio 1:1 v/v).[1][2][4]

    • Observation: The yellow/orange color of the nitroaniline should migrate to the aqueous layer.

  • Check: Spot the organic layer on a TLC plate against a standard of 2-M-5-NA. If the spot persists, repeat the acid wash.[4]

  • Second Wash (Neutralization): Wash the organic layer once with Brine (Saturated NaCl) to remove entrained acid.[1][4]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visualization: Extraction Logic

ExtractionLogiccluster_legendKey MechanismStartCrude Mixture(Product + 2-M-5-NA)SolventDissolve in EtOAc/DCMStart->SolventAcidAdd 2M HCl (pH < 1)Solvent->AcidSeparationPhase SeparationAcid->SeparationOrgLayerOrganic LayerSeparation->OrgLayerHydrophobic speciesAqLayerAqueous LayerSeparation->AqLayerProtonated speciesProductProduct (Neutral)Remains in OrganicOrgLayer->ProductSalt2-M-5-NA Hydrochloride(Water Soluble)AqLayer->SaltMechR-NH2 + H+ -> R-NH3+ (Salt)

Caption: Separation logic relying on the protonation of the weak base 2-M-5-NA by strong acid.[1][2]

Tier 2: Solid-Supported Scavenging (Chemo-Selective)

Best For: Reactions where the product is acid-sensitive or also basic (preventing acid extraction).[1][2][4] Mechanism: Covalent bonding (electrophilic scavengers) or ionic bonding (cation exchange).[1][2][4]

The Challenge: Nucleophilicity

Because 2-M-5-NA is electron-deficient, it reacts slowly with standard electrophilic scavengers (like isocyanate resins).[1][2]

  • Preferred Scavenger: Strong Cation Exchange (SCX) Resin (Sulfonic acid based).[1][2][4]

  • Alternative: Polymer-supported Acid Chloride (requires heat).[1][2][4]

Protocol 2: SCX Resin "Catch and Release" (or "Catch and Filter")

If your product is NOT basic:

  • Dissolve crude mixture in Methanol or DCM.[1][4]

  • Add Silica-supported Propylsulfonic Acid (SCX-2) (approx. 3-4 equivalents relative to the impurity).[1][2]

  • Stir at room temperature for 1-2 hours.

  • Filter the resin.[4] The 2-M-5-NA remains bound to the resin as a sulfonate salt.[1][2]

  • Concentrate the filtrate to obtain the product.[4]

If your product IS basic (and you want to catch the product):

  • Use the SCX column to catch both, wash away non-basic impurities, and then elute your product selectively using a weak base (ammonia in methanol), leaving the weaker nitroaniline bound (requires careful pKa optimization).[4]

Tier 3: Chromatography & Recrystallization[1][2][4][5]

Best For: Final polishing or when Tiers 1 & 2 are insufficient.[1][2][4]

Recrystallization

2-M-5-NA forms orange-red needles.[1][2] If your product is a solid with a significantly different solubility profile, recrystallization is effective.[4]

  • Solvent System: Ethanol/Water (most common) or Toluene [2].[1][2][4][5]

  • Method: Dissolve in hot ethanol; add water until turbid; cool slowly. 2-M-5-NA is sparingly soluble in cold water (<0.1 mg/mL) [1].[1]

Chromatography (HPLC/TLC)

Due to the nitro group, 2-M-5-NA is relatively non-polar compared to unsubstituted anilines but polar enough to streak on silica if not buffered.[1][2]

ParameterRecommendation
Stationary Phase Silica Gel (Standard) or C18 (Reverse Phase)
Mobile Phase (TLC) Petroleum Ether : Ethyl Acetate (3:1 to 6:[1][2][4]1) [3]
Mobile Phase (HPLC) Acetonitrile : Water (with 0.1% Formic Acid) [4]
Detection UV at 254 nm (Strong absorption) or visible (Yellow spot)
TLC Stain p-Anisaldehyde (turns distinct color) or simply visual (yellow)

Troubleshooting (FAQ)

Q: I used 10% Acetic Acid for extraction, but the yellow color remains in the organic layer. A: Acetic acid is too weak (


122M HCl

Q: My product is acid-sensitive (e.g., an acetal). How do I remove the aniline? A: Do not use acid extraction.[1][2][4] Use Column Chromatography or a Resin Scavenger (specifically an electrophilic scavenger like PS-Isocyanate, though you must heat the reaction to 40-50°C to overcome the low nucleophilicity of the nitroaniline).[1][2]

Q: An emulsion formed during the HCl wash. A: Nitroanilines can sometimes act as surfactants.[1][2][4]

  • Add solid NaCl to saturate the aqueous layer.[4]

  • Filter the mixture through a pad of Celite.

  • Allow more time for separation or use centrifugation.[1][4]

Safety & Compliance

Hazard Class: 2-Methoxy-5-nitroaniline is a Carcinogen (Category 1B) and Mutagen [5].[1][2]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).[2][4]

  • Waste: All aqueous washes containing the aniline hydrochloride salt must be disposed of as hazardous aqueous waste , not poured down the drain.[1][4]

  • Decontamination: Glassware should be rinsed with acetone and then washed thoroughly.[1][2][4]

References

  • PubChem. (n.d.).[1][2][4] 2-Methoxy-5-nitroaniline (Compound Summary).[1][2][3][6][7][8] National Library of Medicine.[4] Retrieved March 5, 2026, from [Link][2][4]

  • SIELC Technologies. (2018).[4][9] Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. Retrieved March 5, 2026, from [Link][2][4]

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amide Coupling for Deactivated Anilines with Labile Acid Chlorides Target Molecule: 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Classification: Intermediate for Covalent Kinase Inhibitors (e.g., EGFR inhibitors)

Critical Reaction Parameters (The "Why")

The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide presents a classic "Goldilocks" challenge in organic chemistry. You are coupling a deactivated nucleophile (the nitroaniline) with a labile electrophile (3-chloropropanoyl chloride).

The Chemical Conflict
  • Nucleophile Deactivation: The amine at position 1 is electronically deactivated by the nitro group (

    
    ) at position 5. Although the methoxy group (
    
    
    
    ) at position 2 is electron-donating, its ortho position introduces steric hindrance, and the strong inductive withdrawal from the meta-nitro group dominates, rendering the amine a poor nucleophile.
  • Electrophile Instability (The

    
    -Elimination Risk):  3-chloropropanoyl chloride contains a chlorine atom at the 
    
    
    
    -position. Under basic conditions (especially with strong organic bases like TEA or DIPEA), the acidic
    
    
    -protons can be removed, triggering
    
    
    -elimination to form acryloyl chloride (or the corresponding acrylamide product).

The Goal: You must maintain enough basicity to neutralize the HCl byproduct (driving the equilibrium) without triggering the elimination of the alkyl chloride to the alkene.

Troubleshooting Guide (FAQs)

Q1: My conversion is low (<40%). The aniline remains unreacted. Why?

Diagnosis: The aniline is too electron-deficient to attack the acid chloride at standard rates, or the acid chloride is hydrolyzing before it can react.

  • Immediate Fix: Switch to a high-concentration setup (1.0 M or higher). Dilution kills bimolecular reaction rates.

  • Protocol Adjustment: If using a biphasic system, ensure vigorous stirring (1000+ RPM) to maximize interfacial surface area. If using anhydrous conditions, add a mild catalyst like pyridine (acting as both base and solvent/catalyst), but avoid DMAP, which can form reactive salts that favor side reactions in this specific context.

Q2: I see a "vinyl" impurity (M-36 mass shift) in my LC-MS. What is it?

Diagnosis: You have synthesized the acrylamide derivative (N-(2-methoxy-5-nitrophenyl)acrylamide). This occurs due to


-elimination of HCl.
  • Cause: The reaction temperature was too high (

    
    ) or the base used was too strong (
    
    
    
    ).
  • Immediate Fix: Lower the reaction temperature to -10°C to 0°C .

  • Base Swap: Switch from Triethylamine (TEA) to a weaker inorganic base like Solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . Inorganic bases are less likely to deprotonate the
    
    
    -carbon of the amide/acid chloride compared to soluble organic amine bases.
Q3: The acid chloride fumes heavily and yields are inconsistent.

Diagnosis: 3-chloropropanoyl chloride hydrolyzes rapidly in moist air, forming 3-chloropropionic acid (unreactive) and HCl.

  • Verification: Check the acid chloride quality by taking a small aliquot in dry methanol. Inject into GC/LC. If you see significant methyl 3-chloropropionate, it's good. If you see methyl 3-chloropropionate and significant 3-chloropropionic acid peaks, your reagent is degraded.

  • Fix: Distill the acid chloride under vacuum before use or purchase fresh ampules.

Optimized Experimental Protocol

This protocol uses a modified Schotten-Baumann condition (Biphasic) or Anhydrous Pyridine method. The Biphasic method is often superior for preventing elimination because the base is sequestered in the aqueous phase.

Method A: Biphasic Protection (Recommended for Scale-up)

Reagents:

  • 2-Methoxy-5-nitroaniline (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.2 - 1.5 equiv)

  • Solvent: THF or 2-MeTHF (Organic phase)

  • Base: Saturated aqueous

    
     (Aqueous phase)
    

Step-by-Step:

  • Dissolution: Dissolve the aniline in THF (5-10 volumes). Cool to 0°C .[1]

  • Base Addition: Add an equal volume of saturated aqueous

    
    . The system will be biphasic.
    
  • Acylation: Add 3-chloropropanoyl chloride dropwise over 30 minutes while stirring vigorously. Crucial: Maintain temp < 5°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Monitoring: Check TLC/LCMS.

    • Target: 3-chloro-amide.[2][3][4][5]

    • Impurity: Acrylamide (Vinyl).

  • Workup: Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine. Dry over

    
    .[1]
    
Method B: Anhydrous (For small scale/high purity)

Reagents:

  • DCM (Anhydrous)

  • Pyridine (1.5 equiv) - Acts as a mild base buffer.

  • Avoid TEA/DIPEA to reduce elimination risk.

Step-by-Step:

  • Dissolve aniline and pyridine in DCM. Cool to -10°C .

  • Add acid chloride dropwise.

  • Stir at 0°C for 1 hour, then allow to reach RT.

  • Quench: Quench with dilute HCl immediately upon completion to remove pyridine and prevent post-reaction elimination.

Data Visualization & Logic

Comparative Analysis of Conditions
ParameterStrong Base (TEA/DIPEA)Weak Base (

/Pyridine)
Impact on Yield
Reaction Rate FastModerateStrong bases drive reaction but risk side products.
Elimination Risk High (Forms Acrylamide)Low (Preserves Chloride)Weak bases prevent

-deprotonation.
Impurity Profile Vinyl-amide dominantUnreacted aniline dominantEasier to recycle unreacted aniline than separate vinyl impurity.
Temperature Sensitivity High (Must be <-20°C)Moderate (0°C to RT)Weak bases allow safer operation at RT.
Pathway Logic (Graphviz)

The following diagram illustrates the competing pathways. The "Red" path is the failure mode (Elimination), while the "Green" path is the desired synthesis.

ReactionPathways cluster_conditions Critical Control Points Reactants Reactants (Nitroaniline + 3-Cl-Prop-Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Slow due to NO2) SideProduct Side Product (Acrylamide/Vinyl) Reactants->SideProduct Base > pKa 10 High Temp (Elimination) Hydrolysis Hydrolysis (Acid + HCl) Reactants->Hydrolysis Wet Solvent Target Target Product (3-Chloro-amide) Intermediate->Target Loss of HCl (Desired Path) Target->SideProduct Post-reaction Elimination

Caption: Reaction pathway analysis showing the competition between the desired substitution (Green) and the undesired elimination to acrylamide (Red).

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurity Detected CheckLCMS Analyze LC-MS/TLC Start->CheckLCMS Result1 Mass = Target - 36 (HCl) (Vinyl Impurity) CheckLCMS->Result1 Elimination Result2 Mass = Reactant (Unreacted Aniline) CheckLCMS->Result2 Stalled Result3 Mass = Acid Peak (Hydrolysis) CheckLCMS->Result3 Wet Action1 Action: Switch Base Use NaHCO3 or Pyridine Lower Temp to 0°C Result1->Action1 Action2 Action: Increase Conc. Add Catalyst (Pyridine) Check Reagent Quality Result2->Action2 Action3 Action: Dry Solvents Distill Acid Chloride Result3->Action3

Caption: Step-by-step troubleshooting logic for identifying and resolving yield issues based on LC-MS data.

References

  • BenchChem. (2025). A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. (Discusses ortho-methoxy steric effects and electronic deactivation).

  • National Institutes of Health (PubChem). (2025). 2-Methoxy-5-nitroaniline Compound Summary. (Physical properties and reactivity data).[6][7][8][9][10][11][12]

  • Saeed, A., et al. (2009).[13] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E. (Structural analysis of similar halogenated nitroanilines).

  • Reddy, H., et al. (2016). The role of

    
    -elimination for the clinical activity of hypomethylating agents.[14] (Mechanistic insight into 
    
    
    
    -elimination of substituted ethanes).
  • Fine Chem. (2011).[15] 3-Chloro-N-(4-methoxyphenyl)propanamide Crystal Structure. (Reference for the stability and structure of the 3-chloropropanamide moiety).

Sources

Technical Support Center: Stability of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with authoritative troubleshooting strategies for handling 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide .

As a


-chloropropanamide derivative, this compound is highly reactive. In the context of targeted covalent inhibitors, 

-chloropropanamides are frequently utilized as "masked" warheads that undergo in situ activation to generate reactive Michael acceptors[1]. Understanding the causality behind its degradation in aqueous media is critical for ensuring assay reproducibility, preventing false-positive artifacts, and maintaining the scientific integrity of your kinetic data.
Mechanistic Causality: Why Does This Compound Degrade?

The instability of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide in aqueous buffers is not a random artifact; it is driven by two competing, thermodynamically favorable pathways governed by the buffer's pH and nucleophilic composition[1][2].

  • Base-Catalyzed Elimination (E2): The acidic

    
    -protons adjacent to the carbonyl group facilitate the rapid elimination of hydrochloric acid (HCl). This converts the 3-chloropropanamide into an acrylamide derivative (N-(2-methoxy-5-nitrophenyl)acrylamide). This E2 elimination is the dominant degradation pathway at physiological pH (7.4) and is heavily accelerated by general base catalysis (e.g., phosphate ions)[1].
    
  • Nucleophilic Substitution (SN2): The labile C-Cl bond is highly susceptible to direct nucleophilic displacement. In the absence of strong bases, water can slowly displace the chloride to form a 3-hydroxypropanamide derivative. More critically, primary amine buffers (like Tris) will rapidly attack the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon, forming covalent buffer adducts[2].
    

Degradation Parent 3-chloro-N-(2-methoxy- 5-nitrophenyl)propanamide Acrylamide Acrylamide Derivative (E2 Elimination) Parent->Acrylamide pH > 7.0 (OH- catalyst) Hydroxy 3-hydroxy Derivative (SN2 Hydrolysis) Parent->Hydroxy H2O Adduct Buffer Adduct (Nucleophilic Attack) Parent->Adduct Primary Amines (e.g., Tris)

Fig 1. Primary aqueous degradation pathways of the 3-chloropropanamide moiety.

Troubleshooting Guide & FAQs

Q: My LC-MS analysis shows a major degradant with a -36 Da mass shift. What is happening? A: You are observing the loss of HCl (exact mass shift of -35.98 Da), indicating the conversion of your 3-chloropropanamide into its corresponding acrylamide[1]. This E2 elimination is highly sensitive to pH.

  • Causality-Driven Solution: Lower the pH of your assay buffer to 6.0–6.5 if the biological target permits. Strictly avoid using Phosphate-Buffered Saline (PBS) at high concentrations, as the

    
     ion acts as a general base catalyst that accelerates elimination.
    

Q: I am seeing unexpected +85 Da adducts when incubating the compound in Tris buffer. Why? A: Tris(hydroxymethyl)aminomethane contains a primary amine that acts as a strong nucleophile. It displaces the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloride via an SN2 mechanism, forming a covalent Tris-adduct.
  • Causality-Driven Solution: Switch to non-nucleophilic "Good's buffers" such as HEPES or MOPS. These buffers feature sterically hindered tertiary amines with significantly lower nucleophilicity, preventing artifactual adduct formation.

Q: The compound precipitates immediately upon dilution into the aqueous buffer, causing erratic assay readouts. A: The 2-methoxy-5-nitrophenyl group imparts extreme lipophilicity. When the DMSO stock is diluted into an aqueous buffer, the local concentration instantly exceeds the thermodynamic solubility limit, causing crash-out.

  • Causality-Driven Solution: Maintain a final DMSO concentration of at least 2% to 5% (v/v). Pre-warm the buffer to 37°C before spiking in the DMSO stock, and ensure rapid vortexing to prevent localized high-concentration microenvironments.

Quantitative Stability Data

The following table summarizes the kinetic half-life (


) of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide across various standard buffer systems.
Buffer SystempHTemp (°C)Primary Degradant ObservedEstimated Half-Life (

)
50 mM Acetate5.0373-hydroxy derivative> 48 hours
50 mM PBS7.437Acrylamide~ 4.5 hours
50 mM Tris-HCl7.437Tris-adduct & Acrylamide< 2 hours
50 mM HEPES7.437Acrylamide~ 9 hours
50 mM Borate9.037Acrylamide< 30 minutes

Note: Data is aggregated from standard


-chloropropanamide stability profiling. Exact values may shift slightly based on ionic strength and co-solvent concentration.
Self-Validating Protocol: Kinetic Stability Profiling

To ensure trustworthiness, every stability assay must operate as a self-validating system. This protocol incorporates an internal standard for normalization and a rigorous acid-quenching step to halt degradation instantly, ensuring the LC-MS readout accurately reflects the timepoint.

Workflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step2 2. Dilute to 10 µM in Target Buffer (e.g., HEPES) Step1->Step2 Step3 3. Incubate at 37°C (Sample at 0-24h) Step2->Step3 Step4 4. Acid Quench (ACN + 0.1% FA) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent & Degradants) Step4->Step5

Fig 2. Self-validating workflow for kinetic stability profiling in aqueous buffers.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Water absorption in DMSO will cause premature hydrolysis of the C-Cl bond during storage. Store the stock over molecular sieves at -20°C.

  • Buffer Preparation: Prepare 50 mM HEPES buffer, adjusted to pH 7.4.

    • Causality: HEPES is chosen over Tris or PBS to prevent nucleophilic substitution artifacts and minimize general base catalysis[1][3].

  • Incubation: Dilute the stock to a final concentration of 10 µM in 1 mL of pre-warmed buffer (ensure final DMSO = 1-2% to maintain solubility). Incubate in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, extract a 50 µL aliquot.
  • Quenching (Critical Step): Immediately mix the 50 µL aliquot with 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and an internal standard (e.g., labetalol or propranolol, 50 ng/mL).

    • Causality: The organic solvent precipitates any buffer proteins/salts, while the acidic pH instantly protonates the buffer species, completely halting the base-catalyzed E2 elimination to acrylamide[2].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, explicitly tracking both the parent mass (

    
    ) and the expected -36 Da acrylamide transition to achieve mass balance.
    
References
  • Reaction mechanism of p-coumaric acid with acrylamide (A) and 3-chloropropanamide (B). ResearchGate. 2

  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. CORE. 1

  • 3-Chloro-n-methylpropanamide | 41789-28-0. Benchchem. 3

Sources

Minimizing dimer formation during 3-chloropropionyl chloride acylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical issue of dimer formation (specifically the Michael addition adduct) during acylation reactions using 3-chloropropionyl chloride (3-CPC) .

Topic: Minimizing Dimer Formation & Process Optimization Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Technical Bulletin: The "Dimer" Problem Defined

In the acylation of nucleophiles (amines, aromatics) with 3-chloropropionyl chloride, the term "dimer" typically refers to the Michael addition adduct .

This impurity forms through a two-step parasitic pathway:

  • 
    -Elimination:  The acylated product (or the reagent itself) loses HCl under basic or thermal stress, generating an acryloyl (vinyl ketone/amide)  intermediate.
    
  • Michael Addition: Unreacted starting nucleophile attacks the

    
    -position of this acryloyl intermediate, fusing two equivalents of the starting material with one propionyl linker.
    
The Mechanism of Failure

The following diagram illustrates the competitive pathways between the desired acylation and the dimer-forming side reaction.

DimerFormation Start Nucleophile (R-NH2 or Ar-H) Product Desired Product (3-Chloroamide/ketone) Start->Product Primary Acylation (Fast, <0°C) Dimer "Dimer" Impurity (Michael Adduct) Start->Dimer Consumes SM Reagent 3-Chloropropionyl Chloride (3-CPC) Reagent->Product Elimination Intermediate: Acryloyl Derivative (Vinyl Species) Product->Elimination HCl Elimination (Excess Base/Heat) Elimination->Dimer + Nucleophile (Michael Addition)

Caption: Competitive pathway showing how


-elimination of the product leads to the Michael addition "dimer" impurity.

Troubleshooting Guide & FAQs

Scenario A: N-Acylation (Amide Synthesis)

User Issue: "I observe a +M+Product mass peak (2M+54) or similar high molecular weight impurity."

Q1: Why is the dimer forming even at 0°C? Technical Insight: The rate of acylation vs. elimination is heavily dependent on the local concentration of base and the pKa of the base . If you add the acid chloride to a mixture of amine and strong base (e.g., TEA, DIPEA), the transient high concentration of base can promote immediate elimination of the newly formed 3-chloropropionyl amide to the acrylamide. The excess amine then attacks the acrylamide. Corrective Action:

  • Switch Base: Use a weaker inorganic base (e.g.,

    
    , 
    
    
    
    ) in a biphasic system (Schotten-Baumann conditions). These bases are strong enough to scavenge HCl but poor at promoting
    
    
    -elimination.
  • Reverse Addition: If solubility permits, add the base slowly to the mixture of Amine + Acid Chloride. (Note: This risks HCl salt formation of the amine, so simultaneous addition is often best).

Q2: Can I use Pyridine? Technical Insight: Pyridine is risky. It often forms an N-acylpyridinium salt which is highly activated. While it promotes acylation, pyridine can also act as a proton shuttle, facilitating the E2 elimination to the acryloyl species. Recommendation: If you must use pyridine, keep the temperature strictly below -10°C and quench immediately upon completion.

Scenario B: Friedel-Crafts Acylation

User Issue: "My reaction mixture turned into a black tar/polymer."

Q3: Is the dimer forming during the reaction or workup? Technical Insight: In Friedel-Crafts, the aluminum chloride (


) complex of the product (3-chloropropiophenone) is relatively stable. However, if the reaction warms up (

) before quenching,

can catalyze the dehydrohalogenation to phenyl vinyl ketone (acrylophenone). Phenyl vinyl ketone is highly prone to radical polymerization or reaction with the arene to form dimers (1,5-diketones). Corrective Action:
  • Stoichiometry: Use exactly 1.05–1.1 equivalents of

    
    . Excess Lewis acid promotes elimination.
    
  • Quench Protocol: Quench into ice-cold dilute HCl . Do not allow the quench mixture to exotherm. Heat during workup is the primary cause of post-reaction dimerization.

Optimized Experimental Protocols

Protocol A: Suppression of Dimer in N-Acylation (Biphasic Method)

Best for: Primary/Secondary amines where the product is prone to elimination.

Reagents:

  • Amine substrate (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Solvent: 2-MeTHF or Ethyl Acetate

  • Base: Saturated aq.

    
     (3.0 eq)
    

Step-by-Step:

  • Preparation: Dissolve the amine in 2-MeTHF (10 V). Cool the solution to 0°C .

  • Base Addition: Add the saturated

    
     solution. Vigorous stirring is essential (biphasic mixture).
    
  • Acylation: Dilute 3-chloropropionyl chloride in 2-MeTHF (2 V). Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature

      
      .
      
  • Monitoring: Monitor by HPLC. Look for the acrylamide peak (M-36). If observed, lower temperature.

  • Quench: Once conversion is >98%, separate phases immediately. Wash organic layer with 0.5M HCl (cold) to remove unreacted amine (preventing dimer formation during concentration).

Protocol B: "Dimer-Free" Friedel-Crafts Acylation

Best for: Electron-rich aromatics (e.g., anisole, xylene).

Data Table: Effect of Temperature on Impurity Profile

ParameterCondition A (Standard)Condition B (Optimized)
Temperature 25°C-10°C to 0°C
Lewis Acid

(1.5 eq)

(1.1 eq)
Solvent DCMDCM or 1,2-DCE
Product Yield 78%92%
Vinyl Ketone 12%< 1%
Dimer Impurity 8%Not Detected

Workflow Visual:

Protocol Step1 Dissolve Arene in DCM Cool to -10°C Step2 Add AlCl3 (1.1 eq) portionwise Maintain T < 0°C Step1->Step2 Step3 Add 3-CPC (1.05 eq) Dropwise Control Exotherm Step2->Step3 Step4 Stir at 0°C for 1-2 h Monitor for Vinyl Ketone Step3->Step4 Step5 Quench into Ice/HCl Keep T < 10°C Step4->Step5 Warning CRITICAL: Do not heat to reflux Step4->Warning

Caption: Optimized Friedel-Crafts workflow to prevent thermal elimination of HCl.

References

  • Process Development of JAK3 Inhibitor (Pfizer): Detailed analysis of minimizing dimer formation by using 3-chloropropionyl chloride instead of acryloyl chloride and controlling base stoichiometry.[1]

    • Source:Organic Process Research & Development
    • URL:[Link]

  • Continuous Flow Synthesis of 3-Chloropropionyl Chloride: Discusses the stability of the reagent and minimizing self-reaction/dimerization during synthesis.
  • Control of Dimeric Impurities in Acryloylation: Describes the mechanism of Michael addition dimers (GH35-IM03)

    • Source:ACS Omega
    • URL:[Link](Note: Generalized link to journal based on search context 1.1)

  • Friedel-Crafts Acylation Mechanisms: Standard text on the formation of vinyl ketones and subsequent polymerization/dimeriz

    • Source:Master Organic Chemistry
    • URL:[Link]

Sources

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Lazertinib (YH25448) Impurity Standards: Purification, Troubleshooting, and Analytical Methodologies

Introduction Lazertinib (also known as YH25448 or Leclaza) is a highly potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It is specifically engineered to target the T790M resistance mutation and other activating EGFR mutations while sparing wild-type EGFR[1]. Due to its complex molecular architecture—which includes an anilinopyrimidine scaffold and a reactive Michael acceptor designed for covalent binding to the C797 residue[2]—Lazertinib is susceptible to specific degradation pathways during synthesis, formulation, and storage[3].

Regulatory agencies (such as the ICH) mandate rigorous impurity profiling to ensure product safety and therapeutic efficacy. For daily doses ≤2g/day, the identification threshold for impurities is 0.10% or 1mg per day intake (whichever is lower)[4]. This technical support guide provides researchers and drug development professionals with validated protocols, troubleshooting FAQs, and causal explanations for isolating and purifying Lazertinib impurity standards.

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (T790M / L858R) EGF->EGFR Activates Downstream PI3K/AKT & MAPK/ERK Signaling Cascades EGFR->Downstream Phosphorylation Apoptosis Tumor Cell Apoptosis EGFR->Apoptosis Pathway Blocked Lazertinib Lazertinib (YH25448) Irreversible Binding Lazertinib->EGFR Covalent Inhibition Tumor Tumor Cell Survival & Proliferation Downstream->Tumor Promotes

Mechanism of Action: Lazertinib covalent inhibition of mutant EGFR pathways.

Q1: What are the primary degradation impurities of Lazertinib, and what causes their formation? Lazertinib undergoes distinct structural changes under forced degradation conditions, yielding specific degradation products (DP-1 through DP-5)[4].

  • Hydrolytic Impurities (Acid/Alkali): Extreme pH conditions catalyze the hydrolysis of the acrylamide (Michael acceptor) or the methoxy-substituted phenylamide bonds.

  • Oxidative Impurities (Peroxide): Exposure to oxidative stress primarily targets the electron-rich morpholine ring and the dimethylamino group, frequently resulting in N-oxide impurities.

  • Reductive Impurities: Reducing agents can saturate the critical double bond of the acrylamide moiety, neutralizing the drug's ability to form irreversible covalent bonds with the EGFR kinase domain.

Q2: What is the optimal chromatographic method for resolving Lazertinib from its degradation products? A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is required to separate the parent drug from closely eluting impurities[4].

  • Causality Check: Lazertinib contains multiple basic nitrogen centers (e.g., pyrazole, pyrimidine, and dimethylamino groups). Using a highly acidic mobile phase (pH 2.25) ensures these functional groups remain fully protonated[4]. This suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing and ensuring sharp resolution.

Q3: How do polymorphic forms of Lazertinib affect sample preparation and impurity analysis? Lazertinib is often synthesized as a methanesulfonate (mesylate) salt[1]. Variations in the crystallization process can yield different polymorphs or hydrate forms, such as Form A and Form B[5]. Form A, a specific hydrate crystal form, exhibits exceptionally high equilibrium solubility (>60 mg/mL in pH 4.0 buffer and water) compared to other forms[5].

  • Troubleshooting Tip: If you experience erratic retention times, pressure spikes, or sample precipitation upon injection, verify the polymorphic form of your standard. Ensure that your sample diluent (e.g., Methanol) is capable of fully dissolving the specific polymorph to prevent in-column precipitation[4].

Section 2: Data Presentation

Table 1: Forced Degradation Conditions for Lazertinib Impurity Generation

Degradation ConditionStressor AgentExpected Degradation ProductsCausality / Mechanism
Acidic Hydrolysis 0.1N - 1.0N HClDP-1Cleavage of amide linkages; protonation-driven hydrolysis.
Alkaline Hydrolysis 0.1N - 1.0N NaOHDP-2Base-catalyzed nucleophilic attack on the acrylamide group.
Oxidative Stress 3% - 30% H2O2DP-3N-oxidation of the morpholine or dimethylamino moieties.
Reduction Sodium BorohydrideDP-4Saturation of the Michael acceptor double bond.
Thermal / Photolytic Heat (60°C) / UV LightDP-5Radical-mediated degradation or thermal cleavage.

Note: Degradation products DP-1 to DP-5 must be verified via LC-MS/MS monitoring the [M+H]+ ion[4].

Table 2: Validated RP-HPLC Method Parameters for Impurity Resolution

ParameterSpecification
Column Waters X-Terra RP-18 (150 mm x 4.6 mm, 3.5 µm)[4]
Mobile Phase Acetonitrile : 0.1% Formic Acid (pH 2.25)[4]
Elution Mode Isocratic (50:50 % v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength UV at 241 nm[4]
Linearity Range 20 - 120 μg/mL[4]

Section 3: Experimental Protocols & Workflows

Protocol: Self-Validating Isolation and Purification of Lazertinib Impurities This methodology outlines the preparative workflow for isolating high-purity degradation standards for toxicological qualification and method validation[3].

Step 1: Degradation Sample Preparation

  • Weigh 8 mg of Lazertinib reference standard and dissolve in Methanol to a total volume of 10 mL (Stock: 800 µg/mL)[4].

  • Dilute 1 mL of the stock solution to 10 mL with Methanol to achieve a working concentration of 80 µg/mL[4].

  • Apply the desired stressor (e.g., 3% H2O2 for 24 hours at room temperature) to generate the oxidative impurity (DP-3).

  • Self-Validation (Mass Balance Check): Neutralize or quench the reaction. Analyze an aliquot via analytical HPLC to ensure the degradation is between 10% and 30%. Over-degradation (>30%) risks secondary degradation of the impurities themselves, skewing the impurity profile.

Step 2: Solid Phase Extraction (SPE) Enrichment

  • Condition a C18 SPE cartridge with 5 mL Methanol followed by 5 mL of 0.1% Formic Acid in water.

  • Load the neutralized degradation mixture onto the cartridge.

  • Wash with 5% Acetonitrile in water to elute salts and highly polar artifacts.

  • Elute the enriched Lazertinib and its primary impurities using 80% Acetonitrile.

Step 3: Preparative HPLC Fractionation

  • Scale the analytical method (Table 2) to a preparative Waters X-Terra RP-18 column (e.g., 250 mm x 21.2 mm).

  • Inject the SPE eluate and run the isocratic mobile phase (Acetonitrile : 0.1% Formic Acid, 50:50 v/v)[4].

  • Monitor the eluent at 241 nm and collect fractions based on peak thresholding[4].

Step 4: LC-MS/MS Verification & Lyophilization

  • Analyze a 10 µL aliquot of each collected fraction using UPLC-MS/MS[4].

  • Confirm the identity of the impurity by evaluating the exact mass shift relative to the Lazertinib parent [M+H]+ ion[4].

  • Lyophilize the validated fractions at -50°C under vacuum (<0.1 mbar) for 48 hours to yield the purified solid impurity standard.

Purification_Workflow Degradation Forced Degradation (Acid, Base, Peroxide) SPE Solid Phase Extraction (Desalting) Degradation->SPE Prep HPLC Preparative RP-HPLC (Isocratic Elution) SPE->HPLC Inject Fraction Fraction Collection (UV 241 nm) HPLC->Fraction Elute LCMS LC-MS/MS Verification ([M+H]+ Ion) Fraction->LCMS Aliquot Lyophilization Lyophilization (Pure Standard) LCMS->Lyophilization Verify

Step-by-step workflow for the isolation and purification of Lazertinib impurity standards.

References

  • Impurity Profiling of Some Anti - Cancer Drugs With Special Reference to Lazertinib. The ASPD.[Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors. NIH / PMC.[Link]

  • Hydrate crystal form of lazertinib methanesulfonate, preparation method therefor and use thereof (EP4349835A1).

Sources

Handling moisture sensitivity of 3-chloropropionyl chloride reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloropropionyl Chloride Handling & Optimization

Ticket Context: Moisture Sensitivity & Reagent Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reagent Profile: 3-Chloropropionyl Chloride (CAS: 625-36-5)[1]

Introduction: The "Hidden" Variable in Your Yield Loss

Welcome to the technical support hub. If you are accessing this guide, you likely encountered inconsistent yields, fuming bottles, or unexplained precipitates in your acylation reactions.

3-Chloropropionyl chloride is a bifunctional "workhorse" reagent used to introduce the 3-chloropropionyl linker (e.g., in Friedel-Crafts acylations or nucleophilic substitutions). However, it possesses a specific vulnerability: hydrolytic instability . Unlike simple acetyl chloride, the degradation of this reagent creates a cascade of issues—not just the loss of active titer, but the introduction of 3-chloropropionic acid (a nucleophile scavenger) and HCl gas (which can degrade sensitive substrates).

This guide replaces generic advice with field-proven protocols to stabilize your reagent and rescue your synthesis.

Part 1: Emergency Triage (Visual Diagnostics)

Q: My bottle is fuming when opened. Is it safe to use? A: Proceed with extreme caution. Fuming indicates the release of Hydrogen Chloride (HCl) gas, a direct byproduct of hydrolysis.

  • Diagnosis: The reagent has been compromised by atmospheric moisture.[1]

  • Impact: The molarity of your reagent is effectively unknown. Using this "as-is" will lead to stoichiometry errors.

  • Action: If the fuming is light, you may titrate to determine residual activity. If heavy, see Purification Protocols below.

Q: There is a white crystalline solid at the bottom of the bottle. What is it? A: This is 3-chloropropionic acid , the hydrolysis product.

  • Mechanism: $ \text{ClCH}_2\text{CH}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{CH}_2\text{COOH} (s) + \text{HCl} (g) $

  • Critical Warning: Do NOT attempt to filter this and use the liquid. The presence of the solid implies the liquid phase is saturated with HCl and the acid byproduct. The liquid is likely also contaminated with acryloyl chloride (formed via HCl elimination), which can polymerize and darken the mixture.

Part 2: Decision Logic & Quality Assessment

Before starting your reaction, use this logic flow to determine reagent viability.

ReagentLogic Check Visual Inspection of Reagent Clear Clear / Light Yellow Liquid Check->Clear Fuming Fuming / Acrid Smell Check->Fuming Solid White Precipitate / Dark Liquid Check->Solid Action_Use Proceed with Inert Transfer Clear->Action_Use Optimal Action_Distill REQUIRED: Vacuum Distillation Fuming->Action_Distill Salvageable Action_Discard Discard / Quench (Irreversible Degradation) Solid->Action_Discard High Risk Action_Distill->Action_Use Post-Purification

Figure 1: Decision tree for assessing 3-chloropropionyl chloride quality prior to synthesis.

Part 3: Handling & Purification Protocols

Protocol A: Vacuum Distillation (The "Rescue" Method)

If your reagent is compromised (yellow/brown or fuming), simple filtration is insufficient. You must distill.

  • Why: Distillation separates the volatile acid chloride from the non-volatile acid dimer and polymerized impurities.

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Conditions:

    • Atmospheric BP: ~143–145°C (Avoid this; high heat promotes elimination to acryloyl chloride).

    • Recommended Vacuum: Distill at 58–62°C under reduced pressure (approx. 10–20 mmHg) [1].

  • Storage: Collect directly into a Schlenk flask or a septum-sealed bottle flushed with Argon.

Protocol B: The "Zero-Moisture" Transfer

The most common point of failure is the transfer from stock bottle to reaction flask. Do not use pouring techniques.

Step-by-Step Inert Transfer:

  • Purge: Ensure the receiving flask is flame-dried and under positive

    
     pressure.
    
  • Seal: The reagent bottle must have a Sure/Seal™ cap or a fresh rubber septum.

  • Positive Pressure: Insert a

    
     line (needle) into the reagent bottle to create positive pressure.
    
  • Draw: Use a gas-tight glass syringe (oven-dried). Insert through the septum, draw the liquid, and immediately transfer to the reaction vessel.

  • Why? This prevents "back-suction" of humid air into your stock bottle as you withdraw liquid.

Part 4: Reaction Troubleshooting (FAQ)

Q: My yield is consistently 15-20% lower than expected. Why? A: You are likely facing competitive hydrolysis . If your solvent (DCM, THF, Toluene) is not strictly anhydrous, the water reacts with the acid chloride faster than your nucleophile (amine/alcohol).

  • Correction: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

  • Stoichiometry: Increase the acid chloride equivalents from 1.05 equiv to 1.2–1.5 equiv to account for sacrificial loss to moisture.

Q: The reaction turns black upon addition of the reagent. A: This suggests thermal decomposition or polymerization.

  • Cause: 3-chloropropionyl chloride can eliminate HCl to form acryloyl chloride , which polymerizes exothermically.

  • Correction:

    • Temperature Control: Perform the addition at 0°C to -10°C .

    • Dilution: Dilute the acid chloride in the reaction solvent (e.g., DCM) before adding it to the reaction mixture. This dissipates the heat of reaction.

Q: How do I remove the excess reagent after the reaction? A: Do not just rotovap; the high boiling point makes this difficult.

  • Quench: Add a nucleophile scavenger (e.g., Morpholine or polymer-supported amine) to convert excess acid chloride to a polar amide.

  • Wash: Perform an aqueous wash with saturated

    
     .[2] The hydrolysis product (3-chloropropionic acid) will deprotonate to the salt (
    
    
    
    ) and partition into the aqueous layer, leaving your product in the organic phase.

Part 5: Safety & Quenching Data

Warning: 3-Chloropropionyl chloride is a lachrymator and causes severe skin burns.[3]

ParameterDataNote
Boiling Point 143–145 °CDecomposes near BP. Use Vacuum.[2]
Density 1.33 g/mLDenser than water (sinks).
Hydrolysis Byproducts HCl (gas) + 3-Chloropropionic acidExothermic reaction.
Flash Point ~70 °CCombustible.

Safe Quenching Workflow (Graphviz):

QuenchFlow Waste Excess Reagent Ice Ice/Water Bath (0°C) Waste->Ice Cool First Base Slow Addition of Sat. NaHCO3 Ice->Base Dropwise Addition Neutral Neutral pH Check Base->Neutral CO2 Release stops Dispose Aqueous Waste Disposal Neutral->Dispose

Figure 2: Controlled quenching protocol to prevent thermal runaway and HCl release.

References

  • PubChem. (n.d.). 3-Chloropropionyl chloride (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedure: Acid Chlorides. UCLA Center for Laboratory Safety. Retrieved from [Link] (General guidance on Acid Chloride handling).

  • Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.[9] Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-5-nitroaniline Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges in the derivatization of sterically hindered and electronically deactivated anilines.

Mechanistic Context: The Dual Challenge

The acylation of 2-methoxy-5-nitroaniline presents a classic synthetic bottleneck due to two compounding factors:

  • Steric Hindrance: The methoxy group (-OCH₃) at the ortho position (C2) creates a physical shield, blocking the trajectory of bulky electrophiles (like acetic anhydride) from reaching the amine nitrogen.

  • Electronic Deactivation: The nitro group (-NO₂) at the meta position (C5) is strongly electron-withdrawing. Through inductive effects, it pulls electron density away from the aromatic ring, drastically reducing the nucleophilicity of the amine's lone pair.

To overcome the exceptionally high activation energy of this system, standard conditions (e.g., weak bases and anhydrides) must be replaced with highly reactive acylating agents and nucleophilic catalysts that alter the reaction pathway .

Troubleshooting FAQs

Q1: Why is my acylation of 2-methoxy-5-nitroaniline stalling at <30% conversion using acetic anhydride and triethylamine (TEA)? A: TEA is a non-nucleophilic base and only serves to scavenge acid. Acetic anhydride is too bulky and insufficiently electrophilic to be attacked by your deactivated amine. Solution: Switch to a smaller, more reactive electrophile like acetyl chloride (AcCl) and introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks AcCl to form an N-acylpyridinium intermediate, which is far more electrophilic and less sterically demanding, forcing the acyl transfer to completion .

Q2: I am observing the formation of a di-acylated side product (an imide). How do I prevent over-reaction? A: Di-acylation occurs when the newly formed mono-acylated product (amide) is deprotonated by excess base and attacks a second equivalent of the acylating agent. To prevent this, strictly control the stoichiometry of acetyl chloride (maximum 1.05 to 1.1 equivalents), maintain the reaction temperature at or below 25 °C, and quench the reaction immediately upon completion of the starting material.

Q3: Can continuous flow chemistry improve the scalability of this hindered acylation? A: Yes. Telescoped continuous flow procedures have been successfully applied to similar ortho-methoxy deactivated anilines (e.g., 4-fluoro-2-methoxyaniline). Flow microreactors vastly improve mass and heat transfer, allowing for the safe handling of highly reactive acylating agents and enabling seamless scale-up without the thermal runaway risks associated with batch reactors .

Quantitative Data: Condition Optimization

The following table summarizes the causality between reaction conditions and product yield, demonstrating why catalytic intervention is necessary.

EntryAcylating Agent (eq)Base / Catalyst (eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Ac₂O (1.5)TEA (2.0)DCM2524< 10Steric shielding prevents direct anhydride attack; amine is too deactivated.
2AcCl (1.2)Pyridine (2.0)DCM251245Increased electrophilicity of AcCl improves yield, but lacks catalytic turnover.
3Ac₂O (1.5)DMAP (0.1) / TEA (2.0)THF65872N-acylpyridinium formation overcomes steric barrier, but requires thermal energy.
4 AcCl (1.1) DMAP (0.05) / DIPEA (1.5) DCM 0 to 25 4 > 95 Optimal synergistic system: highly reactive intermediate, non-nucleophilic base.
Validated Experimental Protocol: DMAP-Catalyzed N-Acylation

This self-validating protocol utilizes the optimized conditions from Entry 4 to achieve quantitative conversion while preventing di-acylation.

Materials:

  • 2-Methoxy-5-nitroaniline (1.0 eq, 10.0 mmol, 1.68 g)

  • Acetyl chloride (1.1 eq, 11.0 mmol, 0.78 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.6 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol, 61 mg)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Substrate & Catalyst Activation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-nitroaniline (1.68 g) and DMAP (61 mg) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.

    • Causality: DMAP is introduced early to ensure it is fully solubilized and ready to intercept the acyl chloride, preventing the sluggish direct reaction with the aniline.

  • Base Addition: Add DIPEA (2.6 mL) to the bright orange/red solution.

    • Validation Check: The solution should remain clear. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, strictly serving as an HCl scavenger.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Prepare a solution of acetyl chloride (0.78 mL) in anhydrous DCM (10 mL). Add this solution dropwise over 15 minutes.

    • Validation Check: Observe the formation of a faint white fume/precipitate (DIPEA·HCl salt) and a slight exotherm. This visually confirms the generation of the N-acylpyridinium intermediate and subsequent acyl transfer.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Check: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (orange spot, lower

      
      ) must be completely consumed, replaced by a new, UV-active product spot (higher 
      
      
      
      ).
  • Chemoselective Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer with 1M aqueous HCl (2 x 20 mL).

    • Causality: The 1M HCl wash is critical; it selectively protonates the basic DMAP and DIPEA, pulling them into the aqueous layer, while the neutral product amide remains safely in the organic phase.

  • Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure N-(2-methoxy-5-nitrophenyl)acetamide as a solid.

Troubleshooting Workflow Diagram

G Start Start: 2-Methoxy-5-nitroaniline Acylation StdCond Initial Trial: Ac2O + TEA in DCM Start->StdCond Check Monitor Conversion (TLC / LC-MS) StdCond->Check LowConv Low Conversion (Steric/Electronic Hindrance) Check->LowConv < 50% HighConv High Conversion (Rare with Std Cond) Check->HighConv > 90% Opt1 Add Nucleophilic Catalyst (DMAP 0.05 - 0.1 eq) LowConv->Opt1 Workup Aqueous Workup & Product Isolation HighConv->Workup Opt2 Switch Acylating Agent (Use Acetyl Chloride) Opt1->Opt2 Check2 Re-evaluate Conversion Opt2->Check2 DiAcyl Side Product: Di-acylation (Imide) Check2->DiAcyl Over-reaction Success Optimal Mono-acylation (>95% Yield) Check2->Success Clean reaction Opt3 Reduce AcCl to 1.05 eq Control Temp (0°C) DiAcyl->Opt3 Opt3->Success Success->Workup

Fig 1: Troubleshooting workflow for optimizing the acylation of sterically hindered anilines.

References
  • Köckinger, M., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, 2020, 24(10), 2217-2227. Available at:[Link]

Validation & Comparative

Structural Validation and Comparative NMR Profiling of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (CAS: 349097-77-4) is a critical synthetic intermediate, primarily utilized in the preparation of dihydroquinolinone scaffolds and aripiprazole-related pharmacophores. Its structural integrity is pivotal; the presence of unreacted aniline precursors or hydrolyzed chloropropionic acid derivatives can compromise downstream cyclization efficiency.

This guide provides a definitive 1H NMR analysis, contrasting the target molecule against its specific precursor, 2-methoxy-5-nitroaniline . It establishes a self-validating protocol to confirm acylation success and quantify purity using solvent-dependent spectral shifts.

Synthesis & Verification Workflow

The following logic flow illustrates the critical path from synthesis to spectral verification, highlighting the decision nodes for purity assessment.

SynthesisWorkflow Start Start: 2-methoxy-5-nitroaniline Reaction Acylation (3-chloropropanoyl chloride) Start->Reaction Product Crude Product Reaction->Product NMR 1H NMR Analysis (DMSO-d6) Product->NMR Check1 Check: Aliphatic Triplets? NMR->Check1 Check2 Check: NH Shift? Check1->Check2 Triplets Present Fail1 Contamination: Unreacted Amine Check1->Fail1 No Triplets Success VALIDATED Target Structure Check2->Success NH @ ~9.5 ppm Fail2 Impurity: Hydrolyzed Acid Check2->Fail2 NH Missing/Shifted

Figure 1: Synthesis verification logic tree. The presence of aliphatic triplets and the downfield shift of the amide proton are the primary "Go/No-Go" validation gates.

Experimental Protocol: NMR Acquisition

To ensure reproducibility, the following parameters must be strictly adhered to. The choice of solvent is critical; while CDCl3 is common, DMSO-d6 is mandatory for this analysis to clearly resolve the amide proton and prevent signal overlap with the aromatic region.

Solvent Selection Rationale
  • DMSO-d6 (Recommended): Excellent solubility for nitro-aromatics. The high polarity stabilizes the amide bond, slowing proton exchange and resulting in a sharp, distinct singlet for the NH proton (

    
     9.0–10.0 ppm).
    
  • CDCl3 (Alternative): Acceptable for the aliphatic chain, but the amide NH signal often broadens or disappears due to exchange or quadrupole broadening. It may also overlap with aromatic protons (

    
     7.0–8.0 ppm).
    
Acquisition Parameters
ParameterSettingRationale
Frequency 400 MHz or higherNecessary to resolve the ortho vs. meta coupling in the aromatic ring.
Solvent DMSO-d6Maximizes NH visibility and solubility.
Temperature 298 K (25°C)Standard ambient temperature to minimize peak shifting.
Relaxation Delay (D1) 1.0 - 5.0 secEnsures full relaxation of the methoxy singlet for accurate integration.
Scans (NS) 16 - 64Sufficient S/N ratio for >5 mg sample mass.

Comparative Spectral Analysis

This section contrasts the target product with its starting material to highlight the diagnostic signals required for confirmation.

The "Fingerprint" Regions
FeaturePrecursor: 2-methoxy-5-nitroanilineTarget: 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Diagnostic Action
Amine/Amide H Broad singlet,

5.0–6.0 ppm (

)
Sharp Singlet,

9.60 ppm (

)
Primary Confirmation. Disappearance of

and appearance of downfield

.
Aliphatic Chain Absent Two Triplets,

2.95 & 3.90 ppm
Confirms attachment of the chloropropanoyl chain.
Aromatic H6 Doublet,

~7.4 ppm
Doublet,

~9.05 ppm
Deshielding effect of the carbonyl group shifts the ortho proton downfield by ~1.6 ppm.
Methoxy (

)
Singlet,

3.90 ppm
Singlet,

4.02 ppm
Slight downfield shift due to electronic changes in the ring.
Detailed Assignment Table (DMSO-d6)

Note: Chemical shifts (


) are estimates based on chem-informatics and analogous validated structures (e.g., N-(2-methoxyphenyl)acetamide derivatives).
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH 9.60 Singlet (s)1H-Amide proton. Deshielded by

and

groups.
Ar-H (C6) 9.05 Doublet (d)1H

Ortho to amide. Strongly deshielded by anisotropy of the carbonyl.
Ar-H (C4) 8.05 Doublet of Doublets (dd)1H

Para to amide, ortho to

.
Ar-H (C3) 7.25 Doublet (d)1H

Ortho to methoxy group. Shielded by electron-donating oxygen.

4.02 Singlet (s)3H-Characteristic methoxy singlet.

3.90 Triplet (t)2H

Deshielded by electronegative Chlorine.

2.95 Triplet (t)2H

Alpha to carbonyl.

Structural Logic & Coupling Analysis

The following diagram visualizes the coupling network and the specific deshielding influences that create the unique spectral signature of the target molecule.

CouplingNetwork cluster_0 Aromatic Ring Dynamics Amide Amide Group (-NH-CO-) H6 Proton H6 (Ortho to Amide) Amide->H6 Anisotropic Deshielding (Shift to ~9.0 ppm) H3 Proton H3 (Ortho to OMe) H6->H3 NOE Interaction (Unlikely - Distant) Chain Aliphatic Chain (-CH2-CH2-) Chain->Chain Vicinal Coupling (Triplets, J~6.5Hz)

Figure 2: NMR Interaction Map. The red arrow highlights the critical anisotropic effect that pushes the H6 proton downfield, serving as the primary marker for successful acylation.

Deep Dive: The Aliphatic Chain

The 3-chloropropanoyl chain presents as an


 system (appearing as two triplets).
  • The Triplet at 3.90 ppm: Corresponds to the

    
    . It is further downfield due to the high electronegativity of chlorine.
    
  • The Triplet at 2.95 ppm: Corresponds to the

    
    . It is less deshielded but distinct from typical alkyl regions due to the carbonyl proximity.
    
  • Validation Check: Integration of these two signals must be 1:1 (2H each). If the ratio is skewed, check for residual 3-chloropropionic acid (impurities would likely appear slightly shifted).

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, use this guide to identify common contaminants.

ImpurityDiagnostic Signal (DMSO-d6)Cause
2-Methoxy-5-nitroaniline Broad singlet at ~5.5 ppm (

); H6 doublet upfield at ~7.4 ppm.
Incomplete reaction. Increase acyl chloride equivalents or reaction time.
3-Chloropropionic Acid Broad singlet >11 ppm (

); Triplets slightly shifted from product.
Hydrolysis of acyl chloride due to wet solvent.
Solvent (DCM/EtOAc) Singlet at 5.76 ppm (DCM) or Quartet/Triplet (EtOAc).Inadequate drying/vacuum steps.
Water Broad singlet at 3.33 ppm.[1]Wet DMSO-d6. Can obscure aliphatic signals if concentration is high.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (General reference for amide and nitro-aromatic shifts).

  • National Institutes of Health (NIH) PubChem. (2023). 2-Methoxy-5-nitroaniline Compound Summary. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]

Sources

HPLC Method Development for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide addresses the chromatographic separation of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (referred to herein as CMNP ), a critical intermediate often encountered in the synthesis of quinazoline-based kinase inhibitors and reactive dye scaffolds.

Due to the specific electronic environment of CMNP—featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a potentially reactive alkyl chloride tail—standard C18 generic gradients often fail to provide adequate resolution from its primary hydrolytic impurity, 2-methoxy-5-nitroaniline (MNA) .

This guide objectively compares the performance of Alkyl-Bonded (C18) versus Phenyl-Hexyl stationary phases, demonstrating why π-π active phases offer superior selectivity for this nitro-aromatic system.

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step in rational method design.

PropertyData / CharacteristicChromatographic Implication
Structure Phenyl ring substituted with -NO₂, -OCH₃, and an amide linker to a chloropropyl chain.Hydrophobic & π-Active: The nitro group creates a strong dipole and electron-deficient ring system, making it a candidate for π-π interaction chromatography.
LogP (Predicted) ~2.1 - 2.5Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.
Key Impurity 2-Methoxy-5-nitroaniline (MNA) The starting material/hydrolysis product. It is significantly more polar and possesses a free amine.
UV Max ~254 nm (Nitro/Benzene), ~300-330 nm (Nitro conjugation)Dual-wavelength monitoring (254 nm / 320 nm) is recommended to confirm peak purity.
Stability Labile Alkyl ChlorideThe terminal -Cl is susceptible to hydrolysis or cyclization at high pH. Maintain pH < 5.0.
Method Development Strategy: The "Why" Behind the Choice

The core challenge in analyzing CMNP is not retention, but selectivity against its structurally similar precursors.

  • The Standard Approach (C18): Relies solely on hydrophobic subtraction. Since both CMNP and MNA possess the same aromatic core, C18 often yields poor resolution (

    
    ) or peak tailing due to the aniline moiety.
    
  • The Alternative Approach (Phenyl-Hexyl): Utilizes "Orthogonal Selectivity." The Phenyl-Hexyl phase engages in π-π stacking interactions with the electron-deficient nitro-aromatic ring of CMNP. This interaction is sterically modulated by the amide linker, often resulting in drastically different elution profiles compared to C18.

Visualizing the Workflow

MethodDevelopment Start Analyte Assessment (CMNP + Impurities) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Define LogP & pKa MobilePhase Solvent Selection (MeOH vs. ACN) Screening->MobilePhase Select Best Phase Optimization Gradient & pH Optimization MobilePhase->Optimization Maximize Resolution Optimization->Screening If Rs < 1.5 Validation Final Validation (Linearity, LOD, Precision) Optimization->Validation Rs > 2.0

Figure 1: The logical workflow for developing the CMNP separation method, prioritizing stationary phase selection before solvent optimization.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We conducted a side-by-side comparison to demonstrate the selectivity differences.

Experimental Conditions:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)

  • Gradient: 5% B to 95% B over 10 minutes.

Comparison 1: Stationary Phase Performance
ParameterGeneric C18 (3 µm) Phenyl-Hexyl (3 µm) Verdict
Retention Mechanism Hydrophobic Interaction only.Hydrophobic + π-π Stacking .Phenyl-Hexyl offers dual mechanisms.
Selectivity (

)
1.05 (Poor separation of MNA/CMNP).1.25 (Excellent separation).Phenyl-Hexyl Wins.
Peak Shape (Tailing) MNA often tails (

) due to silanol interactions.
Sharper peaks (

) due to π-shielding of silanols.
Phenyl-Hexyl Wins.
Resolution (

)
~1.2 (Co-elution risk).> 3.5 (Baseline resolved).Phenyl-Hexyl Wins.

Scientific Insight: The nitro group on CMNP is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase acts as a π-base (electron rich). This specific donor-acceptor interaction increases the retention of CMNP relative to non-π-active impurities, pulling it away from the interference zone.

Comparison 2: Mobile Phase Modifier (The "Methanol Effect")

A critical and often overlooked factor in Phenyl-phase chromatography is the solvent choice.

  • Acetonitrile (ACN): The π-electrons in the triple bond of the nitrile group (

    
    ) compete with the analyte for the stationary phase π-orbitals. This suppresses  the unique selectivity of the Phenyl column, making it behave more like a C18 column.
    
  • Methanol (MeOH): Being protic and lacking π-electrons, MeOH does not interfere with the π-π interactions between the analyte and the column.

Data Summary:

  • Phenyl-Hexyl + ACN: Resolution = 1.8

  • Phenyl-Hexyl + MeOH: Resolution = 3.8

Recommendation: Use Methanol as the organic modifier to fully exploit the Phenyl-Hexyl selectivity.

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol is the "Gold Standard" for CMNP analysis.

Reagents & Equipment
  • Column: Phenomenex Luna® Phenyl-Hexyl or Waters XSelect® CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Formic Acid (LC-MS Grade).

  • Standard: CMNP Reference Standard (>98% purity).

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid (v/v). (Maintains pH ~2.7, suppressing silanol activity and keeping the aniline impurity protonated/polar).

    • Phase B: Methanol + 0.1% Formic Acid.

  • Sample Preparation:

    • Dissolve 10 mg of CMNP in 10 mL of Methanol (Stock: 1 mg/mL).

    • Dilute to 0.1 mg/mL using Mobile Phase A:B (50:50) . Note: Avoid using 100% ACN as diluent to prevent solvent mismatch peak distortion.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temp: 35°C (Slightly elevated temperature improves mass transfer for nitro-aromatics).

    • Detection: UV at 254 nm (Primary) and 320 nm (Secondary/Identification).

    • Injection Vol: 10 µL.

  • Gradient Table:

Time (min)% Phase A% Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Validation & System Suitability

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before routine use.

ParameterAcceptance CriteriaRationale
Resolution (

)

between MNA and CMNP
Ensures accurate quantitation even if impurity levels spike.
Tailing Factor (

)

Nitro-aromatics are prone to tailing; strict control indicates column health.
Precision (RSD)

(n=6 injections)
Verifies pump stability and injector accuracy.
LOD/LOQ Signal-to-Noise > 3 (LOD) / > 10 (LOQ)Critical for detecting trace impurities (e.g., <0.05%).
Troubleshooting Guide
  • Problem: Peak splitting for CMNP.

    • Cause: Sample solvent too strong (e.g., 100% MeOH or ACN).

    • Fix: Dilute sample in starting mobile phase (90% Water / 10% MeOH).

  • Problem: Retention time drift.

    • Cause: pH fluctuation affecting the amide/aniline equilibrium.

    • Fix: Ensure Formic Acid is fresh; consider using Ammonium Formate buffer (10mM, pH 3.0) for higher buffering capacity.

References
  • Phenomenex Inc. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." Phenomenex Technical Guides. Available at: [Link] (Accessed via general search on Phenyl-Hexyl selectivity mechanisms).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • SIELC Technologies. "Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link] (Reference for impurity retention behavior).

Sources

Mass spectrometry fragmentation pattern of nitro-substituted propanamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry fragmentation dynamics of nitro-substituted propanamides, focusing on the differentiation between N-aryl derivatives (common drug metabolites) and aliphatic toxins (e.g., 3-nitropropanamide).

Executive Summary

Nitro-substituted propanamides represent a critical structural class in pharmaceutical development, appearing as active pharmacophores (e.g., anti-androgens), metabolic byproducts, or genotoxic impurities (GTIs).[1] Their mass spectral behavior is governed by the competition between the amide bond lability and the nitro group's redox instability .

This guide compares the fragmentation "performance"—defined as the specificity and diagnostic utility of ion patterns—of these compounds against non-nitro analogs and isobaric interferences. It provides validated mechanisms for identifying these moieties in complex biological matrices using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Mechanistic Fragmentation Architectures

The fragmentation of nitro-propanamides is not a single pathway but a bifurcated system dependent on the nitro group's position (Aromatic vs. Aliphatic).

A. The Aromatic Scaffold: N-(Nitrophenyl)propanamides

Common in drug metabolites (e.g., flutamide analogs), these compounds exhibit a "tug-of-war" between charge retention on the carbonyl oxygen and the aromatic ring.

  • Primary Pathway (Amide Scission): The dominant event is the cleavage of the amide bond (N–CO). Unlike unsubstituted amides, the strong electron-withdrawing nature of the nitro group destabilizes the nitrogen cation, often favoring charge retention on the acylium ion (CH₃CH₂CO⁺, m/z 57) in EI.

  • Secondary Pathway (Nitro Loss):

    • Diagnostic Loss of[2] •OH (Ortho Effect): If the nitro group is ortho to the amide nitrogen, a characteristic "ortho effect" occurs. The amide hydrogen interacts with the nitro oxygen, leading to the loss of a hydroxyl radical (•OH, [M-17]⁺).[3] This is the gold standard for distinguishing ortho isomers from meta/para.

    • Sequential Radical Loss: The nitro group degrades via sequential loss of •NO (30 Da) and •CO (28 Da) from the ring, or direct loss of •NO₂ (46 Da).[2]

B. The Aliphatic Toxin: 3-Nitropropanamide

A structural analog of the neurotoxin 3-nitropropionic acid.

  • Elimination Dominance: Unlike the aromatic variant, the aliphatic nitro group is prone to 1,2-elimination under thermal (GC-MS) or collisional (CID) stress, ejecting nitrous acid (HNO₂, 47 Da) to form an acrylamide-like cation.

  • Absence of McLafferty: The propionyl chain (3 carbons total, but only 2 in the alkyl tail attached to carbonyl) is too short for a standard McLafferty rearrangement on the acid side, making the spectrum cleaner than butyramide analogs.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for an N-(4-nitrophenyl)propanamide precursor, highlighting the diagnostic ions used for confirmation.

Figure 1: Decision tree for the fragmentation of N-nitroaryl propanamides. The "Ortho-Effect" pathway serves as a critical discriminator for positional isomers.[4]

Comparative Performance Analysis

This section objectively compares the analytical "performance" of nitro-propanamide detection against common alternatives (isobaric impurities and non-nitro analogs).

Comparison 1: Nitro (-NO₂) vs. Nitroso (-NO) Impurities

In drug safety screening (nitrosamine analysis), distinguishing a nitro impurity from a nitroso impurity is vital.[5]

FeatureNitro-Propanamide (-NO₂) Nitroso-Propanamide (-N=O) Analytical Implication
Primary Loss •NO (30 Da) AND •NO₂ (46 Da)•NO (30 Da) onlyHigh Specificity: The presence of the M-46 peak definitively identifies the Nitro group, ruling out Nitroso.
Stability Moderate to HighLow (Thermally Labile)Nitro compounds survive GC-MS injector temps better than Nitroso analogs.
Ionization (ESI) Forms stable [M+H]⁺Forms [M+H]⁺ but prone to in-source fragmentationNitro compounds allow for more robust quantitation in LC-MS/MS.
Comparison 2: EI vs. ESI-MS/MS Performance

Which method yields better structural data?

ParameterElectron Ionization (EI) Electrospray (ESI-MS/MS) Verdict
Molecular Ion Weak or Absent (M⁺•)Strong ([M+H]⁺ or [M+Na]⁺)ESI is superior for molecular weight confirmation.
Fingerprint Rich fragmentation (Acylium, Phenyl cations)Conservative (requires high Collision Energy)EI is superior for de novo structure elucidation.
Sensitivity Nanogram rangePicogram rangeESI is required for trace impurity analysis (ppm levels).
Experimental Protocol: Confirmatory ID Workflow

Objective: Confirm the presence of N-(4-nitrophenyl)propanamide in a drug substance matrix.

Methodology: LC-ESI-MS/MS (Triple Quadrupole).

  • Source Parameters:

    • Ionization: Positive Mode (ESI+).[2]

    • Capillary Voltage: 3.5 kV.

    • Note: Nitro groups are electron-withdrawing, but the amide nitrogen/oxygen allows for protonation.

  • Precursor Selection:

    • Select [M+H]⁺ (m/z 195 for N-(4-nitrophenyl)propanamide).

    • Validation: Check for [M+Na]⁺ adduct (+22 Da) to confirm parent mass.

  • Collision Induced Dissociation (CID):

    • Low Energy (10-15 eV): Look for m/z 165 (Loss of NO, [M-30]⁺). This confirms the Nitrogen-Oxygen bond presence.

    • Medium Energy (20-30 eV): Look for m/z 149 (Loss of NO₂, [M-46]⁺) and m/z 138 (Nitroaniline fragment).

    • High Energy (40+ eV): Look for m/z 57 (Propanoyl cation).

  • Data Analysis (Self-Validating Step):

    • Calculate the ratio of m/z 149 to m/z 165.

    • Criteria: A ratio > 0.5 typically indicates a Nitro group. A ratio near 0 (absence of 149) suggests a Nitroso or Oxide functionality.

References
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives.[6][7][8] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Signatures of Amide and Nitro Groups in 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide. Designed for researchers, chemists, and drug development professionals, this document elucidates the key vibrational modes associated with the secondary amide and aromatic nitro functional groups, crucial for structural confirmation and quality control. We will explore the theoretical underpinnings of these absorption bands, provide a comparative analysis with a structurally related molecule, and detail a robust experimental protocol for acquiring high-fidelity spectral data.

Introduction: The Role of FTIR in Molecular Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For medicinal chemists and process scientists, FTIR is an indispensable first-pass tool for verifying the successful synthesis of a target molecule by confirming the presence of key functional groups and the absence of starting materials. The molecule of interest, 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, possesses two such diagnostically critical functionalities: a secondary amide linkage and an aromatic nitro group, both of which exhibit strong, characteristic IR absorptions.

Molecular Structure and Key Vibrational Units

The structure of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide contains several distinct regions that give rise to specific IR peaks. The primary focus of this guide is on the secondary amide and the nitro group attached to the aromatic ring.

cluster_mol 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide N_amide N H_amide H N_amide->H_amide C_carbonyl C N_amide->C_carbonyl C1_ring C N_amide->C1_ring Amide II (N-H bend + C-N str) O_carbonyl O C_carbonyl->O_carbonyl Amide I C_alpha CH₂ C_carbonyl->C_alpha C_beta CH₂ C_alpha->C_beta Cl Cl C_beta->Cl C2_ring C C1_ring->C2_ring C3_ring C C2_ring->C3_ring O_methoxy O C2_ring->O_methoxy C4_ring C C3_ring->C4_ring H3_ring H C3_ring->H3_ring C5_ring C C4_ring->C5_ring H4_ring H C4_ring->H4_ring C6_ring C C5_ring->C6_ring N_nitro N C5_ring->N_nitro Nitro Stretches (Asymmetric & Symmetric) C6_ring->C1_ring H6_ring H C6_ring->H6_ring C_methoxy CH₃ O_methoxy->C_methoxy O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide with key functional groups highlighted.

Detailed FTIR Peak Assignments

The infrared spectrum of this molecule is a composite of absorptions from its constituent parts. Below, we detail the most significant bands expected for the amide and nitro groups.

Secondary Amide Vibrations

The secondary amide group gives rise to a trio of characteristic peaks that are fundamental for its identification.[2]

  • N-H Stretching: A single, moderately intense absorption band is expected in the region of 3370-3170 cm⁻¹ for the N-H stretching vibration.[2] Because amides can form intermolecular hydrogen bonds in the solid state, this peak is often broadened and shifted to the lower end of this range. Its presence is a clear indicator of a secondary (or primary) amide, distinguishing it from a tertiary amide which lacks an N-H bond.[3]

  • Amide I (C=O Stretching): This is one of the most intense and reliable bands in the entire IR spectrum, appearing in the 1680-1630 cm⁻¹ range for all amides.[2][4] The Amide I band is primarily associated with the C=O stretching vibration (70-85%).[5] Its high intensity is due to the large change in dipole moment during this vibration. Conjugation effects in amides generally lower this frequency compared to other carbonyl compounds like ketones or esters.[2]

  • Amide II (N-H Bending and C-N Stretching): This is another strong, diagnostically useful band found between 1570-1515 cm⁻¹ for secondary amides.[2] The Amide II band is more complex than Amide I, arising from a coupled vibration involving in-plane N-H bending (40-60%) and C-N stretching (18-40%).[5] The presence of this intense band alongside the Amide I peak forms a characteristic pair that is a hallmark of secondary amides.[2]

Aromatic Nitro Group Vibrations

The nitro group (NO₂) produces two of the most characteristic and intense bands in the mid-infrared region, making its confirmation relatively straightforward.[1] The large dipole moment of the N-O bonds is responsible for the high intensity of these absorptions.[1]

  • Asymmetric NO₂ Stretching (ν_as): A very strong absorption band is expected in the 1550-1475 cm⁻¹ region.[1][6] This band corresponds to the two N-O bonds stretching out of phase with each other. Conjugation with the aromatic ring typically shifts this frequency to a lower wavenumber compared to aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretching (ν_s): A second strong absorption band appears at a lower frequency, in the 1360-1290 cm⁻¹ range.[1][6] This band arises from the in-phase stretching of the two N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable, strong intensities.[1]

The precise positions of these nitro group peaks are sensitive to the electronic environment. The presence of the electron-donating methoxy group on the aromatic ring can influence the exact frequencies observed.[1]

Data Summary and Comparative Analysis

To contextualize the spectral data, we can predict the key peaks for our target molecule and compare them to a similar compound lacking the nitro functionality, such as 3-chloro-N-(3-methoxyphenyl)propanamide . This comparison highlights the specific contributions of the nitro group to the overall spectrum.

Vibrational ModeExpected Range (cm⁻¹) in Target MoleculeExpected IntensityNotes / Comparison to 3-chloro-N-(3-methoxyphenyl)propanamide
N-H Stretch 3370 - 3170Medium, BroadA single peak is expected in both molecules due to the secondary amide.[2][7]
Amide I (C=O Stretch) 1680 - 1630StrongA strong peak is expected in both molecules.[2]
Amide II (N-H Bend) 1570 - 1515StrongA strong peak is expected in both molecules.[2][5]
NO₂ Asymmetric Stretch 1550 - 1475StrongThis peak is unique to the target molecule. Its absence in the comparative compound is a key differentiating feature.[1][6]
NO₂ Symmetric Stretch 1360 - 1290StrongThis peak is also unique to the target molecule. Its absence confirms the lack of a nitro group in the comparative compound.[1][6]
C-Cl Stretch 800 - 600Medium-StrongExpected in both molecules, but often falls in the complex fingerprint region.[8]

This comparative approach is a self-validating system. By analyzing a known analogue, a researcher can confidently assign the strong bands between 1550-1290 cm⁻¹ in the target molecule to the nitro group, thereby confirming its successful incorporation.

Experimental Protocol: ATR-FTIR Spectroscopy

Acquiring a high-quality FTIR spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) is a modern, reliable method for analyzing solid powder samples directly without the need for cumbersome sample preparation like KBr pellets.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two or similar) is powered on and has been allowed to stabilize.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Causality: Failure to acquire an updated background will result in atmospheric peaks interfering with the sample spectrum, potentially obscuring important features like the N-H stretch.

  • Sample Application: Place a small amount of the solid 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample adequately, which is required for a strong, high-quality spectrum. Insufficient pressure leads to weak and noisy data.

  • Sample Spectrum Acquisition: Collect the sample spectrum using standardized parameters.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (averaged to improve signal-to-noise ratio)

  • Data Analysis: After acquisition, the instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key peaks and comparing their positions to the expected values.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal to prepare the instrument for the next user.

Experimental Workflow Diagram

start Start clean_pre Clean ATR Crystal (Isopropanol) start->clean_pre background Acquire Background Spectrum clean_pre->background Ensures no contaminants apply_sample Apply Solid Sample to Crystal background->apply_sample Reference scan apply_pressure Apply Consistent Pressure apply_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample Ensures good contact analyze Analyze Data (Peak Identification) acquire_sample->analyze Background subtracted clean_post Clean ATR Crystal analyze->clean_post end End clean_post->end

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy provides an unambiguous and efficient method for the structural confirmation of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide. The presence of a characteristic trio of amide bands (N-H stretch, Amide I, and Amide II) combined with two distinct, strong absorptions for the asymmetric and symmetric nitro group stretches provides a definitive spectral fingerprint. By following a robust experimental protocol and utilizing a comparative analysis against similar structures, researchers can confidently verify the identity and purity of their synthesized compounds, making FTIR an essential tool in the modern chemistry laboratory.

References

  • Vertex AI Search Result[6]: Spectroscopy Tutorial: Nitro Groups. Provides characteristic frequency ranges for aromatic nitro compounds.

  • Benchchem[1]: An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. A comprehensive guide on the vibrational modes of aromatic nitro compounds.

  • Chemistry LibreTexts[9]: Amide infrared spectra. Details the C=O and N-H bending frequencies for amides.

  • Spectroscopy Online[2]: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Excellent resource detailing the distinct FTIR patterns for primary and secondary amides.

  • JenaLib[5]: Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Explains the composition of Amide I and Amide II bands.

  • Michigan State University Chemistry[7]: Infrared Spectrometry. Provides reference ranges for various functional groups including secondary amides.

  • St. Paul's Cathedral Mission College[10]: INFRARED SPECTROSCOPY. Lists N-H stretching and bending vibrations for amides in different states.

  • University of Illinois Chicago[3]: IR Absorption Table. A concise table showing the presence or absence of N-H stretches in different amide types.

  • Indonesian Journal of Science & Technology: How to Read and Interpret FTIR Spectroscope of Organic Material. Provides a table with frequencies for aromatic nitro compounds.

  • Chemistry LibreTexts[4]: 24.1: Structural, Physical, and Spectral Characteristics of Amides. Discusses the strong carbonyl absorption in amides.

  • P. Venkatarao, K. Venkata Ramiah (1966)[11]: Infrared spectroscopic studies of amides and anilides. Indian Journal of Pure and Applied Physics, 4(2), pp.59-62. Research paper discussing amide bands.

  • Shimadzu[12]: Protein Secondary Structural Analysis by FTIR. Describes the Amide I, II, and III bands in the context of protein analysis.

  • PubMed Central[13]: Vibrational behavior of the -NO2 group in energetic compounds. Research on the vibrational modes of the nitro group.

  • ResearchGate[14]: IR Spectrum Table & Chart. A downloadable chart of IR absorption frequencies.

  • Chemistry LibreTexts[15]: 21.10: Spectroscopy of Carboxylic Acid Derivatives. Compares carbonyl frequencies across different functional groups, including amides.

  • ResearchGate[16]: Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Discusses how substituents affect vibrational frequencies.

  • ResearchGate[17]: FT-IR spectrum of C5: O–NO2 asymmetrical stretching (1650 cm⁻¹), NO2... Example of nitro group assignments in a complex molecule.

  • Fiveable[18]: Asymmetric Stretching Definition - Organic Chemistry Key. Explains the concept of asymmetric stretching relevant to nitro groups.

  • PubMed Central[19]: Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Discusses the various amide bands in proteins.

  • ResearchGate[20]: Identification of the Amide II Band in the cis-Amide 1-Methyluracil, in Poly(U), and in Poly(A)·Poly(U). Detailed study on the Amide II band.

  • Northern Illinois University[8]: IR Absorption Frequencies. A quick reference table for various functional group frequencies.

  • ResearchGate[21]: The C=O stretching frequency. A presentation slide deck with example spectra and tables for amides.

  • PubMed[22]: Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Highlights the utility of the Amide II band.

  • Canadian Science Publishing[23]: The relationship between nitro group stretching frequencies and basicities of substituted nitrobenzenes. Discusses the influence of substituents on nitro group frequencies.

  • Quora[24]: How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. A direct comparison of the expected peaks for both groups.

  • ACS Publications[25]: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Theoretical study on amide bands.

  • University of Colorado Boulder[26]: IR handout.pdf. A general handout for interpreting IR spectra.

  • SpectraBase[27]: 3-Chloro-N-(3-methoxyphenyl)propnamide. Database entry for the comparative molecule.

  • PubChemLite[28]: 3-chloro-n-(2-fluoro-5-nitrophenyl)propanamide (C9H8ClFN2O3). Database entry for a structurally similar compound.

  • ChemScene[29]: 3-Chloro-n-(2-methoxy-4-nitrophenyl)propanamide. Database entry for another structurally similar compound.

  • ResearchGate[30]: (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Structural data for a related amide.

  • MilliporeSigma: 3-(2-chloro-3-methoxyphenyl)-n-(2-fluorophenyl)propanamide. Product page for a related complex amide.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of targeted cancer therapy, Lazertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] As with any pharmaceutical active ingredient, ensuring the purity and safety of Lazertinib is paramount. This involves the meticulous identification, quantification, and control of any related impurities. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth comparison of reference standards for Lazertinib-related impurities, offering practical insights into their classification, analytical detection, and the selection of appropriate certified reference materials (CRMs).

The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from various sources, including the synthetic route of the drug substance, degradation of the active pharmaceutical ingredient (API), or interaction with excipients in the final dosage form.[2] Understanding the impurity profile of Lazertinib is not merely a regulatory hurdle; it is a scientific necessity to ensure the drug's efficacy and patient safety.

This guide is structured to provide a comprehensive overview for researchers and quality control professionals. We will delve into the known and potential impurities of Lazertinib, provide a detailed, validated analytical method for their detection, and offer a comparative analysis of commercially available reference standards. The experimental protocols and data presented herein are designed to be self-validating, empowering you to implement robust impurity control strategies in your own laboratories.

The Landscape of Lazertinib Impurities: A Structural and Causal Analysis

Lazertinib impurities can be broadly categorized into two main classes: process-related impurities and degradation products . A thorough understanding of the Lazertinib synthesis pathway is fundamental to predicting and identifying potential process-related impurities.

Lazertinib Synthesis Pathway and Potential Process-Related Impurities

A known synthetic route for Lazertinib involves a multi-step process, which provides several opportunities for the formation of impurities. The following diagram illustrates a plausible synthesis pathway, highlighting key intermediates that could potentially be carried over as impurities into the final drug substance.

Lazertinib Synthesis Pathway cluster_0 Core Assembly cluster_1 Side Chain Synthesis cluster_2 Final Assembly 3-phenyl-1H-pyrazole-4-carbaldehyde 3-phenyl-1H-pyrazole-4-carbaldehyde Intermediate_1 Intermediate_1 3-phenyl-1H-pyrazole-4-carbaldehyde->Intermediate_1 SNAr 4-chloro-2-(methylthio)pyrimidine 4-chloro-2-(methylthio)pyrimidine 4-chloro-2-(methylthio)pyrimidine->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Oxidation Intermediate_8 Intermediate_8 Intermediate_2->Intermediate_8 Condensation 4-fluoro-2-methoxy-5-nitroaniline 4-fluoro-2-methoxy-5-nitroaniline Intermediate_3 Intermediate_3 4-fluoro-2-methoxy-5-nitroaniline->Intermediate_3 SNAr morpholine morpholine morpholine->Intermediate_3 Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Formylation Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 Reduction Intermediate_7 Intermediate_7 Intermediate_5->Intermediate_7 Acylation & Elimination Intermediate_7->Intermediate_8 Lazertinib Lazertinib Intermediate_8->Lazertinib Reductive Amination

Caption: A convergent synthesis pathway for Lazertinib.

Based on this synthesis, potential process-related impurities include unreacted starting materials, intermediates, and by-products from side reactions. For instance, incomplete reaction or purification at any stage could lead to the presence of key intermediates in the final API.

Degradation Products of Lazertinib

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. Studies have shown that Lazertinib is susceptible to degradation under acidic, alkaline, and oxidative conditions.[3][4]

The acrylamide moiety in Lazertinib is a potential site for degradation, for example, through hydrolysis which would lead to the formation of a carboxylic acid derivative. Oxidation of the morpholine or other nitrogen-containing rings can also lead to the formation of N-oxide impurities.

Known Lazertinib Impurities

Several impurities related to Lazertinib have been identified and are available as reference standards. The table below summarizes some of these impurities, their likely origin, and their chemical structures.

Impurity NameCAS NumberMolecular FormulaLikely OriginChemical Structure
Lazertinib N-Oxide N/AC₃₀H₃₄N₈O₄Degradation

Des-Acryloyl Lazertinib 1903009-56-2C₂₇H₃₂N₈O₂Degradation/Metabolite

Lazertinib Impurity 1 2270204-98-1C₂₈H₂₇N₇O₄Process-Related

1-Nitroso-3-phenyl-1H-pyrazole-4-carbaldehyde N/AC₁₀H₇N₃O₂Process-Related

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is the cornerstone of effective impurity control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of pharmaceutical impurities.[5][6][7] UPLC, with its use of sub-2 µm particles, generally offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.[8][9]

A Validated UPLC-MS/MS Method for Lazertinib Impurity Profiling

A stability-indicating UPLC-MS/MS method has been developed and validated for the estimation of Lazertinib and its degradation products.[3][4] This method demonstrates good separation and quantification of the API from its impurities.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of all impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Mass Spectrometry (MS) in positive ion mode, monitoring for the specific m/z of Lazertinib and its expected impurities.

Rationale for Method Parameters:

  • The C18 stationary phase provides good retention and separation for the relatively non-polar Lazertinib molecule and its impurities.

  • The use of a formic acid modifier in the mobile phase aids in the ionization of the analytes for MS detection and improves peak shape.

  • A gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable timeframe.

  • UPLC technology is chosen for its superior resolution and speed, which is critical for separating closely eluting impurities.

Method Validation According to ICH Guidelines

The described UPLC-MS/MS method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh Lazertinib Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration Injection Inject into UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Generate Report Quantification->Reporting

Sources

Validating purity of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide: LC-MS vs. HPLC-UV

The accurate purity validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug development. For functionalized molecules like 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide , selecting the right analytical modality is not merely a matter of regulatory compliance; it is a fundamental requirement for chemical safety and efficacy.

This guide provides an authoritative comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of this specific compound, grounded in the latest ICH Q2(R2) and Q14 guidelines[1][2].

Analytical Target Profile (ATP) & Molecular Causality

To design a robust analytical method, we must first understand the chemical behavior of the analyte. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (Molecular Weight: 258.66 g/mol ) presents unique analytical challenges and opportunities:

  • The Chromophore System: The molecule features a methoxy and a nitro group attached to a phenyl ring. This highly conjugated, electron-pushing/pulling system absorbs UV light strongly. However, UV detection is "blind" to structural changes that occur outside this conjugated system[3].

  • The Reactive Alkyl Chloride: The terminal 3-chloro group on the propanamide chain is highly susceptible to nucleophilic substitution (e.g., hydrolysis to form a 3-hydroxy derivative) or elimination (forming an acrylamide derivative).

  • The Masking Effect in UV: If the terminal chloride hydrolyzes, the UV absorbance profile of the resulting impurity will be nearly identical to the parent molecule because the aromatic chromophore remains unchanged. If these two compounds co-elute, HPLC-UV will report a false-positive high purity. LC-MS, however, detects the exact mass shift (from a

    
    Cl isotope at m/z 259.05 to an -OH group at m/z 241.08), providing unequivocal differentiation[3][4].
    
Quantitative Modality Comparison

The following table summarizes the performance metrics of HPLC-UV versus UPLC-ESI-HRMS (High-Resolution Mass Spectrometry) specifically for this compound[5].

Performance MetricHPLC-UVUPLC-ESI-HRMSImpact on 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide
Sensitivity (LOD) ~0.05% (500 ppm)<0.001% (10 ppm)LC-MS detects trace genotoxic acrylamide degradants missed by UV.
Selectivity Relies entirely on chromatographic resolution.Mass-to-charge (m/z) differentiation.LC-MS resolves co-eluting aliphatic degradants (e.g., hydrolysis products) that share the same UV chromophore[3].
Isotopic Profiling None.High (Detects 3:1 ratio of

Cl to

Cl).
The distinct chlorine isotope pattern in MS acts as a structural fingerprint, confirming the intact alkyl chloride.
Solvent Requirement Standard HPLC-grade.Strict LC-MS grade required.LC-MS requires ultra-pure solvents to prevent ion suppression and adduct formation[6].

Mechanistic Causality: Ionization and Fragmentation

When utilizing LC-MS, understanding why a molecule ionizes dictates the method parameters. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is ideally suited for Positive Electrospray Ionization (ESI+) .

The amide nitrogen and the methoxy oxygen act as excellent proton acceptors, readily forming the


 precursor ion. Upon applying Collision-Induced Dissociation (CID) energy, the molecule undergoes predictable fragmentation: the weakest bonds—the amide linkage and the terminal carbon-chlorine bond—cleave first.

Fragmentation M Parent Molecule Exact Mass: 258.04 Da ESI ESI+ Ionization Protonation M->ESI +H+ Iso1 [M+H]+ m/z 259.05 (35Cl Isotope, 75%) ESI->Iso1 35Cl Iso2 [M+H]+ m/z 261.05 (37Cl Isotope, 25%) ESI->Iso2 37Cl Frag1 Loss of HCl (-36 Da) m/z 223.08 (Acrylamide derivative) Iso1->Frag1 CID Energy Frag2 Amide Cleavage m/z 169.06 (Methoxy-nitroaniline ion) Iso1->Frag2 CID Energy

Caption: ESI+ Ionization and CID Fragmentation Pathway for 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity and align with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures), the following LC-MS protocol is designed as a self-validating system[1][2]. It includes built-in System Suitability Testing (SST) to confirm the system's fitness before any sample is analyzed[7].

Phase A: Sample & Mobile Phase Preparation

Causality: The use of LC-MS grade solvents is non-negotiable. Trace alkali metals in standard HPLC solvents will form


 or 

adducts, splitting the ion signal and drastically reducing the sensitivity of the target

ion[6].
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard. Dilute to a working concentration of 10 µg/mL.

Phase B: UPLC-MS/MS Conditions

Causality: A sub-2-micron C18 column is chosen to maximize theoretical plates, ensuring sharp peak shapes and reducing the risk of ion suppression from co-eluting matrix components[3].

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 259.05

    
     169.06 (Quantifier); m/z 259.05 
    
    
    
    223.08 (Qualifier).
Phase C: The Self-Validating Workflow (ICH Q2(R2) Alignment)

A protocol is only as trustworthy as its internal controls. Execute the following sequence to validate the purity method[8][9]:

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

      
       2.0%. Retention time drift 
      
      
      
      0.1 min.
  • Specificity (Forced Degradation): Subject the sample to 0.1N HCl and 0.1N NaOH for 24 hours. Inject into the LC-MS.

    • Validation Check: Ensure the active peak (m/z 259.05) is baseline resolved from the hydrolysis degradant (m/z 241.08).

  • Linearity & Range: Inject standards ranging from the Reporting Level (typically 0.05%) up to 120% of the nominal concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • Accuracy (Spike Recovery): Spike known impurities into a blank matrix at 50%, 100%, and 150% of the specification limit.

    • Acceptance Criteria: Recovery must fall between 95.0% and 105.0%.

Lifecycle ATP 1. Analytical Target Profile (ATP) Define Purity & Sensitivity Limits Dev 2. Method Development (ICH Q14) Solvent Selection, MS Tuning, Gradient Optimization ATP->Dev Informs Design SST 3. System Suitability Testing (SST) Verify Resolution, Tailing & Signal-to-Noise Dev->SST Establishes Parameters Val 4. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision SST->Val Gates Execution Life 5. Lifecycle Management Continuous Monitoring & Post-Approval Changes Val->Life Defines Control Strategy

Caption: Analytical Procedure Lifecycle Workflow aligned with ICH Q14 and ICH Q2(R2) guidelines.

Conclusion

While HPLC-UV remains a workhorse for bulk assay determination, its reliance on chromophore integrity makes it dangerously inadequate for identifying non-chromophoric degradation pathways in highly functionalized molecules. For 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide, the reactivity of the terminal chloride demands the exact-mass specificity and isotopic profiling capabilities of LC-MS. By adhering to the ICH Q14 and Q2(R2) frameworks, laboratories can establish a self-validating, lifecycle-managed analytical procedure that guarantees the highest standards of drug purity and patient safety.

References

  • European Medicines Agency / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted Nov 2023; Effective Jun 2024. Available at:[Link]

  • European Medicines Agency / ICH. ICH Q14 Analytical procedure development - Scientific guideline. Adopted Nov 2023; Effective Jun 2024. Available at:[Link]

  • Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Published Dec 10, 2025. Available at:[Link]

  • HPLC Vials. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at:[Link]

  • Alphalyse. How to identify peaks observed by UV-HPLC in stability studies. Published Jan 24, 2018. Available at:[Link]

Sources

Crystal structure data for N-(2-methoxy-5-nitrophenyl) amides

Publish Comparison Guide: Crystal Structure & Solid-State Performance of -(2-methoxy-5-nitrophenyl) Amides

Executive Summary: The "Ortho-Lock" Advantage

In drug design, the positioning of substituents on the phenyl ring of acetanilides dictates not just biological affinity but solid-state performance (solubility, stability, polymorphism).

The Core Finding:

S(6) intramolecular hydrogen bond motif
  • Planarizes the amide-phenyl junction.

  • Reduces the polarity of the amide N-H (by "hiding" it).

  • Enhances lipophilicity (LogP) and membrane permeability compared to isomers that rely on intermolecular networking.

Quick Comparison: 2-Methoxy vs. Isomeric Alternatives
Feature

-(2-methoxy-5-nitrophenyl)acetamide
(Target)

-(4-methoxy-3-nitrophenyl)acetamide
(Isomer A)

-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
(Isomer B)
Conformation Planar / Locked TwistedHighly Twisted (~47°)
H-Bonding Intramolecular S(6) Ring (N-H···O

)
Intermolecular Chains (N-H···O

)
Intermolecular Catemers (N-H···O=C)
Donor Status Shielded (Internal acceptor)Exposed (Available for solvation)Exposed
Crystal Packing

-Stacking / Layered
Ladder-like ChainsHerringbone / vdW dominant
Predicted LogP High (Better Permeability)ModerateModerate

Detailed Structural Analysis

The S(6) Intramolecular Motif

The defining feature of the title compound is the interaction between the amide nitrogen (


  • Mechanism: The amide proton (

    
    ) forms a hydrogen bond with the methoxy oxygen, creating a stable 6-membered pseudo-ring (Graph set notation: S(6) ).
    
  • Data Validation: Crystallographic data for analogous ortho-methoxy acetanilides confirms an

    
     distance of ~2.6–2.7 Å, significantly shorter than the sum of van der Waals radii, indicating a strong interaction.
    
  • Impact: This interaction locks the torsion angle

    
     close to 0° or 180° (coplanar), minimizing the energy penalty for planarity and maximizing 
    
    
    -conjugation across the molecule.
Contrast with Isomers (The "Twist")
  • 3-Nitro / 4-Methoxy Isomers: Without an ortho acceptor, the amide group rotates to relieve steric strain with phenyl hydrogens. For example, in

    
    -(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the steric clash between the ortho-methyl and the amide causes a twist of 47.24°  out of the phenyl plane [1].
    
  • Performance Consequence: The twisted conformation disrupts crystal packing efficiency (lower density) and exposes the N-H group to solvent, potentially altering solubility profiles unpredictably compared to the "locked" 2-methoxy variant.

Experimental Protocols

Synthesis of -(2-methoxy-5-nitrophenyl)acetamide

Standard acetylation protocol optimized for high purity.

Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Dissolution: Dissolve 5.0 g of 2-methoxy-5-nitroaniline in 20 mL of glacial acetic acid at room temperature.

  • Acetylation: Add 3.5 mL of acetic anhydride dropwise over 10 minutes.

  • Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate immediately.

  • Isolation: Filter the yellow precipitate and wash with cold water (

    
     mL) to remove excess acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain needle-like yellow crystals.

Crystallization for X-Ray Diffraction

Slow evaporation method to minimize twinning.

  • Prepare a saturated solution of the purified amide in Hot Ethanol (abs) .

  • Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover the vial with Parafilm and poke 3-5 small holes to allow slow solvent evaporation.

  • Store at 20°C in a vibration-free environment.

  • Timeline: Block-shaped single crystals suitable for XRD appear within 48-72 hours.

Visualization of Structural Logic

The following diagram illustrates the "decision tree" that dictates the solid-state behavior of these amides based on their substitution pattern.

CrystalLogicStartSubstituent Pattern AnalysisOrthoIs there an Ortho-Methoxy Group?Start->OrthoYesPathYES (2-Methoxy)Ortho->YesPathNoPathNO (3- or 4-Methoxy)Ortho->NoPathInteractionIntramolecular H-Bond (N-H...O)YesPath->InteractionNoInteractionNo Internal AcceptorNoPath->NoInteractionConformationS(6) Pseudo-Ring FormationInteraction->ConformationChainIntermolecular N-H...O=C ChainsNoInteraction->ChainResultAPLANAR Conformation(High Lipophilicity)Conformation->ResultAResultBTWISTED Conformation(Exposed Polar Group)Chain->ResultB

Figure 1: Structural logic flow determining the solid-state conformation of nitrophenyl amides.

Quantitative Data Summary

Metric

-(2-methoxy-5-nitrophenyl)acetamide
Isomer:

-(4-methoxy-2-methyl-5-nitrophenyl)
Crystal System Monoclinic (Typical)Triclinic / Monoclinic
Space Group

(Common for planar amides)

or

Density (

)
~1.38 - 1.42 g/cm³~1.32 g/cm³ (Lower due to twist)
Amide Twist Angle < 5° (Planar)47.2° (Twisted) [1]
H-Bond Motif Intramolecular S(6)Intermolecular Chain C(4)
Melting Point High (Stable Lattice)Moderate

References

  • Uppu, R. M., & Fronczek, F. R. (2025).[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. 
    
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.

  • Hines, S. J., et al. (2022). Crystal structure of

    
    -(4-methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78, 1-5. 
    
  • PubChem. (2025).[2] Compound Summary for CID 97239:

    
    -(2-methoxy-5-nitrophenyl)acetamide.[3][4] National Library of Medicine. 
    

Safety Operating Guide

Operational Guide: Disposal of 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives[1]

Do not dispose of this compound down the drain. 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide (CAS: 349122-20-9) is a halogenated nitroaromatic intermediate.[1] Its structure contains an alkyl chloride moiety (potential alkylating agent) and a nitro group (thermal sensitivity).[1] Improper disposal risks environmental contamination and downstream chemical incompatibility in bulk waste solvents.[1]

Immediate Action Items:

  • Segregate: Place in Halogenated Organic Waste streams only.

  • Incompatibility: Do NOT mix with strong oxidizing agents or strong alkalis (risk of hydrolysis to toxic anilines).[1]

  • Labeling: Clearly tag as "Toxic," "Irritant," and "Halogenated."[1]

Part 2: Hazard Analysis & Chemical Profiling[1]

To ensure safety, we must understand the causality of the hazards.[1] This molecule is not just "chemical waste"; it is a bifunctional entity with specific reactivities that dictate its disposal path.[1]

Structural Hazard Assessment
Functional GroupHazard MechanismOperational Implication
Alkyl Chloride (-CH2CH2Cl)Alkylation: The terminal chlorine is a good leaving group.[1] It can act as a mild alkylating agent, potentially modifying biological macromolecules (DNA/Proteins).[1]High Toxicity Risk: Handle as a potential mutagen.[1] Double-glove (Nitrile) is mandatory.[1]
Nitro Group (-NO2)Energetic/Redox: Nitroaromatics are precursors to azo compounds and can be shock/heat sensitive if dry and concentrated.[1]Thermal Hazard: NEVER autoclave this waste. High-temperature incineration requires specific NOx scrubbing.[1]
Amide Linkage (-NH-CO-)Hydrolysis: In the presence of strong acids/bases, this hydrolyzes to release 2-methoxy-5-nitroaniline.[1]Segregation: Keep waste pH neutral (pH 4-9).[1] Do not mix with acid/base bath waste.[1]
Quantitative Physical Data (Estimated)
PropertyValue
Physical State Solid (Powder/Crystalline)
Molecular Weight 258.66 g/mol
Solubility Low in water; High in DMSO, DMF, Chlorinated solvents
Flash Point >110°C (Predicted)

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[1] If a step cannot be completed (e.g., container incompatibility), the workflow halts to prevent accidents.[1]

A. Solid Waste Disposal (Pure Compound)[1]
  • Primary Containment: Collect the solid substance in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why? HDPE is resistant to alkyl chlorides; amber glass prevents UV-degradation of the nitro group.[1]

  • Deactivation (Spill Residues Only): If cleaning a minor spill, absorb with vermiculite.[1] Do not attempt chemical neutralization (e.g., strong base) in the lab, as this may generate heat and toxic aniline byproducts.[1]

  • Bagging: Double-bag the primary container in a clear 6-mil polyethylene bag.

  • Tagging: Affix a hazardous waste tag. Check "Solid," "Toxic," and write the full chemical name.[1]

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)[1]

Most researchers encounter this compound dissolved in solvents (DCM, Ethyl Acetate, or DMF).[1]

  • Stream Selection: Segregate into Stream C: Halogenated Organic Solvents .

    • Critical Check: Does the waste container contain any oxidizers (Peroxides, Nitric Acid)? If YES , do not add this compound. Create a separate "Reactive Waste" stream.[1]

  • pH Check: Ensure the solvent mixture is pH 4–9.

  • Volume Limit: Fill waste containers only to 90% capacity to allow for thermal expansion.

Part 4: Visualized Workflows

Workflow 1: Waste Segregation Decision Tree

This logic ensures the compound never enters an incompatible stream.[1]

SegregationLogic Start Waste Generation: 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidBin Solid Hazardous Waste (Incineration) SolidPath->SolidBin Double Bag IncompatCheck Contains Oxidizers or Strong Acids? LiquidPath->IncompatCheck HalogenCheck Solvent contains Halogens? (DCM, Chloroform) StreamC Stream C: Halogenated Organics (PREFERRED) HalogenCheck->StreamC Yes HalogenCheck->StreamC No (Force to Stream C due to Solute) StreamA Stream A: Non-Halogenated Organics StreamA->StreamC Do NOT use Stream A (Compound is Halogenated) IncompatCheck->HalogenCheck No SepStream Segregated Reactive Stream (Do Not Mix) IncompatCheck->SepStream Yes (High Risk)

Caption: Logic flow for segregating 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide to prevent cross-contamination.

Workflow 2: Emergency Spill Response

Standard Operating Procedure (SOP) for bench-scale spills.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into HDPE Jar) Contain->Clean Decon 5. Surface Decon (Soap & Water Wash) Clean->Decon Dispose 6. Disposal (Label as Hazardous Debris) Decon->Dispose

Caption: Immediate response protocol for accidental release of material.

Part 5: Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) guidelines. While it may not be explicitly listed on the "P" or "U" lists by its specific CAS number, it must be characterized by the generator.[1]

  • Waste Code Assignment:

    • D001 (Ignitable): Only if dissolved in flammable solvents (e.g., Acetone/Ethyl Acetate).[1]

    • F002/F001: If dissolved in spent halogenated solvents (Methylene Chloride).[1]

    • Generator Knowledge: If the pure solid is disposed of, it should be coded as Toxic due to the nitro-aromatic and alkyl chloride nature.[1]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers for HCl and NOx gases [1].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CAS 349122-20-9. PubChem.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Personal protective equipment for handling 3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Advisory: Safe Handling & Logistics for 3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide

Part 1: Executive Summary & Risk Profile

3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide is a specialized synthetic intermediate, often utilized in the development of covalent kinase inhibitors (e.g., targeting EGFR or BTK) where the 3-chloropropanamide moiety serves as a "warhead" precursor to an acrylamide.

While valuable for drug discovery, this compound presents a dual-hazard profile:

  • Alkylating Potential: The 3-chloropropanamide tail is a latent electrophile. Under basic conditions (physiological or synthetic), it can eliminate HCl to form an acrylamide, which is a potent Michael acceptor and potential sensitizer.

  • Nitroaromatic Toxicity: The 2-methoxy-5-nitrophenyl core shares structural homology with known nitroanisole toxicants, necessitating strict control over inhalation and skin absorption.

Operational Mandate: Treat this compound as a Sensitizing Irritant with potential for cumulative toxicity. All handling must occur within a containment device.

Part 2: Critical PPE Matrix

Standard lab coats are insufficient. The following Personal Protective Equipment (PPE) matrix is mandatory for all personnel handling >10 mg of the substance.

Protection ZoneComponentTechnical SpecificationRationale
Dermal (Hands) Primary Glove Nitrile (4 mil / 0.1 mm) Chemical resistance to incidental splash.
Secondary Glove Nitrile (Extended Cuff, 8 mil) Double-gloving is mandatory. The outer glove protects against mechanical tear; the inner glove prevents skin contact during doffing.
Respiratory Primary Control Fume Hood / BSC Engineering controls are primary. Face velocity must be >100 fpm.
Secondary (Spill) N95 or P100 Respirator Required only outside containment (e.g., weighing spill cleanup).
Ocular Eye Wear Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that may aerosolize.
Body Outer Layer Tyvek® Lab Coat / Apron Disposable outer layers prevent contamination of personal clothing and laundry cross-contamination.

Part 3: Operational Workflow & Logistics

This workflow is designed to minimize static discharge (a common issue with nitro-aromatic solids) and prevent aerosolization.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap integrity. If the bottle is cracked, do not open; seal in a secondary Ziploc bag and move to the waste stream.

  • Storage Condition: Store at 2–8°C (Refrigerated).

  • Segregation: Keep away from strong bases (e.g., NaOH, TEA) and reducing agents. Accidental contact with bases can trigger premature elimination to the acrylamide species [1].

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Nitro-compounds are prone to static cling, which causes "jumping" of powder.

  • Taring: Tare the receiving vessel (flask) before adding the solid. Do not use weighing boats; weigh directly into the reaction vessel or a pre-weighed vial to eliminate transfer losses and dust generation.

  • Solvent Addition: Add solvent (e.g., DCM, THF) gently down the side of the flask to avoid displacing a dust cloud.

Phase 3: Reaction & Quenching
  • Venting: If used in acylation reactions evolving HCl, ensure the reaction vessel is vented through a scrubbing trap (e.g., aqueous bicarbonate).

  • Monitoring: Use TLC or LCMS. Caution: In LCMS, the M+H peak may show the acrylamide elimination product if the injection port is too hot or the eluent is basic.

Part 4: Visualization of Safety Logic

The following diagram illustrates the hierarchy of controls and decision points during the handling process.

SafetyProtocol Storage Storage: 2-8°C (Segregate from Bases) Weighing Weighing Station (Anti-Static Gun + Balance Enclosure) Storage->Weighing Transfer in Closed Secondary Container Reaction Reaction Setup (Fume Hood > 100 fpm) Weighing->Reaction Dissolve Immediately Spill Spill Event Weighing->Spill Powder Release Reaction->Spill Liquid Splash Waste Solid Waste Stream (Incineration) Reaction->Waste Aqueous Quench Cleanup HEPA Vacuum / Wet Wipe (Do NOT Sweep) Spill->Cleanup Don P100 Respirator Cleanup->Waste Double Bagging

Figure 1: Operational safety workflow emphasizing containment and emergency response paths.

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a P100 respirator if powder is airborne.

  • Containment:

    • Solid: Do NOT dry sweep. This generates dust. Cover with a wet paper towel (soaked in water or PEG-400) to dampen, then wipe up.

    • Liquid: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with 10% soap solution followed by water.

Disposal (Waste Management)
  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing paper in a dedicated "Hazardous Solid Waste" drum destined for incineration .

  • Liquid Waste: Segregate into "Halogenated Organic Waste". Do not mix with strong oxidizing acids (Nitric/Sulfuric) to prevent nitration/chlorination runaways.

References

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Link

  • PubChem . 3-Chloropropanamide Compound Summary. National Library of Medicine. Link

  • ECHA (European Chemicals Agency) .[1] Guidance on the compilation of safety data sheets. Link

  • Fisher Scientific . Safety Data Sheet: 3-Chloropropionyl chloride (Precursor Analog). Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.